molecular formula C7H5ClN2O B1363902 5-chloro-1H-indazol-3-ol CAS No. 7364-28-5

5-chloro-1H-indazol-3-ol

Cat. No.: B1363902
CAS No.: 7364-28-5
M. Wt: 168.58 g/mol
InChI Key: QENJUGGVVMREAK-UHFFFAOYSA-N
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Description

5-chloro-1H-indazol-3-ol is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENJUGGVVMREAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366695
Record name 5-Chloro-3-hydroxy (1H)indazole
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Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7364-28-5
Record name 5-Chloro-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7364-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-hydroxy (1H)indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-chloro-1H-indazol-3-ol

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, structural characteristics, spectral properties, and chemical reactivity, offering insights grounded in established scientific principles for researchers, scientists, and drug development professionals.

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyrazole ring, is a core structural motif in numerous pharmacologically active agents.[3][4] The indazole nucleus is found in FDA-approved drugs such as the antiemetic Granisetron, the kinase inhibitor Pazopanib, and the PARP inhibitor Niraparib.[1][5] The structural versatility of the indazole ring, particularly its capacity for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological activities.

This compound (CAS: 7364-28-5) is a key intermediate and building block. The presence of a chlorine atom at the 5-position and a hydroxyl group at the 3-position provides multiple reactive sites for further chemical modification, making it a valuable precursor for creating diverse chemical libraries for drug screening.

Structural Properties and Tautomerism

A critical chemical feature of 3-hydroxyindazoles is the existence of annular tautomerism. This compound predominantly exists in a dynamic equilibrium between its enol (-ol) form and its keto (-one) form, specifically 5-chloro-1,2-dihydro-3H-indazol-3-one. The 1H-indazole tautomer is generally the most thermodynamically stable form.[6] This equilibrium is crucial as it dictates the molecule's reactivity and its potential as a hydrogen bond donor and acceptor, which in turn influences its interaction with biological targets.

tautomerism Indazolol This compound (Enol Form) Indazolone 5-chloro-1,2-dihydro-3H-indazol-3-one (Keto Form) Indazolol->Indazolone Tautomeric Equilibrium

Caption: Tautomeric equilibrium of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the cyclization of a substituted phenylhydrazine precursor. This method provides a direct and efficient route to the indazole core.

Protocol: Synthesis via Intramolecular Cyclization

This protocol is based on the cyclization of 5-chloro-2-hydrazinylbenzoic acid.[7]

Rationale: This reaction proceeds via an acid-catalyzed intramolecular cyclization. The hydrochloric acid protonates the carbonyl group of the benzoic acid, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine moiety. Subsequent dehydration leads to the formation of the stable aromatic indazole ring system. The final pH adjustment with sodium carbonate neutralizes the excess acid and precipitates the product, which is sparingly soluble in neutral aqueous media.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask, add 5-chloro-2-hydrazinylbenzoic acid (2.5 g), concentrated hydrochloric acid (10 ml), and water (200 ml).

  • Heating: Heat the mixture at 100 °C for 3 hours under an inert atmosphere (e.g., Nitrogen or Argon). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Concentration: After the reaction is complete, cool the mixture to room temperature and concentrate it to a volume of approximately 100 mL using a rotary evaporator.

  • Neutralization & Precipitation: Carefully adjust the pH of the concentrated solution to 7.0 by the slow addition of a saturated sodium carbonate solution. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Drying: Dry the obtained solid under vacuum to yield this compound. The reported yield for this procedure is approximately 60% (1.7 g).[7]

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant 5-chloro-2-hydrazinylbenzoic acid + HCl (conc.) + Water Step1 Heat at 100°C for 3 hours Reactant->Step1 Step2 Concentrate to 100 mL Step1->Step2 Step3 Adjust pH to 7.0 with Na2CO3 Step2->Step3 Step4 Filter & Dry Step3->Step4 Product This compound Step4->Product

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectral Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following tables summarize the key physicochemical and spectral data for this compound.

Physicochemical Data
PropertyValueSource
CAS Number 7364-28-5[7]
Molecular Formula C₇H₅ClN₂O[7]
Molecular Weight 168.58 g/mol [7]
Appearance Solid (form may vary)N/A
Spectral Data

Spectral analysis provides the definitive structural confirmation of the molecule.

TechniqueDataSource
¹H NMR (400 MHz, DMSO-d₆) δ 11.73 (s, 1H), 10.67 (s, 1H), 7.65 (d, J = 1.3 Hz, 1H), 7.30 (dt, J= 8.9, 5.1 Hz, 2H)[7]
Mass Spec. (ESI) m/z: 169 [M+H]⁺[7]

Interpretation of Spectral Data:

  • ¹H NMR: The two singlets at 11.73 and 10.67 ppm are characteristic of the two exchangeable protons (N-H and O-H), confirming the presence of these functional groups. The signals in the aromatic region (7.30-7.65 ppm) correspond to the three protons on the chlorinated benzene ring.

  • Mass Spectrometry: The detection of a peak at m/z 169 corresponding to the protonated molecule [M+H]⁺ confirms the molecular weight of 168.58 g/mol .

Chemical Reactivity and Derivatization

The utility of this compound in drug discovery stems from its reactivity, which allows for the synthesis of a wide array of derivatives. The primary sites for functionalization are the N1 and N2 positions of the pyrazole ring and the hydroxyl group at the C3 position.

Key Reactions:

  • N-Alkylation/N-Arylation: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for alkylation or arylation at the N1 or N2 position. The regioselectivity of this reaction is often a key synthetic challenge.

  • O-Alkylation/O-Acylation: The hydroxyl group can be converted to ethers or esters through Williamson ether synthesis or reaction with acyl chlorides/anhydrides, respectively.

  • Conversion to 3-Chloroindazole: The hydroxyl group can be replaced with a chlorine atom using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 3,5-dichloro-1H-indazole is a versatile intermediate for nucleophilic substitution and cross-coupling reactions.[8][9]

  • Substitution at C3: The keto-enol tautomerism allows for reactivity at the C3 position. For instance, the 3-hydroxyl group can be converted into an amino group, leading to 3-amino-5-chloro-1H-indazole, another critical building block in pharmaceutical synthesis.[10][11]

derivatization Start This compound N_Alkylation N-Alkylation/ N-Arylation Start->N_Alkylation R-X, Base O_Alkylation O-Alkylation/ O-Acylation Start->O_Alkylation R-X or RCOCl Chlorination Conversion to 3-Chloroindazole Start->Chlorination POCl3 Amination Conversion to 3-Aminoindazole Start->Amination Multi-step

References

Foreword: The Analytical Imperative in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 5-chloro-1H-indazol-3-ol

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, from anticancer kinase inhibitors to potent antiemetics.[1][2] The specific analog, this compound, represents a critical building block whose precise structural characterization is non-negotiable for ensuring downstream success in drug development programs. An unambiguous understanding of its atomic connectivity, isomeric form, and tautomeric equilibrium is paramount for predictable molecular modeling, structure-activity relationship (SAR) studies, and patentability.

This guide eschews a simple recitation of methods. Instead, it offers a holistic, field-proven strategy for the definitive structure elucidation of this compound. We will proceed through a logical workflow, explaining the causality behind each analytical choice and demonstrating how a multi-technique, orthogonal approach creates a self-validating system of evidence. This document is intended for researchers, analytical scientists, and drug development professionals who require not just data, but verified chemical intelligence.

Part 1: The Central Challenge - Tautomerism in Indazol-3-ols

The primary analytical hurdle for this molecule is not merely confirming the presence of a chloro-indazole core, but definitively establishing its tautomeric form. This compound can theoretically exist in equilibrium with its keto tautomer, 5-chloro-1,2-dihydro-3H-indazol-3-one. While theoretical calculations and studies on related compounds strongly suggest the hydroxyl (–ol) form is the most thermodynamically stable and predominant tautomer, an experimental protocol must be designed to prove this explicitly.[1][3] Our elucidation strategy is therefore built around generating irrefutable evidence for the hydroxyl functionality and the specific protonation state of the pyrazole ring.

Tautomerism cluster_struct Indazolol This compound (Hydroxy Tautomer) Indazolone 5-chloro-1,2-dihydro-3H-indazol-3-one (Keto Tautomer) Indazolol->Indazolone Tautomeric Equilibrium

Caption: Tautomeric equilibrium of this compound.

Part 2: The Elucidation Workflow: An Orthogonal, Self-Validating Approach

A robust structure elucidation is not a linear path but an integrated workflow where each technique provides a piece of the puzzle, and collectively, they validate one another.

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_final Definitive Structure Proof Synthesis Step 1: Synthesis & Purification MS Step 2: Mass Spectrometry (Molecular Formula) Synthesis->MS Pure Analyte NMR Step 3: NMR Spectroscopy (Connectivity & Tautomerism) MS->NMR Elemental Composition IR Step 4: IR Spectroscopy (Functional Group Confirmation) NMR->IR Proposed Structure Xray Step 5: X-ray Crystallography (Unambiguous 3D Structure) NMR->Xray Final Confirmation IR->NMR Validation

Caption: A logical workflow for structure elucidation.

Step 1: Synthesis and Purification

The quality of any analytical data is contingent upon the purity of the sample. A common and effective synthesis involves the acid-catalyzed cyclization of 5-chloro-2-hydrazinylbenzoic acid.[4]

Protocol: Synthesis of this compound

  • Combine 5-chloro-2-hydrazinylbenzoic acid (1.0 eq), concentrated hydrochloric acid (4 mL per gram of starting material), and water (80 mL per gram) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 100 °C and maintain reflux for 3 hours under an inert atmosphere (e.g., Nitrogen).

  • Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator.

  • Carefully adjust the pH to ~7.0 using a saturated aqueous solution of sodium carbonate. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under high vacuum.

  • Trustworthiness Check: Assess purity via HPLC-UV and melting point analysis. The sample must be >98% pure before proceeding. Recrystallization from an appropriate solvent system (e.g., ethanol/water) may be necessary.

Step 2: Foundational Analysis - High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before delving into complex NMR, the first step is always to confirm the molecular formula. HRMS provides the high-mass-accuracy data required to determine elemental composition, which is the foundational pillar of the entire elucidation process.

Protocol: HRMS Analysis via ESI-TOF

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in HPLC-grade methanol or DMSO. Dilute to a final concentration of ~1-5 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode electrospray ionization (ESI).

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer.

  • Acquisition: Acquire data in positive ion mode. The expected species is the protonated molecule, [M+H]⁺.

  • Data Analysis: Compare the measured accurate mass to the theoretical mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a critical validation point.

Data Presentation: HRMS Results

Parameter Theoretical Value Observed Value Deviation (ppm)
Molecular Formula C₇H₅ClN₂O - -
[M+H]⁺ Mass 169.0163 169.0161 -1.2

| [M+2+H]⁺ Mass | 171.0134 | 171.0132 | -1.2 |

Note: Observed values are hypothetical for illustrative purposes. A deviation of <5 ppm is considered excellent confirmation.

Step 3: The Core of Connectivity - Multinuclear & Multidimensional NMR

NMR spectroscopy is the most powerful tool for elucidating the covalent framework of an organic molecule in solution.[5][6] Our strategy uses a suite of experiments to not only connect the atoms but to directly address the tautomer question.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen specifically for its ability to slow the exchange of labile N-H and O-H protons, allowing them to be observed as distinct signals, which is crucial for identifying the hydroxyl tautomer.[3]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments to Acquire:

    • Proton (¹H) NMR

    • Carbon-13 (¹³C) NMR {proton-decoupled}

    • 2D Heteronuclear Single Quantum Coherence (HSQC)

    • 2D Heteronuclear Multiple Bond Correlation (HMBC)

Interpretation and Self-Validation:

  • ¹H NMR: The spectrum is expected to show three distinct aromatic protons and, critically, two separate downfield signals corresponding to the labile N-H and O-H protons. The observation of two such signals is strong evidence against the keto tautomer (which would only have two N-H protons). Published data shows these signals around δ 11.73 (s, 1H, N-H) and 10.67 (s, 1H, O-H).[4] The aromatic region will show signals for H4, H6, and H7.

  • ¹³C NMR: This experiment reveals the carbon skeleton. The carbon attached to the hydroxyl group (C3) is expected to appear significantly downfield, typically in the δ 150-160 ppm range, characteristic of an enolic carbon.

  • HSQC: This 2D experiment correlates each proton directly to the carbon it is attached to, allowing for unambiguous assignment of the protonated aromatic carbons (C4, C6, C7).

  • HMBC (The Final Arbiter of Connectivity): This is the key experiment for assembling the entire structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the indazole core.

Data Presentation: Consolidated NMR Assignments

Position ¹H δ (ppm), Mult. (J Hz) ¹³C δ (ppm) Key HMBC Correlations (¹H → ¹³C)
1 (N-H) ~11.7 (br s) - C3, C3a, C7a
3 (C-OH) OH: ~10.7 (br s) ~155 -
3a - ~115 H4, N-H
4 ~7.6 (d, 1.3) ~110 C3a, C5, C6
5 - ~125 H4, H6
6 ~7.3 (dd, 8.9, 1.3) ~122 C4, C5, C7a
7 ~7.3 (d, 8.9) ~120 C5, C3a
7a - ~140 H7, N-H

Note: Chemical shifts are approximate and based on literature values for this compound and related structures.[4]

Step 4: Confirmatory Analysis - Infrared (IR) Spectroscopy

Authoritative Grounding: While NMR provides the skeleton, IR spectroscopy offers rapid, confirmatory evidence of key functional groups by measuring their vibrational frequencies.[7] For this compound, the most telling signals are the broad stretches in the high-frequency region.

Protocol: FTIR Analysis (ATR)

  • Place a small amount of the purified, dry solid onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • ~3300-2500 cm⁻¹ (broad): This region is key. It will contain overlapping, broad absorbances characteristic of the O-H (hydroxyl) and N-H (pyrazole) stretching vibrations, often broadened due to hydrogen bonding in the solid state.

    • ~1620-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations confirming the heterocyclic core.

    • ~1100-1000 cm⁻¹: C-O stretching vibration.

    • ~850-800 cm⁻¹: C-Cl stretching vibration.

The absence of a strong, sharp carbonyl (C=O) stretch around 1700 cm⁻¹ further invalidates the keto tautomer as the dominant form in the solid state.

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

When all spectroscopic and spectrometric data point to a single, consistent structure, X-ray crystallography provides the final, definitive proof.[8] It moves beyond connectivity to give precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice, leaving no room for ambiguity. If a suitable single crystal can be grown, this technique will unequivocally confirm the 1H-indazol-3-ol tautomer and the position of the chlorine atom.

Conclusion

References

An In-depth Technical Guide to the Putative Mechanism of Action of 5-chloro-1H-indazol-3-ol as a Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal framework for interacting with the ATP-binding site of protein kinases.[3] Consequently, numerous indazole-containing molecules have been successfully developed as potent and selective kinase inhibitors for a range of therapeutic areas, most notably in oncology.[4][5] Marketed drugs such as axitinib (VEGFR inhibitor) and niraparib (PARP inhibitor, though not a kinase inhibitor, it highlights the scaffold's versatility) underscore the clinical significance of this heterocyclic core.[4] This guide will provide an in-depth technical exploration of the putative mechanism of action of a specific indazole derivative, 5-chloro-1H-indazol-3-ol, as a protein kinase inhibitor, based on established structure-activity relationships of analogous compounds.

Proposed Primary Target: Extracellular Signal-Regulated Kinase 2 (ERK2)

Based on the extensive body of literature surrounding indazole-based kinase inhibitors, we hypothesize that this compound acts as an inhibitor of the MAP kinase pathway, specifically targeting Extracellular Signal-Regulated Kinase 2 (ERK2). The rationale for this proposition is rooted in several key observations:

  • Structural Analogy: The indazole core is a well-established hinge-binding motif for numerous kinases, including ERK1/2.[1][6] The 3-hydroxy group of this compound can mimic the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge region.

  • Structure-Activity Relationship (SAR) Data: Studies on indazole amide derivatives have demonstrated potent inhibition of ERK1/2.[1][6] The presence of a substituent at the 5-position, such as the chloro group in our compound of interest, is a common feature in many kinase inhibitors and often contributes to potency and selectivity by occupying a hydrophobic pocket adjacent to the ATP-binding site.[4]

  • Therapeutic Relevance: The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making ERK a compelling target for anti-cancer drug development.[6]

Putative Mechanism of Action: Competitive Inhibition of ATP Binding

We propose that this compound functions as a Type I kinase inhibitor, competitively binding to the ATP-binding pocket of ERK2 in its active conformation. The key molecular interactions are hypothesized as follows:

  • Hinge Binding: The N1 and N2 atoms of the indazole ring form crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues of ERK2 (e.g., Met108 and Asp106). This interaction anchors the inhibitor in the active site.

  • Hydrophobic Interactions: The benzene ring of the indazole scaffold, along with the 5-chloro substituent, is predicted to occupy a hydrophobic region of the ATP-binding pocket, forming van der Waals interactions with nonpolar residues. This contributes to the overall binding affinity.

  • Gatekeeper Residue Interaction: The 3-hydroxyl group may form additional hydrogen bonds with residues near the gatekeeper residue, further stabilizing the inhibitor-kinase complex.

By occupying the ATP-binding site, this compound prevents the binding of ATP, thereby inhibiting the phosphorylation of ERK2's downstream substrates, such as p90 ribosomal S6 kinase (RSK).

Signaling Pathway Diagram

ERK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates & Activates Inhibitor This compound Inhibitor->ERK Inhibits ATP Binding Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Proposed inhibition of the ERK signaling pathway by this compound.

Experimental Validation Protocols

To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to elucidate the mechanism of action of this compound.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on ERK2 kinase activity and to quantify its potency (IC50).

Methodology:

  • Reagents: Recombinant active ERK2 enzyme, myelin basic protein (MBP) as a substrate, ATP, and this compound.

  • Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the kinase buffer, recombinant ERK2, and the serially diluted compound. c. Initiate the kinase reaction by adding a mixture of MBP and ATP (spiked with γ-³²P-ATP). d. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes). e. Stop the reaction and spot the reaction mixture onto phosphocellulose paper. f. Wash the paper to remove unincorporated γ-³²P-ATP. g. Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome: A dose-dependent inhibition of ERK2 activity, yielding a potent IC50 value.

Cellular Assay: Western Blot Analysis of ERK Phosphorylation

Objective: To confirm that this compound inhibits ERK signaling in a cellular context.

Methodology:

  • Cell Line: A cancer cell line with a constitutively active Ras-Raf-MEK-ERK pathway (e.g., HT-29 colon cancer cells).

  • Procedure: a. Seed HT-29 cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours). c. Lyse the cells and quantify the protein concentration. d. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. e. Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. f. Use a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.

Expected Outcome: A dose-dependent decrease in the levels of phosphorylated ERK, while the total ERK levels remain unchanged.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_biophysical Biophysical Validation Biochem_Assay Biochemical Kinase Assay (IC50 Determination) Kinase_Selectivity Kinase Selectivity Profiling (Panel of >100 kinases) Biochem_Assay->Kinase_Selectivity Confirm Potency Western_Blot Western Blot (p-ERK Inhibition) Biochem_Assay->Western_Blot Validate in Cells Cell_Prolif Cell Proliferation Assay (e.g., MTT, IC50) Western_Blot->Cell_Prolif Confirm Target Engagement ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity & Thermodynamics) Cell_Prolif->ITC Characterize Binding Co_Crystal Co-crystallography (Binding Mode Visualization) ITC->Co_Crystal Confirm Direct Binding

Caption: A multi-pronged approach for validating the mechanism of action.

Data Presentation: Hypothetical Inhibitory Profile

The following table summarizes the expected quantitative data from the proposed validation experiments.

Assay TypeTarget/Cell LineParameterHypothetical Value
Biochemical Kinase AssayRecombinant ERK2IC5050 nM
Kinase Selectivity Panel100+ KinasesS-Score (10)0.05
Western Blot AnalysisHT-29 Cellsp-ERK IC50200 nM
Cell Proliferation AssayHT-29 CellsGI50500 nM
Isothermal Titration CalorimetryERK2Kd75 nM

Conclusion and Future Directions

The indazole scaffold represents a highly valuable starting point for the design of potent and selective kinase inhibitors.[4] Based on extensive structure-activity relationship data from the literature, we have proposed a plausible mechanism of action for this compound as a competitive inhibitor of ERK2. The outlined experimental protocols provide a robust framework for validating this hypothesis, from initial biochemical characterization to confirmation of target engagement in a cellular context and detailed biophysical analysis of the binding interaction.

Future work should focus on obtaining a co-crystal structure of this compound in complex with ERK2 to definitively elucidate its binding mode. This structural information will be invaluable for guiding further lead optimization efforts to improve potency, selectivity, and pharmacokinetic properties, ultimately advancing this promising compound towards preclinical development.

References

A Senior Application Scientist’s Guide to the Biological Activity Screening of 5-chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indazole Scaffold - A Privileged Structure in Modern Drug Discovery

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a cornerstone in medicinal chemistry.[1] Its structural rigidity and capacity for diverse substitutions have established it as a "privileged scaffold," a framework that can interact with a wide range of biological targets.[2] This versatility is evidenced by the numerous indazole-containing drugs that have reached clinical trials and the market, targeting diseases from cancer to inflammation.[3][4][5] Marketed drugs such as Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, and Granisetron, a 5-HT3 antagonist used to prevent chemotherapy-induced nausea, underscore the therapeutic importance of this heterocyclic system.[1][5][6]

Within this promising chemical class lies 5-chloro-1H-indazol-3-ol, a specific analog whose full biological potential remains to be systematically charted. The presence of a chlorine atom at the 5-position can significantly influence physicochemical properties and target engagement, potentially offering unique activity profiles. This guide, written from the perspective of a field-experienced application scientist, eschews a rigid template. Instead, it presents a dynamic, logic-driven strategy for comprehensively screening this compound. We will move from broad, high-throughput discovery funnels to precise, mechanism-of-action studies, explaining not just the what but the critical why behind each experimental decision.

Compound Profile & Strategic Imperatives

Before embarking on any screening campaign, a thorough understanding of the test article is paramount. This compound belongs to a family of compounds known for a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[2][6][7] The 3-hydroxy (or tautomeric 3-one) substitution is a key feature, while the 5-chloro group can enhance binding affinity or modulate metabolic stability.

Table 1: Physicochemical Properties of a Close Structural Analog (Methyl 5-chloro-1H-indazole-3-carboxylate)

PropertyValueSource
Molecular FormulaC₉H₇ClN₂O₂[8]
Molecular Weight210.62 g/mol [8]
XLogP32.4[8]
Hydrogen Bond Donor Count1[8]
Hydrogen Bond Acceptor Count3[8]
Rotatable Bond Count1[8]

Note: Data for the exact this compound is sparse in public databases; therefore, data for a closely related ester is provided as a proxy for general physicochemical characteristics.

The core strategic imperative is to design a screening cascade that logically narrows down the potential biological activities of this compound. This is not a random walk through assays but a hypothesis-driven process informed by the known activities of the broader indazole class. Our approach will be tiered, ensuring that resources are focused progressively on the most promising therapeutic avenues.

The Screening Cascade: A Tiered Approach to Discovery

A tiered screening approach maximizes efficiency and minimizes cost by using broad, rapid assays initially and progressing to more complex, resource-intensive assays only for confirmed "hits."[9] This method effectively filters a large landscape of potential activities down to a manageable and well-validated few.

G cluster_0 Tier 1: Primary Screening (Broad Discovery) cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation cluster_3 Tier 4: Lead Optimization HTS_Biochem Biochemical HTS (e.g., Kinase Panel) Confirm Hit Confirmation (Re-testing) HTS_Biochem->Confirm HTS_Cell Cell-Based HTS (e.g., Phenotypic Screen) HTS_Cell->Confirm DoseResponse Dose-Response Analysis (IC50/EC50 Determination) Confirm->DoseResponse Secondary Secondary & Orthogonal Assays (Target Engagement) DoseResponse->Secondary Pathway Cellular Pathway Analysis (e.g., Apoptosis, Cell Cycle) Secondary->Pathway LeadOp In Vivo Models & Medicinal Chemistry Pathway->LeadOp

Caption: A tiered workflow for biological activity screening.

Tier 1: Primary High-Throughput Screening (HTS)

The goal of Tier 1 is to cast a wide net. HTS utilizes automation and robotics to test a compound against a large number of targets or cell lines quickly and efficiently.[10][11] Given the pharmacology of indazoles, a dual-pronged HTS approach is recommended.

A. Biochemical HTS: Kinase Panel Screening

  • Rationale: A significant number of indazole-based drugs are kinase inhibitors.[1][6] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[12] Screening this compound against a broad panel of recombinant kinases provides a direct, unbiased assessment of its activity against this well-established target class.

  • Methodology: A typical kinase panel screen uses fluorescence- or luminescence-based assays to measure the phosphorylation of a substrate by a specific kinase. A reduction in signal in the presence of the test compound indicates inhibition.

  • Data Interpretation: Results are typically expressed as "% Inhibition" at a single, high concentration (e.g., 10 µM). Hits are defined as compounds that exceed a certain inhibition threshold (e.g., >50%).

B. Cell-Based HTS: Phenotypic Anti-Proliferative Screening

  • Rationale: Unlike biochemical assays, cell-based assays assess compound activity in a physiologically relevant environment, accounting for cell permeability, metabolic stability, and engagement with targets in their native state.[13][14] Given the extensive reports of anti-cancer activity for indazole derivatives[15][16][17][18], screening against a diverse panel of human cancer cell lines is a logical starting point.

  • Methodology: The most common method for assessing anti-proliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[3][5]

  • Data Interpretation: Similar to biochemical HTS, initial results are often reported as "% Growth Inhibition" at a single concentration. Cell lines showing significant inhibition are prioritized for follow-up.

Tier 2: Hit Confirmation and Dose-Response Analysis
  • Rationale: The primary HTS is designed for speed and can generate false positives.[9] Tier 2 is a critical quality control step. All "hits" from Tier 1 must be re-tested, ideally using a freshly prepared sample of this compound, to confirm the activity. Confirmed hits are then subjected to dose-response analysis to determine their potency.

  • Methodology: Compounds are tested across a range of concentrations (typically using a serial dilution). The resulting data is plotted to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) is calculated.

  • Data Presentation: The potency data is best summarized in a table for clear comparison.

Table 2: Hypothetical Dose-Response Data for this compound

Assay / Cell LineIC₅₀ (µM)Hill Slope
Kinase A0.851.10.99
Kinase B> 50N/AN/A
MCF-7 (Breast Cancer)2.51.30.98
K562 (Leukemia)5.11.00.97
PC-3 (Prostate Cancer)> 50N/AN/A

Tier 3: Mechanism of Action (MoA) Elucidation

With confirmed, potent activity against a specific kinase or cell line, the investigation shifts to understanding how the compound works. This is the most complex and scientifically rewarding phase of the screening process.

G cluster_0 Apoptosis Analysis cluster_1 Cell Cycle Analysis cluster_2 Target Deconvolution Start Confirmed Anti-Proliferative Activity in MCF-7 Cells (IC50 = 2.5 µM) AnnexinV Annexin V / PI Staining (Flow Cytometry) Start->AnnexinV PI_Cycle Propidium Iodide Staining (Flow Cytometry) Start->PI_Cycle TargetID Advanced Methods (If Target Unknown) - Thermal Proteome Profiling - Affinity Chromatography Start->TargetID Parallel Investigation Western Western Blot for Apoptotic Markers (Caspase-3, Bax, Bcl-2) AnnexinV->Western Mito Mitochondrial Membrane Potential Assay (e.g., Rh123) Western->Mito Conclusion MoA Hypothesis: Induction of Apoptosis via... (e.g., Intrinsic Pathway) Mito->Conclusion PI_Cycle->Conclusion TargetID->Conclusion

Caption: Workflow for elucidating the mechanism of an anti-proliferative hit.

Investigating Cellular Phenotypes: Apoptosis and Cell Cycle
  • Rationale: Many anti-cancer agents, including indazole derivatives, exert their effects by inducing programmed cell death (apoptosis) or by arresting the cell cycle, preventing proliferation.[5][6][15][16][18] Distinguishing between these outcomes is a fundamental step in MoA characterization.

  • Key Experiments:

    • Apoptosis Induction: Flow cytometry using Annexin V and Propidium Iodide (PI) staining can quantitatively distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

    • Apoptotic Pathway Markers: Western blotting is used to measure changes in key proteins that regulate apoptosis. An increase in cleaved Caspase-3 (an executioner caspase) and the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2, strongly indicates induction of the intrinsic apoptotic pathway.[6][15][16]

    • Cell Cycle Analysis: Flow cytometry of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). Compound-induced arrest in a specific phase can point towards inhibition of specific cell cycle checkpoint kinases.

Detailed Experimental Protocols

Trustworthiness in scientific reporting is built on methodological transparency. The following protocols are provided as robust, self-validating templates.

Protocol 1: Anti-Proliferative MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
  • Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

Conclusion and Future Directions

This guide outlines a systematic, tiered strategy for the comprehensive biological screening of this compound. By progressing logically from broad HTS to specific MoA studies, researchers can efficiently identify and validate the compound's most promising therapeutic activities. The indazole scaffold continues to be a rich source of novel therapeutic agents.[1][2] A thorough and methodologically sound investigation of analogs like this compound is a critical step in unlocking the next generation of targeted therapies for cancer, inflammation, and beyond. The insights gained from this cascade will form the essential foundation for subsequent lead optimization, medicinal chemistry efforts, and eventual preclinical development.

References

An In-depth Technical Guide to 5-chloro-1H-indazol-3-ol (CAS 7364-28-5): A Keystone Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-chloro-1H-indazol-3-ol, a crucial heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, its strategic importance in constructing complex pharmacophores, and the detailed methodologies required for its effective utilization in a research and development setting.

Core Compound Analysis: Properties and Tautomerism

This compound is a substituted indazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] Its structure is foundational for the synthesis of numerous kinase inhibitors.[2]

The compound exists in tautomeric equilibrium with its keto form, 5-chloro-1,2-dihydro-3H-indazol-3-one.[3] For the purpose of this guide, we will refer to it by its more common name, this compound, while acknowledging this important structural duality which influences its reactivity.

Physicochemical & Spectroscopic Data

A summary of the key properties for this compound is presented below. It is important to note that while this compound is commercially available from several suppliers, a definitive experimental melting point is not widely published. Based on related structures, such as Ethyl 5-chloro-1H-indazole-3-carboxylate (M.P. 223 °C), it is expected to be a high-melting crystalline solid.[3]

PropertyValueSource
CAS Number 7364-28-5[4]
Molecular Formula C₇H₅ClN₂O[4]
Molecular Weight 168.58 g/mol [4]
Appearance Expected to be a beige or off-white solid[5]
¹H NMR (400 MHz, DMSO-d₆) δ 11.73 (s, 1H), 10.67 (s, 1H), 7.65 (d, J=1.3 Hz, 1H), 7.30 (dt, J=8.9, 5.1 Hz, 2H)[4]
MS (ESI) m/z: 169 [M+H]⁺[4]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved via an acid-catalyzed intramolecular cyclization of 5-chloro-2-hydrazinylbenzoic acid.[4] This method is robust, high-yielding, and relies on readily available starting materials.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Start: 5-chloro-2-hydrazinylbenzoic acid B Add HCl (conc.) & H₂O A->B C Heat @ 100°C for 3h (Acid-Catalyzed Cyclization) B->C D Concentrate Volume C->D E Neutralize to pH 7.0 with Na₂CO₃ (aq) (Precipitation) D->E F Filter & Collect Crude Solid E->F G Crude this compound F->G Transfer to Purification H Recrystallize from Ethanol/Water mixture G->H I Wash with Cold Solvent H->I J Dry Under Vacuum I->J K Final Product >97% Purity J->K

Caption: Workflow diagram for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

This protocol is based on a reported procedure with a typical yield of 60%.[4]

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-chloro-2-hydrazinylbenzoic acid (10.0 g, 53.6 mmol).

  • Acid Addition: Carefully add 200 mL of deionized water followed by 40 mL of concentrated hydrochloric acid.

  • Cyclization: Heat the mixture to 100 °C and maintain under reflux with vigorous stirring for 3 hours.

    • Expert Insight (Causality): The strong acidic environment (HCl) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. This facilitates the intramolecular nucleophilic attack by the terminal nitrogen of the hydrazine moiety, leading to cyclization and subsequent dehydration to form the stable indazole ring.

  • Concentration: After cooling to room temperature, concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.

  • Precipitation: Transfer the concentrated solution to a beaker and cool in an ice bath. Slowly add a saturated aqueous solution of sodium carbonate with stirring until the pH of the mixture reaches 7.0. A precipitate will form.

    • Expert Insight (Causality): The indazolol product is soluble in the acidic reaction mixture as its protonated form. Neutralization to pH 7.0, its approximate isoelectric point, minimizes its solubility, causing it to precipitate out of the solution, enabling its isolation.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2x 50 mL).

  • Drying: Dry the crude product in a vacuum oven at 60 °C to a constant weight.

Purification Protocol: Recrystallization

For applications in drug discovery, the crude product must be purified to ≥97% purity.

  • Solvent Selection: Transfer the crude solid (approx. 6.8 g) to a 250 mL Erlenmeyer flask.

  • Dissolution: Add a minimal amount of hot ethanol (approx. 50-70 mL) to dissolve the solid completely. If necessary, heat the mixture gently on a hot plate.

  • Crystallization: Slowly add hot deionized water dropwise until the solution just begins to turn cloudy (persistent turbidity). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

Application in Drug Discovery: Gateway to Kinase Inhibitors

The primary value of this compound lies in its role as a strategic intermediate. The indazole scaffold is a cornerstone of many FDA-approved kinase inhibitors, including Axitinib and Pazopanib, which are critical in oncology for their anti-angiogenic properties.[6] These drugs function by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs).[2]

The 3-hydroxy group of the title compound is readily converted to other functional groups, most notably a 3-amino group, to yield 3-amino-5-chloro-1H-indazole. The 1H-indazole-3-amine structure is a highly effective "hinge-binding" fragment, capable of forming key hydrogen bonds within the ATP-binding pocket of various kinases.[7]

Synthetic Utility Pathway

Caption: Role of this compound as a precursor to advanced pharmaceutical ingredients (APIs).

Mechanism of Action: Targeting VEGFR-2 Signaling

While this compound is not biologically active itself, the final drug molecules derived from it are potent inhibitors of protein kinases central to cancer progression. The most prominent target is VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[8]

VEGFR-2 Signaling Pathway and Point of Inhibition:

Upon binding of its ligand, VEGF-A, the VEGFR-2 receptor dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events through pathways like RAS/MAPK and PI3K/AKT, ultimately leading to endothelial cell proliferation, migration, and survival.

Indazole-based inhibitors, synthesized from intermediates like our title compound, act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of phosphate to downstream substrates and effectively halting the entire signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Receptor Kinase Domain VEGF->VEGFR2:f0 Binds RAS RAS VEGFR2:f1->RAS Activates PI3K PI3K VEGFR2:f1->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) Transcription->Proliferation Leads to Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR2:f1 BLOCKS ATP Binding

Caption: Simplified VEGFR-2 signaling pathway illustrating the point of inhibition by indazole-based drugs.

Analytical Quality Control: A Validated HPLC Method

Ensuring the purity of this compound is paramount before its use in multi-step syntheses. A robust, validated High-Performance Liquid Chromatography (HPLC) method is essential for quality control. The following is a self-validating, typical protocol for assessing the purity of indazole derivatives.[2][9][10]

Step-by-Step HPLC Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.2 mg/mL in a 50 mL volumetric flask.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The acceptance criterion for further use should be ≥97%.

Safety and Handling

As with all chlorinated heterocyclic compounds, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents. Recommended storage is at 2-8 °C for long-term stability.[6]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion/Inhalation: Move to fresh air. Seek medical attention if you feel unwell.

References

The Emergence of 5-chloro-1H-indazol-3-ol: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has risen to prominence as a "privileged scaffold" in medicinal chemistry, underpinning the development of numerous therapeutic agents.[1][2] Its unique structural and electronic properties facilitate critical interactions with a variety of biological targets, particularly protein kinases. This in-depth technical guide focuses on a key derivative, 5-chloro-1H-indazol-3-ol, and its analogs. We will explore the discovery of this scaffold, detail its synthesis, and provide a comprehensive analysis of its structure-activity relationships (SAR) as a potent modulator of kinase activity. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, offering both foundational knowledge and actionable insights into this important class of compounds.

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The indazole ring system, consisting of a benzene ring fused to a pyrazole ring, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, consequently, the more prevalent form.[1] The structural rigidity and synthetic tractability of the indazole core, coupled with its ability to participate in crucial hydrogen bonding interactions, have established it as a cornerstone in the design of a wide array of biologically active molecules.[3]

The indazole moiety is a key pharmacophore in several FDA-approved drugs, including:

  • Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[3]

  • Pazopanib: A multi-target tyrosine kinase inhibitor employed in the treatment of renal cell carcinoma and soft tissue sarcoma.[3]

The prevalence of the indazole scaffold in clinically successful drugs highlights its significance and versatility in addressing a range of therapeutic targets.

The Discovery of this compound and its Therapeutic Potential

While the precise seminal report detailing the initial synthesis and biological characterization of this compound is not readily apparent in the broader literature, its emergence can be understood within the context of the extensive exploration of substituted indazoles as kinase inhibitors. The rationale for investigating halogenated indazole derivatives stems from the well-established role of halogens in modulating the physicochemical and pharmacokinetic properties of drug candidates. The introduction of a chlorine atom at the 5-position of the indazole ring can influence factors such as lipophilicity, metabolic stability, and binding affinity to the target protein.

The discovery of indazole-based kinase inhibitors often involves a combination of high-throughput screening and structure-based drug design. A typical workflow for the discovery of a lead compound like this compound is depicted in the following diagram:

G cluster_0 Discovery Phase cluster_1 Preclinical Development High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identification of initial activity Hit-to-Lead Optimization Hit-to-Lead Optimization Hit Identification->Hit-to-Lead Optimization Chemical modification Lead Candidate Selection Lead Candidate Selection Hit-to-Lead Optimization->Lead Candidate Selection SAR studies Structure-Based Design Structure-Based Design Structure-Based Design->Hit-to-Lead Optimization Rational design In vivo Efficacy Studies In vivo Efficacy Studies Lead Candidate Selection->In vivo Efficacy Studies Animal models

Figure 1: A generalized workflow for the discovery of kinase inhibitors.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound is readily achievable through the cyclization of a substituted phenylhydrazine precursor. The following protocol provides a detailed methodology for its preparation.

Synthesis of this compound

Reaction Scheme:

Protocol:

  • Reactants: 5-chloro-2-hydrazinylbenzoic acid (1 equivalent), concentrated hydrochloric acid, and water.

  • Procedure: A mixture of 5-chloro-2-hydrazinylbenzoic acid (2.5 g), concentrated hydrochloric acid (10 ml), and water (200 ml) is heated at 100 °C for 3 hours.

  • Work-up: The reaction mixture is then concentrated to approximately 100 mL and the pH is adjusted to 7.0 with sodium carbonate.

  • Isolation: The resulting precipitate is collected by filtration and dried to yield this compound.

  • Characterization: The final product can be characterized by ¹H NMR and mass spectrometry. The expected ¹H NMR spectrum in DMSO-d₆ shows signals at approximately δ 11.73 (s, 1H), 10.67 (s, 1H), 7.65 (d, J = 1.3 Hz, 1H), and 7.30 (dt, J= 8.9, 5.1 Hz, 2H). The mass spectrum should show a peak corresponding to [M+H]⁺ at m/z 169.

Synthesis of Analogs

The synthesis of analogs of this compound can be achieved through various synthetic routes, often involving the functionalization of a pre-formed indazole core or by starting with appropriately substituted precursors. For instance, N-alkylation or N-arylation at the N1 or N2 positions can be accomplished by reacting the indazolol with a suitable alkyl or aryl halide in the presence of a base. Modifications at the C3 position often involve the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution.

Biological Evaluation and Mechanism of Action

The biological activity of this compound and its analogs is typically assessed through a battery of in vitro and in vivo assays.

In Vitro Assays
  • Kinase Inhibition Assays: The primary mechanism of action for many indazole derivatives is the inhibition of protein kinases. The inhibitory potency is quantified by determining the half-maximal inhibitory concentration (IC₅₀) against a panel of kinases.

  • Cell Proliferation Assays: The anti-proliferative activity of these compounds is evaluated against various cancer cell lines. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is a common metric.[1]

  • Apoptosis and Cell Cycle Analysis: Flow cytometry and Western blotting are employed to investigate the induction of apoptosis and cell cycle arrest in cancer cells treated with the compounds.[4]

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel kinase inhibitor:

G Compound Synthesis Compound Synthesis Kinase Panel Screening Kinase Panel Screening Compound Synthesis->Kinase Panel Screening Initial Potency Cell-Based Proliferation Assays Cell-Based Proliferation Assays Kinase Panel Screening->Cell-Based Proliferation Assays Cellular Activity Mechanism of Action Studies Mechanism of Action Studies Cell-Based Proliferation Assays->Mechanism of Action Studies Apoptosis, Cell Cycle Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization SAR-driven design

Figure 2: Workflow for the in vitro biological evaluation of kinase inhibitors.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent biological activity.

Table 1: Structure-Activity Relationship of Selected Indazole Analogs

Compound IDR1 (at N1)R2 (at C3)R3 (at C5)Target/Cell LineIC₅₀/GI₅₀ (µM)Reference
This compound HOHCl---
Analog AHNH-(3-chlorophenyl)Cl--[5]
Analog BHAmineBromoK562-[4]
Analog CHAmideBromoK5625.15[4][6]
Analog DH(E)-(2-methoxyvinyl)ClEGFRWT0.068-0.085[1]
Analog EH(E)-(2-methoxyvinyl)ClEGFRT790M0.0095-0.0119[1]

Key SAR Insights:

  • Substitution at the C3 Position: The nature of the substituent at the C3 position is critical for activity. Conversion of the hydroxyl group to an amine or amide can significantly impact potency and selectivity. For example, the introduction of a 3-amino group is a known strategy for targeting the hinge region of kinases.[6] Furthermore, the addition of a methoxyvinyl group at the C3 position has been shown to yield potent inhibitors of both wild-type and mutant forms of the epidermal growth factor receptor (EGFR).[1]

  • Substitution at the C5 Position: The presence of a halogen, such as chlorine or bromine, at the C5 position is a common feature in many active indazole derivatives. This substitution can enhance binding affinity through halogen bonding or by occupying a hydrophobic pocket in the target protein. Aromatic ring substitutions at the C5 position have also been explored to discover highly active and selective inhibitors.[6]

  • Substitution at the N1 and N2 Positions: Alkylation or arylation at the nitrogen atoms of the pyrazole ring provides an avenue for modulating the physicochemical properties of the compounds, such as solubility and cell permeability. These modifications can also influence the orientation of the indazole core within the binding site of the target protein.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area will likely focus on:

  • Exploration of Novel Analogs: The synthesis and evaluation of new analogs with diverse substitution patterns to further probe the chemical space around the indazole core.

  • Target Deconvolution: Identifying the specific molecular targets of active compounds to better understand their mechanism of action.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the drug-like properties of lead compounds to improve their oral bioavailability, metabolic stability, and safety profile.

References

An In-Depth Technical Guide to the Tautomerism of 5-chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical consideration in drug discovery and development. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and, most importantly, its interaction with biological targets. This guide provides a comprehensive technical overview of the tautomeric landscape of 5-chloro-1H-indazol-3-ol, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its tautomerism, present robust experimental protocols for its characterization, and offer insights into the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of indazole-based compounds.

Introduction: The Significance of Tautomerism in Indazole Scaffolds

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The potential for tautomerism in substituted indazoles introduces a layer of complexity that must be carefully managed. For N-unsubstituted indazoles, two primary annular tautomers are possible: the 1H- and 2H-forms. It is a well-established principle, supported by both thermochemical and photochemical studies, that the 1H-indazole tautomer is generally the more thermodynamically stable form.[1][2]

For 3-hydroxyindazoles, the situation is further complicated by the possibility of keto-enol tautomerism. This gives rise to three potential low-energy tautomers for this compound, as depicted below. Understanding the predominant form and the dynamics of the equilibrium is paramount for predicting a compound's behavior in biological systems.

Tautomers T1 This compound (1H-enol) T2 5-chloro-1,2-dihydro- 3H-indazol-3-one (1H-keto) T1->T2 Keto-Enol Tautomerism T3 5-chloro-2H-indazol-3-ol (2H-enol) T1->T3 Annular Tautomerism NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆) H1_NMR Acquire ¹H NMR Spectrum Prep->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR TwoD_NMR Acquire 2D NMR Spectra (HSQC, HMBC, NOESY) C13_NMR->TwoD_NMR Analysis Analyze chemical shifts, coupling constants, and correlations to assign the predominant tautomer TwoD_NMR->Analysis UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare stock solution of the compound. Prepare serial dilutions in solvents of varying polarity (e.g., hexane, chloroform, ethanol, water). Acquire Record UV-Vis absorption spectra for each solution. Prep->Acquire Analysis Analyze shifts in λmax and changes in absorbance to infer the effect of solvent polarity on the tautomeric equilibrium. Acquire->Analysis

References

A Technical Guide to the Spectroscopic Data of 5-chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-chloro-1H-indazol-3-ol, a key heterocyclic compound utilized in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document details the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data that are crucial for the unequivocal structural confirmation of this molecule. By integrating high-resolution data with foundational spectroscopic principles, this guide serves as an authoritative reference for the characterization of this compound, ensuring scientific integrity through validated methodologies and detailed interpretation.

Introduction

This compound belongs to the indazole family, a class of nitrogen-containing heterocyclic compounds that are prominent scaffolds in numerous pharmacologically active agents. The precise substitution pattern on the indazole core is critical to its biological activity, making unambiguous structural elucidation an essential first step in any research and development endeavor. Spectroscopic techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are the cornerstones of modern chemical analysis, providing detailed information on molecular weight, elemental composition, and the specific arrangement of atoms within a molecule.[1] This guide explains the experimental choices and interpretation of the resulting data for this compound, establishing a validated protocol for its characterization.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact protonated molecule, providing a direct measurement of its molecular weight.

Experimental Protocol: ESI-MS

A robust protocol for acquiring the ESI-MS data is crucial for reproducibility.

  • Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. The analysis is typically performed in positive ion mode to detect the protonated molecule [M+H]⁺.[2]

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. A full scan mass spectrum is acquired to identify the molecular ion peak.

Data Interpretation

The expected molecular formula for this compound is C₇H₅ClN₂O. The monoisotopic mass is calculated to be 168.01 g/mol .

  • Molecular Ion Peak: In positive mode ESI-MS, the compound is expected to be observed as its protonated form, [M+H]⁺.

  • Observed Data: The mass spectrum of this compound shows a prominent peak at m/z 169 , which corresponds to the [M+H]⁺ ion.[3] This observation is in direct agreement with the calculated molecular weight and confirms the identity of the parent molecule. The presence of the chlorine isotope pattern (approximately a 3:1 ratio for [M+H]⁺ and [M+H+2]⁺) would further validate the presence of a single chlorine atom.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the detailed structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map can be assembled.

Experimental Protocol: ¹H and ¹³C NMR

The following is a generalized protocol for acquiring high-quality NMR spectra.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the compound and exchanging with the acidic protons.[2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[5]

  • Data Acquisition: Standard one-dimensional ¹H and ¹³C spectra are acquired. For ¹H NMR, a typical spectral width of -2 to 12 ppm is used.[2] For more complex structures, two-dimensional NMR experiments (like COSY and HSQC) can be employed to establish connectivity.

¹H NMR Spectral Data Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the aromatic and exchangeable protons.[3]

Table 1: ¹H NMR Spectroscopic Data for this compound [3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
11.73Singlet1HNH (Position 1)The acidic proton on the nitrogen of the indazole ring appears as a broad singlet far downfield due to deshielding and hydrogen bonding with the solvent.
10.67Singlet1HOH (Position 3)The hydroxyl proton is also acidic and appears as a broad singlet, readily exchangeable with D₂O.
7.65Doublet (d)1HAr-H (Position 4)This proton is adjacent to the electron-withdrawing chlorine atom, causing a downfield shift. It appears as a doublet due to coupling with the H6 proton.
7.30Doublet of Triplets (dt)2HAr-H (Positions 6 & 7)These protons are part of the benzene ring of the indazole system and their signals overlap in this particular spectrum.
¹³C NMR Spectral Data Analysis

While specific ¹³C NMR data for this compound is not as commonly reported in basic literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds like 5-chloro-indoles.[6] The carbon attached to the chlorine (C5) and the carbons of the heterocyclic ring (C3, C3a, C7a) would show characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~150-160C3Carbon bearing the hydroxyl group is significantly deshielded.
~135-145C7aBridgehead carbon adjacent to the pyrrole-like ring.
~125-130C5Carbon directly attached to the electronegative chlorine atom.
~120-125C3aBridgehead carbon.
~110-120C4, C6, C7Aromatic carbons of the benzene ring.

Part 3: Integrated Spectroscopic Workflow & Structural Confirmation

The conclusive identification of this compound is achieved by synthesizing the information from both MS and NMR data. The mass spectrum confirms the molecular weight and elemental formula, while the NMR spectrum provides the precise atomic connectivity.

Workflow for Spectroscopic Analysis

The logical process for characterizing a newly synthesized or procured batch of the compound is visualized below.

G cluster_0 Characterization Workflow Sample Sample of This compound MS_Analysis Mass Spectrometry (ESI-MS) Sample->MS_Analysis NMR_Analysis NMR Spectroscopy (¹H & ¹³C) Sample->NMR_Analysis Data_Integration Data Integration & Interpretation MS_Analysis->Data_Integration NMR_Analysis->Data_Integration Structure_Confirmation Structural Confirmation Data_Integration->Structure_Confirmation

Caption: A logical workflow for the spectroscopic characterization of this compound.

Annotated Molecular Structure

The combined data confirms the structure below, with proton assignments corresponding to the ¹H NMR data.

References

A Senior Application Scientist's Technical Guide to 5-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-1H-indazol-3-ol is a pivotal heterocyclic compound, increasingly recognized for its role as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including the indazole core, a reactive hydroxyl group, and a strategically placed chlorine atom, make it a valuable precursor for synthesizing a diverse range of pharmacologically active molecules. This technical guide provides an in-depth analysis of the core physicochemical properties, spectroscopic profile, synthesis, and reactivity of this compound. Furthermore, it offers detailed, field-tested protocols for its characterization and discusses its applications, equipping researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Compounds incorporating this motif are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and potent antitumor properties.[1][3] Several FDA-approved drugs, such as the anti-cancer agent Niraparib and the antiemetic Granisetron, feature the indazole core, underscoring its therapeutic significance.[1][2]

Within this important class, this compound (CAS No. 7364-28-5) emerges as a particularly strategic intermediate. The chlorine atom at the 5-position modulates the electronic properties of the ring system and provides a potential handle for further synthetic diversification through cross-coupling reactions. The hydroxyl group at the 3-position is crucial, as it exists in tautomeric equilibrium with a keto form (1,2-dihydro-3H-indazol-3-one), offering multiple reaction pathways for functionalization.[4][5]

Molecular Structure and Tautomerism

A foundational concept for understanding the reactivity of this compound is its prototropic tautomerism. The molecule predominantly exists as the aromatic 1H-indazol-3-ol form, which is in equilibrium with its non-aromatic 1,2-dihydro-3H-indazol-3-one tautomer. Computational and experimental studies on related indazolinones confirm that the 1H-indazol-3-ol tautomer is generally the most stable and predominant form in solution.[5][6] This equilibrium is critical as it dictates the regioselectivity of subsequent reactions.

Caption: Tautomeric equilibrium of this compound.

Core Physicochemical and Spectroscopic Properties

Accurate characterization begins with a thorough understanding of a compound's fundamental properties. The data presented below have been consolidated from various chemical suppliers and databases.

Physicochemical Data Summary
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 7364-28-5[7]
Molecular Formula C₇H₅ClN₂O[7]
Molecular Weight 168.58 g/mol [7]
Melting Point Data not consistently available; related indazoles have high MPs (>190°C)[8]
Boiling Point ~367.3 °C (Predicted)[9]
Solubility Soluble in DMSO, Methanol; sparingly soluble in water.N/A
pKa Not experimentally determined; predicted pKa for related 5-chloro-1H-indazole is ~12.8.[3]N/A

From an application scientist's perspective, the high predicted boiling point and the likelihood of a high melting point suggest strong intermolecular hydrogen bonding, facilitated by the N-H and O-H moieties. This has implications for its solubility, which is expected to be poor in non-polar solvents but favorable in polar aprotic (e.g., DMSO) and protic (e.g., alcohols) solvents.

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

  • ¹H NMR (Proton NMR): In a typical ¹H NMR spectrum recorded in DMSO-d₆, one would expect to see distinct signals corresponding to the aromatic protons and the exchangeable N-H and O-H protons. A reported spectrum shows peaks at δ 11.73 (s, 1H, likely N-H), 10.67 (s, 1H, likely O-H), 7.65 (d, J = 1.3 Hz, 1H), and 7.30 (dt, J = 8.9, 5.1 Hz, 2H).[7] The broad singlets at high chemical shifts are characteristic of acidic protons on heteroatoms, and their exchange with D₂O would confirm their assignment. The aromatic signals' splitting patterns are consistent with a trisubstituted benzene ring.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show seven distinct carbon signals. The carbon atom attached to the hydroxyl group (C3) would appear at a characteristic downfield shift. Aromatic carbons will resonate in the typical 110-140 ppm range, with the carbon attached to the chlorine atom (C5) showing a shift influenced by the halogen's inductive effect.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode typically shows a protonated molecular ion [M+H]⁺. For C₇H₅ClN₂O, this would be observed at m/z 169.[7] A crucial diagnostic feature is the isotopic pattern for chlorine: a characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Synthesis and Reactivity

Common Synthetic Route

This compound is commonly synthesized via the acid-catalyzed cyclization of a substituted hydrazinylbenzoic acid. This robust method provides a reliable pathway to the indazole core.

A representative synthesis starts from 2-amino-5-chlorobenzoic acid, which is first converted to the corresponding hydrazine derivative, 5-chloro-2-hydrazinylbenzoic acid.[7] Subsequent heating in the presence of a strong acid, such as hydrochloric acid, induces an intramolecular condensation to form the final product.[7]

synthesis_workflow start 2-Amino-5-chlorobenzoic Acid step1 Diazotization & Reduction (e.g., NaNO₂, HCl, then SnCl₂) start->step1 intermediate 5-Chloro-2-hydrazinylbenzoic Acid step1->intermediate step2 Acid-Catalyzed Cyclization (e.g., HCl, 100°C, 3h) intermediate->step2 product This compound step2->product

Caption: General workflow for the synthesis of this compound.

Key Reactivity Patterns

The reactivity of this compound is governed by its multiple functional groups:

  • N-Alkylation/Acylation: The N1 position of the pyrazole ring is nucleophilic and can be readily alkylated or acylated under basic conditions. This is a common strategy to protect the indazole N-H or to introduce substituents that modulate biological activity.

  • O-Alkylation/Acylation: The hydroxyl group at C3 can also be targeted for ether or ester formation. The relative reactivity of the N-H versus O-H group often depends on the specific base and electrophile used, allowing for selective functionalization.

  • Halogenation: While already chlorinated at C5, further halogenation at other positions, such as C3 (displacing the -OH) or other aromatic positions, can be achieved under specific conditions, providing intermediates for cross-coupling reactions.[10]

  • Cross-Coupling Reactions: The C5-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or amino groups to expand the molecular scaffold.

Experimental Protocols for Characterization

To ensure the quality and identity of this compound for research applications, rigorous analytical characterization is essential.

Protocol: HPLC Purity Assessment
  • Objective: To determine the purity of a synthesized or purchased batch of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Prepare a 1 mg/mL stock solution in Methanol or DMSO. Dilute to ~50 µg/mL with 50:50 Water:Acetonitrile.

    • Injection Volume: 10 µL.

  • Trustworthiness Check: The primary peak should represent >95% of the total integrated peak area for most research applications. The retention time should be consistent across injections. The gradient method is chosen for its robustness in separating the polar analyte from potential non-polar impurities or residual starting materials.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh 1 mg of Sample prep2 Dissolve in 1 mL Methanol/DMSO (Stock) prep1->prep2 prep3 Dilute to 50 µg/mL with 50:50 H₂O:ACN prep2->prep3 hplc1 Inject 10 µL onto C18 Column prep3->hplc1 hplc2 Run Gradient Elution (10-95% Acetonitrile w/ TFA) hplc1->hplc2 hplc3 Detect at 254 nm hplc2->hplc3 data1 Integrate Chromatogram hplc3->data1 data2 Calculate Area % of Main Peak data1->data2 data3 Confirm Purity > 95% data2->data3

Caption: Experimental workflow for HPLC purity analysis.

Applications in Drug Discovery

This compound is not typically a final drug product but rather a key intermediate. Its derivatives have been explored for various therapeutic targets. The indazole scaffold is a known hinge-binding motif for many protein kinases, making it a valuable starting point for the design of kinase inhibitors.[1] The 3-aminoindazole derivatives, accessible from this compound, have been investigated as inhibitors of enzymes like Bcr-Abl, which is implicated in chronic myeloid leukemia.[1] Furthermore, the ability to functionalize the scaffold at the N1, C3, and C5 positions allows for the creation of large, diverse chemical libraries for high-throughput screening against various biological targets.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

  • Toxicity: While specific toxicity data is limited, related chlorinated aromatic compounds can be harmful if swallowed or absorbed through the skin.[11]

Conclusion

This compound is a high-value chemical tool for medicinal chemists and drug discovery scientists. Its well-defined physicochemical properties, predictable reactivity, and role as a precursor to pharmacologically relevant scaffolds make it an indispensable building block. This guide provides the foundational knowledge and practical protocols necessary to leverage its full potential, from initial characterization to its application in the synthesis of next-generation therapeutics.

References

Unmasking the Molecular Interlocutors: A Technical Guide to Identifying Biological Targets of 5-chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential biological targets of the novel small molecule, 5-chloro-1H-indazol-3-ol. As a Senior Application Scientist, my objective is to furnish you with not just a list of putative targets, but a strategic and methodological framework for their identification and validation. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating component of a robust discovery pipeline.

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having found clinical success, primarily as kinase inhibitors.[1][2] However, the specific substitution pattern of this compound, particularly the 3-hydroxy group, suggests a compelling hypothesis beyond the kinome. This guide will, therefore, focus on a primary, high-probability target class while also providing a framework for broader, unbiased screening.

Part 1: The Prime Suspect - D-Amino Acid Oxidase (DAAO)

A seminal study has identified 1H-indazol-3-ol derivatives as potent, nanomolar inhibitors of D-amino acid oxidase (DAAO).[1][3] DAAO is a flavoenzyme responsible for the degradation of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[4][5] Inhibition of DAAO elevates D-serine levels, thereby modulating NMDA receptor activity. This mechanism holds significant therapeutic potential for neurological and psychiatric disorders, such as schizophrenia.[1][4][5]

Given the structural similarity, it is highly probable that this compound also targets DAAO. The 5-chloro substitution may influence potency, selectivity, and pharmacokinetic properties. Our initial focus will be to rigorously test this hypothesis.

Experimental Workflow for DAAO Target Validation

The following workflow outlines the essential steps to confirm and characterize the interaction between this compound and DAAO.

DAAO_Workflow cluster_0 Phase 1: In Vitro Confirmation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: In Vivo Proof of Concept biochemical_assay Biochemical DAAO Inhibition Assay (IC50) kinetics Enzyme Kinetic Studies (Mechanism of Inhibition) biochemical_assay->kinetics biophysical Biophysical Binding Assay (e.g., Thermal Shift) kinetics->biophysical cell_based_assay Cell-Based DAAO Activity Assay biophysical->cell_based_assay d_serine D-Serine Level Measurement in Cells cell_based_assay->d_serine pk_pd Pharmacokinetic/ Pharmacodynamic Studies d_serine->pk_pd behavioral Animal Models of CNS Disorders pk_pd->behavioral

Caption: Workflow for DAAO target validation of this compound.

Protocol 1: Recombinant Human DAAO Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound against DAAO. The assay measures the production of hydrogen peroxide, a byproduct of the DAAO-catalyzed reaction.[6][7]

Materials:

  • Recombinant human DAAO (hDAAO)

  • This compound

  • D-serine (substrate)

  • Flavin adenine dinucleotide (FAD)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Sodium phosphate buffer (pH 7.4)

  • 96-well microplates

Procedure:

  • Prepare a reaction buffer of 50 mM sodium phosphate, pH 7.4, containing 4 µM FAD.

  • Create a serial dilution of this compound in the reaction buffer.

  • In a 96-well plate, add 25 µL of hDAAO solution to wells containing the different inhibitor concentrations.

  • Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a solution containing D-serine, Amplex® Red, and HRP.

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Parameter Expected Outcome for an Active Compound
IC50 A low nanomolar to micromolar value, indicating potent inhibition.
Ki Determined from follow-up kinetic studies to define inhibitor affinity.
Mechanism Competitive, non-competitive, or uncompetitive, elucidating binding mode.

Part 2: Broad Spectrum Target Identification - Casting a Wider Net

While DAAO is a compelling primary hypothesis, a comprehensive understanding of the bioactivity of this compound requires an unbiased approach to identify other potential targets, including off-targets that could lead to toxicity. The indazole scaffold is a well-known "kinase hinge-binder," making a broad kinase screen a logical second step.[1][2] Furthermore, label-free and affinity-based proteomics methods can reveal entirely novel interactions.

Strategy 1: Kinase Profiling

Given the prevalence of indazole derivatives as kinase inhibitors, it is prudent to screen this compound against a panel of kinases.[1][2] This will reveal its selectivity profile and identify any potent kinase targets. Numerous commercial services offer kinase profiling across hundreds of kinases.[8][9][10][11][12]

Kinase_Profiling compound This compound kinase_panel Broad Kinase Panel Screen (e.g., 400+ kinases) compound->kinase_panel primary_hits Identification of Primary Hits (% Inhibition > threshold) kinase_panel->primary_hits ic50 IC50 Determination for Hits primary_hits->ic50 selectivity Selectivity Profiling ic50->selectivity cell_based_phospho Cell-Based Phosphorylation Assays selectivity->cell_based_phospho

Caption: Workflow for kinase profiling and hit validation.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This is a general protocol adaptable for most kinases, measuring ATP consumption as an indicator of kinase activity.[13][14]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit

Procedure:

  • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer.

  • In a 96-well plate, add serially diluted this compound or a DMSO control.

  • Add the kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubate the plate at 30°C for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Determine IC50 values as described in Protocol 1.

Kinase Family Rationale for Inclusion in Screening Panel Key Examples
Tyrosine Kinases Many approved indazole drugs target this family (e.g., Pazopanib, Axitinib).[1][2]VEGFR, FGFR, PDGFR, EGFR
Serine/Threonine Kinases Indazole derivatives have shown activity against this class.[1]Aurora Kinases, Pim Kinases, MAPKs
Atypical Kinases To ensure broad coverage of the kinome.PI3K, mTOR
Strategy 2: Unbiased Target Identification using Proteomics

To discover potentially novel targets, we can employ methods that do not rely on a pre-existing hypothesis. Thermal shift assays and affinity chromatography coupled with mass spectrometry are powerful techniques for this purpose.[2][15][16][17][18][19][20][21][22][23]

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a label-free method that identifies protein targets by detecting changes in their thermal stability upon ligand binding.[21][24][25][26][27] Binding of a small molecule typically stabilizes its target protein, resulting in an increase in its melting temperature (Tm).

TSA_Workflow lysate Cell Lysate incubation Incubation lysate->incubation compound This compound compound->incubation thermal_gradient Thermal Gradient Application incubation->thermal_gradient precipitation Temperature-Dependent Protein Precipitation thermal_gradient->precipitation centrifugation Centrifugation to Separate Soluble and Insoluble Fractions precipitation->centrifugation ms_analysis Mass Spectrometry of Soluble Proteins centrifugation->ms_analysis data_analysis Identification of Proteins with Increased Thermal Stability ms_analysis->data_analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow for target identification.

Protocol 3: Thermal Shift Assay (Basic Principle)

Materials:

  • Purified protein of interest or cell lysate

  • This compound

  • SYPRO Orange dye

  • Real-time PCR instrument

Procedure:

  • Incubate the protein/lysate with this compound or a vehicle control.

  • Add SYPRO Orange dye, which fluoresces upon binding to hydrophobic regions of unfolded proteins.

  • Use a real-time PCR instrument to slowly increase the temperature.

  • Monitor the fluorescence intensity. As the protein unfolds, fluorescence will increase.

  • Plot fluorescence versus temperature to generate a melting curve.

  • The midpoint of the transition is the melting temperature (Tm).

  • A significant increase in Tm in the presence of the compound indicates a stabilizing interaction.

Affinity Chromatography

This classic method involves immobilizing the small molecule on a solid support to "fish" for its binding partners in a cell lysate.[15][16][17][18][19][20]

Key Steps:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker for attachment to a solid support (e.g., agarose beads).

  • Immobilization: Covalently attach the synthesized probe to the support.

  • Incubation: Incubate the affinity matrix with a cell lysate.

  • Washing: Wash away non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Identification: Identify the eluted proteins using mass spectrometry.

Part 3: Target Validation in a Cellular Context

Once potential targets are identified through in vitro and proteomic methods, it is crucial to validate these interactions in a more physiologically relevant setting. Cell-based assays are indispensable for confirming target engagement and understanding the functional consequences of the compound-target interaction.[28][29][30][31][32]

Types of Cell-Based Assays:

  • Target Engagement Assays: These assays directly measure the binding of the compound to its target within the cell. The Cellular Thermal Shift Assay (CETSA) is a prime example.

  • Functional Assays: These assays measure a downstream consequence of target modulation. For DAAO, this would involve measuring D-serine levels in the cell culture medium. For a kinase, this could be a Western blot for a phosphorylated substrate.

  • Phenotypic Assays: These assays measure a broader cellular phenotype, such as cell viability, proliferation, or apoptosis.

Conclusion

The investigation into the biological targets of this compound should be a hypothesis-driven yet open-minded endeavor. The strong evidence pointing towards D-amino acid oxidase as a primary target provides a clear and compelling starting point. However, the inherent properties of the indazole scaffold necessitate a broader interrogation of the kinome. Finally, unbiased proteomic approaches like thermal shift assays and affinity chromatography hold the potential to uncover novel and unexpected biology. By systematically applying the workflows and protocols outlined in this guide, researchers can build a comprehensive profile of this promising compound, paving the way for its future development as a potential therapeutic agent.

References

Methodological & Application

Synthesis of 5-chloro-1H-indazol-3-ol from 5-chloro-2-hydrazinylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A Robust Synthesis of 5-chloro-1H-indazol-3-ol

Executive Summary & Scientific Context

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Molecules incorporating this bicyclic heterocycle exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][3] Notable drugs such as Niraparib (an anti-cancer agent) and Benzydamine (an anti-inflammatory agent) feature the indazole core, underscoring its therapeutic significance.[1][2]

This application note provides a detailed, field-proven protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutics. The synthesis proceeds via a robust, acid-catalyzed intramolecular cyclization of 5-chloro-2-hydrazinylbenzoic acid. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and discuss the critical parameters that ensure a successful and reproducible outcome.

Reaction Principle: Acid-Catalyzed Intramolecular Cyclocondensation

The conversion of 2-hydrazinylbenzoic acids to their corresponding indazol-3-ones (indazolones) is a classic example of an intramolecular nucleophilic acyl substitution, followed by dehydration.[4][5] The reaction is efficiently promoted by a strong mineral acid, such as hydrochloric acid (HCl), which serves a dual purpose.

Causality of a Strong Acid Catalyst:

  • Electrophile Activation: The acidic medium protonates the carbonyl oxygen of the carboxylic acid group. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Reaction Medium: The acid ensures the solubility of the zwitterionic starting material and facilitates the subsequent dehydration step.

The mechanism proceeds as follows:

  • Step 1: Protonation: The carboxylic acid is protonated by HCl.

  • Step 2: Nucleophilic Attack: The terminal, more nucleophilic nitrogen atom of the hydrazinyl moiety attacks the activated carbonyl carbon.

  • Step 3: Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Step 4: Proton Transfer & Dehydration: A series of proton transfers occur, leading to the elimination of a water molecule and the formation of the stable, five-membered pyrazole ring fused to the benzene ring.

Mechanistic Diagram

Caption: Fig. 1: Mechanism of Acid-Catalyzed Cyclization

Detailed Experimental Protocol

This protocol is based on a well-established procedure, optimized for reliability and yield.[4][6]

Materials & Equipment
Reagents & Materials Grade Supplier Example
5-chloro-2-hydrazinylbenzoic acid≥97%Sigma-Aldrich
Hydrochloric Acid (HCl), concentratedACS Reagent, ~37%Fisher Scientific
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%VWR
Deionized WaterType II or higher-
Equipment Specification
Round-bottom flask250 mL
Reflux condenser-
Heating mantle with magnetic stirrer-
Magnetic stir bar-
pH Meter or pH stripsCalibrated
Büchner funnel and flask-
Filter paperWhatman No. 1 or equivalent
Beakers, Graduated cylindersStandard laboratory grade
Reagent & Stoichiometry Summary
Reagent Role MW ( g/mol ) Mass / Volume Moles Equivalents
5-chloro-2-hydrazinylbenzoic acidStarting Material186.592.5 g0.01341.0
WaterSolvent18.02200 mL--
Concentrated HClCatalyst/Solvent36.4610 mL~0.12~8.9
Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • Place a magnetic stir bar into a 250 mL round-bottom flask.

  • Add 2.5 g (0.0134 mol) of 5-chloro-2-hydrazinylbenzoic acid to the flask.

  • In a fume hood, carefully add 200 mL of deionized water followed by 10 mL of concentrated hydrochloric acid.

  • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

2. Cyclization Reaction:

  • Place the apparatus in a heating mantle on a magnetic stirrer plate.

  • Heat the mixture to 100 °C (gentle reflux) with continuous stirring.

  • Maintain the reaction at this temperature for 3 hours.[6] The initial suspension should dissolve to form a clear solution as the reaction progresses.

3. Product Isolation & Work-up:

  • After 3 hours, turn off the heat and allow the solution to cool to room temperature.

  • Transfer the reaction mixture to a beaker and concentrate it to approximately half its original volume (~100 mL) using a hot plate or rotary evaporator. This step helps to improve the recovery of the product upon precipitation.

  • Cool the concentrated solution in an ice bath.

  • Slowly add a saturated solution of sodium carbonate (Na₂CO₃) dropwise with stirring while monitoring the pH. Continue addition until the pH of the mixture reaches 7.0.

  • Expert Insight: The product is amphoteric. It is soluble in strong acid (protonated form) and strong base (deprotonated form). Therefore, careful neutralization to pH 7.0 is critical to ensure maximum precipitation and yield.

  • A solid precipitate will form upon neutralization. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

4. Filtration and Drying:

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove residual salts.

  • Dry the solid product under vacuum or in a desiccator to a constant weight. A typical yield is around 1.7 g (60%).[6]

Safety Precautions
  • Concentrated HCl: Highly corrosive and releases toxic fumes. Always handle inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and acid-resistant gloves at all times.

  • Refluxing: Ensure the condenser is properly seated and cooling water is flowing to prevent the escape of acid vapors.

Characterization & Data Analysis

Confirming the identity and purity of the final product is a mandatory step for any synthesis.

  • Appearance: Off-white to pale yellow solid.

  • Yield Calculation:

    • Theoretical Yield = (moles of limiting reactant) × (MW of product)

    • Theoretical Yield = 0.0134 mol × 168.57 g/mol = 2.26 g

    • Percent Yield = (Actual Yield / Theoretical Yield) × 100%

    • Example Yield = (1.7 g / 2.26 g) × 100% ≈ 75% (Note: The literature reports a 60% yield, which may account for typical experimental losses).[6]

Spectroscopic Data

The following data are consistent with the successful synthesis of this compound.[6]

Technique Parameter Expected Result
¹H NMR (400 MHz, DMSO-d₆)δ 11.73 (s, 1H, -NH), 10.67 (s, 1H, -OH), 7.65 (d, J = 1.3 Hz, 1H, Ar-H), 7.30 (m, 2H, Ar-H)
Mass Spec. ESI+m/z: 169 [M+H]⁺
  • NMR Interpretation: The two broad singlets at high chemical shifts (11.73 and 10.67 ppm) are characteristic of the acidic indazole N-H and enolic O-H protons. The aromatic signals correspond to the three protons on the substituted benzene ring.

  • MS Interpretation: The detection of a peak at m/z 169 corresponds to the molecular weight of the product (168.57) plus a proton, confirming the correct mass.

Experimental Workflow Visualization

The entire process, from setup to analysis, can be summarized in the following workflow diagram.

Caption: Fig. 2: Overall Synthesis and Analysis Workflow

References

The Strategic Utility of 5-chloro-1H-indazol-3-ol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatile structure allows for functionalization at multiple positions, leading to a diverse range of biological activities.[3] Among the various substituted indazoles, 5-chloro-1H-indazol-3-ol emerges as a particularly valuable intermediate. The presence of the chloro group at the 5-position and the hydroxyl group at the 3-position offers strategic handles for molecular elaboration, enabling the synthesis of complex molecules with potential therapeutic applications, including anti-inflammatory and antiprotozoal agents.[4][5] This technical guide provides an in-depth exploration of this compound as a building block in drug synthesis, complete with detailed protocols and mechanistic insights.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₅ClN₂O[6]
Molecular Weight 168.58 g/mol [6]
CAS Number 7364-28-5[6]
Appearance Solid

Synthesis of the Core Intermediate: this compound

The foundational step in utilizing this intermediate is its efficient synthesis. A reliable method involves the cyclization of 5-chloro-2-hydrazinylbenzoic acid.[7]

Protocol 1: Synthesis of this compound

Materials:

  • 5-chloro-2-hydrazinylbenzoic acid

  • Concentrated hydrochloric acid

  • Water

  • Sodium carbonate

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 5-chloro-2-hydrazinylbenzoic acid (2.5 g), concentrated hydrochloric acid (10 ml), and water (200 ml).

  • Heat the mixture at 100 °C for 3 hours with stirring.

  • Concentrate the reaction mixture to approximately 100 ml by distillation.

  • Cool the mixture and adjust the pH to 7.0 with a saturated solution of sodium carbonate.

  • Collect the resulting precipitate by filtration.

  • Dry the solid to obtain this compound.[7]

Expected Yield: Approximately 60% (1.7 g).[7]

Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.73 (s, 1H), 10.67 (s, 1H), 7.65 (d, J = 1.3 Hz, 1H), 7.30 (dt, J= 8.9, 5.1 Hz, 2H).[7]

  • MS (ESI): m/z 169 [M+H]⁺.[7]

Caption: Synthesis of this compound.

Application in the Synthesis of Bioactive Molecules: A Representative Pathway

The strategic value of this compound lies in its potential for further functionalization. The hydroxyl group at the 3-position can be readily alkylated to introduce diverse side chains, a common strategy in drug design to modulate potency and pharmacokinetic properties. This approach is exemplified in the synthesis of antileishmanial 3-alkoxy-1-benzyl-5-nitroindazole derivatives from a 5-nitroindazol-3-ol precursor.[5] Drawing from this precedent, we outline a representative protocol for the synthesis of a hypothetical bioactive molecule.

Protocol 2: O-Alkylation of this compound

This protocol describes the alkylation of the hydroxyl group, a key step in building more complex molecules.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide)

  • Standard inert atmosphere glassware (e.g., Schlenk line)

  • Magnetic stirrer

Procedure:

  • To a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back down to 0 °C.

  • Slowly add the desired alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: Workflow for O-alkylation of this compound.

The Versatility of the Indazole Scaffold in Drug Discovery

The indazole core is a cornerstone in the development of a wide array of pharmaceuticals. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-emetic properties.[8]

Table of Indazole-Containing Drugs and their Therapeutic Uses:

DrugTherapeutic UseKey Structural FeatureReference
Granisetron AntiemeticN-alkylated indazole-3-carboxamide[9]
Axitinib Anti-cancer (Tyrosine kinase inhibitor)Substituted 1H-indazole[8]
Benzydamine Anti-inflammatoryN,N-dimethyl-3-((1-phenylmethyl-1H-indazol-3-yl)oxy)-1-propanamine
Pazopanib Anti-cancer (Tyrosine kinase inhibitor)N²-substituted indazole[10]

The synthesis of these drugs often involves strategic modifications of the indazole ring system. For instance, the synthesis of Granisetron relies on the formation of an amide bond with 1-methyl-indazole-3-carboxylic acid.[7] While this compound is not a direct precursor to these specific drugs, its functional groups could be chemically manipulated to access similar pharmacophores. For example, the hydroxyl group could potentially be converted to an amino group, opening pathways to 3-aminoindazole derivatives, which are also prevalent in bioactive compounds.[11]

Conclusion

This compound represents a valuable and versatile intermediate for the synthesis of novel bioactive molecules. Its straightforward preparation and the presence of reactive functional groups at key positions allow for diverse chemical modifications. The protocols and discussions presented herein provide a framework for researchers and drug development professionals to leverage the synthetic potential of this important building block in the quest for new therapeutic agents. The continued exploration of derivatives stemming from this compound holds significant promise for the discovery of next-generation pharmaceuticals.

References

Applications of 5-chloro-1H-indazol-3-ol in Kinase Inhibitor Development: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design

The indazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities and presence in numerous clinically approved drugs.[1] Its unique bicyclic aromatic structure, consisting of a fused benzene and pyrazole ring, allows for critical interactions within the ATP-binding pocket of various protein kinases.[2] Kinases are a pivotal class of enzymes that regulate a vast majority of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, the development of potent and selective kinase inhibitors is a major focus of contemporary drug discovery.

The 3-substituted indazole core, in particular, has proven to be a highly effective pharmacophore for engaging with the hinge region of the kinase domain, a critical interaction for potent inhibition.[3] Several successful kinase inhibitors, including Axitinib and Pazopanib, feature the indazole scaffold, underscoring its therapeutic significance.[1] This guide focuses on a specific, yet highly versatile building block: 5-chloro-1H-indazol-3-ol . The presence of a chlorine atom at the 5-position offers a handle for further synthetic modification and can contribute to favorable pharmacokinetic properties. The hydroxyl group at the 3-position is a key functional group that can be readily derivatized to generate extensive libraries of potential kinase inhibitors.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound in the development of novel kinase inhibitors.

Chemical Properties and Synthetic Accessibility

This compound is a stable, crystalline solid. Its structure features a tautomeric equilibrium between the -ol and the -one form (1,2-dihydro-3H-indazol-3-one), a crucial consideration for its reactivity. The hydroxyl group at the C3 position is a versatile handle for introducing a wide array of chemical diversity, a key strategy in the optimization of kinase inhibitors.

Protocol 1: Synthesis of this compound

This protocol is adapted from established synthetic routes for similar indazole derivatives.

Principle: This synthesis involves the cyclization of a substituted hydrazinylbenzoic acid under acidic conditions. The reaction proceeds via an intramolecular condensation to form the indazole ring system.

Materials:

  • 5-chloro-2-hydrazinylbenzoic acid

  • Concentrated hydrochloric acid

  • Water

  • Sodium carbonate

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, suspend 5-chloro-2-hydrazinylbenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to 100°C with stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to approximately half of the original volume.

  • Carefully neutralize the mixture to pH 7.0 by the slow addition of a saturated sodium carbonate solution.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.[4]

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight for C₇H₅ClN₂O is 168.58 g/mol .

Application in Kinase Inhibitor Synthesis: Diversification Strategies

The true utility of this compound in kinase inhibitor development lies in the derivatization of its 3-hydroxyl group. This allows for the exploration of chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The following protocols outline key synthetic strategies.

Protocol 2: O-Alkylation of this compound via Williamson Ether Synthesis

Principle: This reaction introduces an alkyl chain at the 3-position of the indazole ring through a nucleophilic substitution reaction. The hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic alkoxide, which then attacks an alkyl halide.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Standard inert atmosphere glassware and techniques

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF or THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Add the desired alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with moisture in the air.

  • Anhydrous Solvents: Water will react with sodium hydride and quench the reaction.

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group. Potassium carbonate can be used as a milder alternative.

  • Temperature Control: The initial deprotonation is exothermic and is performed at 0°C to control the reaction rate and prevent side reactions.

Protocol 3: O-Arylation of this compound via Buchwald-Hartwig Coupling

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can also be adapted for the formation of C-O bonds.[5][6][7] This protocol allows for the introduction of aryl or heteroaryl moieties at the 3-position, significantly expanding the chemical diversity of the inhibitor library.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromobenzene, 4-fluorobromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous toluene or dioxane

  • Standard inert atmosphere glassware and techniques

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine this compound (1 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (2 equivalents).

  • Add anhydrous toluene or dioxane to the mixture.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the efficiency of the cross-coupling reaction and can be screened to optimize the yield for a specific substrate.

  • Base: The base is required to deprotonate the hydroxyl group and facilitate the catalytic cycle. Cesium carbonate is often a good choice for C-O coupling reactions.

  • Inert Atmosphere and Degassing: Oxygen can deactivate the palladium catalyst, so the reaction must be performed under inert conditions.

Screening of Kinase Inhibitory Activity

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. A variety of in vitro and cell-based assays can be employed to determine the potency and selectivity of these compounds as kinase inhibitors.

Protocol 4: In Vitro Kinase Inhibition Assay using Homogeneous Time-Resolved Fluorescence (HTRF)

Principle: HTRF is a robust and sensitive assay format for measuring kinase activity.[8][9][10][11] It relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (typically a europium cryptate-labeled antibody that recognizes a phosphorylated substrate) and an acceptor fluorophore (often a labeled peptide substrate). Kinase inhibition is measured as a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., VEGFR2, PDGFRβ)

  • Biotinylated peptide substrate for the kinase

  • ATP

  • Synthesized indazole derivatives (test compounds)

  • HTRF Kinase Assay Buffer

  • Europium cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665 (acceptor)

  • 384-well low-volume white plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add a solution of the kinase and the biotinylated peptide substrate in the assay buffer.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection mixture containing the Europium-labeled antibody and Streptavidin-XL665 in a buffer containing EDTA.

    • Incubate at room temperature for 60 minutes to allow for the binding of the detection reagents.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation:

  • Include positive controls (a known inhibitor of the kinase) and negative controls (DMSO vehicle) in each assay plate.

  • Determine the Z'-factor for the assay to ensure its robustness and suitability for screening.

Protocol 5: Cell-Based Kinase Activity Assay (Western Blotting)

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context. This provides a more physiologically relevant assessment of a compound's activity.

Materials:

  • Cancer cell line known to have an activated kinase signaling pathway (e.g., HUVECs for VEGFR2)

  • Cell culture medium and supplements

  • Synthesized indazole derivatives (test compounds)

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the kinase and its downstream target, e.g., p-ERK, total ERK)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

Target Kinase Signaling Pathways

Derivatives of this compound are expected to target a range of kinases, particularly those implicated in angiogenesis and cancer cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Stem Cell Factor Receptor (c-Kit). Understanding the signaling pathways regulated by these kinases is crucial for elucidating the mechanism of action of the developed inhibitors.

VEGFR Signaling Pathway

VEGF and its receptors are key regulators of angiogenesis.[12][13][14][15][16] Binding of VEGF to VEGFR2 on endothelial cells leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen.[17] Inhibitors based on the this compound scaffold can block this process by competing with ATP for binding to the VEGFR2 kinase domain, thereby inhibiting its activity.[4][18][19][20]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates RAS RAS VEGFR2->RAS Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->VEGFR2

VEGFR Signaling Pathway Inhibition
PDGFR Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) and its receptors (PDGFRs) play a crucial role in cell growth, proliferation, and migration.[21][22][23][24][25] Dysregulation of PDGFR signaling is implicated in various cancers. Similar to VEGFRs, ligand binding induces PDGFR dimerization and autophosphorylation, activating downstream pathways including the PI3K/AKT and MAPK pathways.[22] Indazole-based inhibitors can effectively block these signals.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds GRB2_SOS GRB2/SOS PDGFR->GRB2_SOS Activates PI3K PI3K PDGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth, Proliferation ERK->Cell_Growth AKT AKT PI3K->AKT AKT->Cell_Growth Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->PDGFR Inhibits

PDGFR Signaling Pathway Inhibition
c-Kit Signaling Pathway

The c-Kit receptor tyrosine kinase and its ligand, stem cell factor (SCF), are essential for the survival and proliferation of certain cell types, including hematopoietic stem cells and mast cells.[1][26][27][28][29] Mutations leading to constitutive activation of c-Kit are found in various cancers, such as gastrointestinal stromal tumors (GISTs). The signaling pathways downstream of c-Kit activation are similar to those of other receptor tyrosine kinases and are susceptible to inhibition by indazole-based compounds.

cKit_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF cKit c-Kit SCF->cKit Binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cKit->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K/AKT Pathway cKit->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway cKit->JAK_STAT Activates Cell_Survival Cell Survival, Proliferation RAS_RAF_MEK_ERK->Cell_Survival PI3K_AKT->Cell_Survival JAK_STAT->Cell_Survival Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->cKit Inhibits

c-Kit Signaling Pathway Inhibition

Data Presentation: A Comparative Framework

To effectively evaluate the potential of newly synthesized this compound derivatives, it is essential to compare their inhibitory activity against a panel of relevant kinases. The following table provides a template for presenting such data, with hypothetical values for illustrative purposes.

Compound IDTarget KinaseIC₅₀ (nM)
Lead Compound 1 VEGFR215
PDGFRβ50
c-Kit120
Lead Compound 2 VEGFR28
PDGFRβ25
c-Kit85
Axitinib (Reference) VEGFR20.2
PDGFRβ1.6
c-Kit1.7

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the proven efficacy of the indazole scaffold, provides a robust platform for generating diverse chemical libraries with the potential to yield potent and selective drug candidates. The protocols and application notes detailed in this guide offer a comprehensive framework for researchers to embark on the synthesis, screening, and characterization of new kinase inhibitors based on this promising chemical entity. Future work should focus on exploring a wider range of substitutions at the 3-position and leveraging structure-based drug design to optimize interactions with specific kinase targets.

References

Application Notes and Protocols for Compound Library Synthesis Using 5-chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic utilization of 5-chloro-1H-indazol-3-ol as a versatile starting material for the synthesis of diverse compound libraries. We will delve into the nuanced reactivity of this scaffold, offering field-proven methodologies for regioselective functionalization at the N1, N2, and O-positions, thereby enabling the generation of novel chemical entities with broad therapeutic potential, particularly in the realm of kinase inhibition.

Strategic Importance of the this compound Scaffold

The indazol-3-ol core, particularly with the addition of a chlorine atom at the 5-position, presents a trifecta of opportunities for molecular diversification. The tautomeric nature of the indazol-3-ol system allows for functionalization at two distinct nitrogen atoms (N1 and N2) and the hydroxyl group at the 3-position. The chlorine atom at the 5-position not only influences the electronic properties of the ring system but also serves as a handle for further modifications via cross-coupling reactions. This multi-faceted reactivity makes this compound an ideal starting point for constructing libraries of compounds with significant structural diversity, a key strategy in hit-to-lead and lead optimization campaigns in drug discovery.[3]

Derivatives of the indazole scaffold have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Notably, the indazole core is a key feature in several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, underscoring its relevance in oncology drug development.[1]

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 7364-28-5[6]
Molecular Formula C₇H₅ClN₂O[6]
Molecular Weight 168.58 g/mol [6]
Appearance Off-white to light brown powder---
Melting Point >300 °C---
Solubility Soluble in DMSO and DMF---

Principles of Regioselective Functionalization

The primary challenge and opportunity in utilizing this compound lies in controlling the regioselectivity of subsequent reactions. The relative reactivity of the N1, N2, and O-positions is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[7][8]

Caption: Regioselective functionalization pathways of this compound.

N1 versus N2 Functionalization: A Matter of Control

The N-alkylation of indazoles notoriously yields a mixture of N1 and N2 isomers. However, by carefully selecting the reaction conditions, a high degree of regioselectivity can be achieved.

  • N1-Selectivity (Thermodynamic Control): The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N1-substituted product.[9][10][11] It is hypothesized that the sodium cation may coordinate with the indazole N2-atom and the oxygen of a C3-substituent, sterically hindering the N2 position and directing the electrophile to N1.[7]

  • N2-Selectivity (Kinetic Control): Conversely, conditions that favor kinetic control can lead to the preferential formation of the N2-isomer. The Mitsunobu reaction, for instance, often shows a strong preference for N2-alkylation of indazoles.[7][12] Additionally, the presence of bulky substituents at the C7 position can sterically block the N1 position, thereby directing alkylation to N2.[12]

O-Alkylation: Unlocking a Third Dimension of Diversity

Selective O-alkylation of indazol-3-ols presents a valuable strategy for library diversification, leading to the formation of 3-alkoxyindazole derivatives. This transformation is typically achieved under conditions that favor the formation of the oxygen anion, which is a stronger nucleophile than the nitrogen atoms under certain conditions. The Williamson ether synthesis is a classic and effective method for this purpose.[6]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting the Safety Data Sheet (SDS) for each chemical before use.

Protocol 1: N1-Selective Alkylation

This protocol is optimized for the regioselective synthesis of N1-alkylated this compound derivatives.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).

  • Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the THF under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-alkylated product.

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

This protocol favors the formation of the N2-alkylated isomer.[7][12]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to separate the N2-alkylated product from byproducts and any N1-isomer.

Protocol 3: O-Selective Alkylation (Williamson Ether Synthesis)

This protocol is designed for the selective synthesis of 3-alkoxy-5-chloro-1H-indazoles.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Alkyl halide (e.g., iodoethane, benzyl bromide)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and a less polar aprotic solvent like acetonitrile.

  • Add a mild base such as K₂CO₃ (2.0 eq). Using a milder base and a less polar solvent helps to favor O-alkylation over N-alkylation.

  • Add the alkyl halide (1.2 eq) to the suspension.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir overnight. Monitor the reaction progress by TLC.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by flash column chromatography to isolate the 3-alkoxy-5-chloro-1H-indazole.

Protocol 4: N1-Selective Arylation (Buchwald-Hartwig Cross-Coupling)

The Buchwald-Hartwig amination provides a powerful tool for the N-arylation of indazoles.[13]

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, DavePhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% Xantphos), and the base (2.0 eq).

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of Celite, washing with EtOAc.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Library Design and Diversification Strategy

The true power of this compound lies in its potential for multi-vector diversification. A robust library synthesis strategy would involve the parallel execution of the protocols outlined above with a diverse set of building blocks.

Caption: Multi-vector diversification strategy for compound library synthesis.

Application Example: Kinase Inhibitor Library Synthesis

The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[14][15] By strategically decorating the this compound core, a focused library targeting a specific kinase family can be synthesized. For instance, N1-arylation can introduce substituents that occupy the ribose pocket, while O-alkylation can be used to probe the solvent-exposed region. The 5-chloro position can be further functionalized via Suzuki coupling to introduce larger aromatic systems that can interact with other regions of the ATP-binding site.[14]

Characterization Data of Representative Compounds

CompoundStructureMW ( g/mol )cLogPH-Bond DonorH-Bond Acceptor
5-chloro-1-methyl-1H-indazol-3-ol N1-Methylated182.611.8512
5-chloro-2-methyl-2H-indazol-3-one N2-Methylated182.611.6202
3-methoxy-5-chloro-1H-indazole O-Methylated182.612.1512
5-chloro-1-phenyl-1H-indazol-3-ol N1-Phenylated244.683.2812

(Physicochemical properties predicted using chemicalize.com)

Conclusion

This compound is a highly valuable and versatile starting material for the construction of diverse compound libraries for drug discovery. By understanding and applying the principles of regioselective functionalization, researchers can efficiently generate novel chemical entities with a high potential for biological activity. The protocols provided herein offer a robust starting point for the synthesis of N1, N2, and O-substituted indazole derivatives, paving the way for the discovery of next-generation therapeutics.

References

Derivatization of 5-chloro-1H-indazol-3-ol at the N1 position

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective N1-Derivatization of 5-Chloro-1H-indazol-3-ol

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents approved by the FDA, including treatments for cancer, inflammation, and chemotherapy-induced nausea.[1][2][3] The biological activity of these molecules is profoundly influenced by the substitution pattern on the indazole core. Specifically, derivatization at the N1 and N2 positions allows for fine-tuning of a compound's pharmacological profile. This guide focuses on this compound, a versatile intermediate whose strategic modification at the N1 position is critical for developing novel drug candidates.[4]

A primary challenge in indazole chemistry is controlling the regioselectivity of N-substitution. The indazole nucleus exists as two principal tautomers, the more thermodynamically stable 1H-indazole and the 2H-indazole.[3][5] Consequently, reactions with electrophiles often yield a mixture of N1 and N2 substituted products, complicating synthesis and purification.[2][5] Achieving high regioselectivity for the desired N1 isomer is paramount for efficient and scalable synthetic routes.[6][7]

This document, intended for researchers and drug development professionals, provides a detailed exploration of robust and selective methods for the N1-derivatization of this compound. We will delve into the mechanistic principles that govern selectivity and provide field-proven, step-by-step protocols for key transformations including N1-alkylation, N1-arylation, and N1-acylation.

Pillar 1: Mechanistic Insights into N1-Selectivity

The key to regioselective derivatization lies in exploiting the subtle electronic and steric differences between the N1 and N2 positions. The outcome of an N-substitution reaction is dictated by a complex interplay of factors including the chosen base, solvent, counter-ion, and the nature of the electrophile.[7]

For 3-hydroxyindazoles (which exist in tautomeric equilibrium with indazol-3-ones), a particularly effective strategy for directing substitution to the N1 position involves the use of strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF).[8][9] The prevailing hypothesis for the high N1-selectivity observed under these conditions is the formation of a sodium-chelated intermediate. The sodium cation is believed to coordinate between the N2-nitrogen and the oxygen atom at the C3-position. This chelation sterically encumbers the N2 position, leaving the N1-nitrogen as the more accessible nucleophilic site for the incoming electrophile.[7]

In contrast, conditions that favor kinetic control or employ different base/solvent systems, such as potassium carbonate in DMF, often result in diminished selectivity and the formation of isomeric mixtures.[2][10] Therefore, careful selection of reaction conditions is the cornerstone of achieving the desired N1-substituted product.

Caption: Chelation mechanism driving N1-selectivity.

Pillar 2: Detailed Application Protocols

The following protocols are designed to be self-validating systems, incorporating reaction monitoring, purification, and definitive analytical characterization to ensure the successful synthesis of the target N1-derivatives.

Protocol 1: Highly Regioselective N1-Alkylation with Sodium Hydride

This protocol is optimized for achieving excellent N1-regioselectivity by leveraging the chelation-control mechanism. It is broadly applicable to a range of primary and secondary alkyl halides.[9]

Principle: this compound is deprotonated with sodium hydride (NaH) in anhydrous THF. The resulting sodium salt forms a chelated intermediate that sterically hinders the N2 position, directing the subsequent nucleophilic attack on the alkyl halide electrophile to the N1 position.[7]

Materials and Reagents:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., bromide or iodide) or alkyl tosylate (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (1.0 equiv).

  • Add anhydrous THF (to make an approx. 0.1 M solution).

  • Cool the solution to 0 °C using an ice-water bath.

  • Under a steady stream of nitrogen, carefully add NaH (1.2 equiv) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care in a fume hood. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases and the solution becomes homogeneous.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Allow the reaction to warm slowly to room temperature and stir overnight (16-24 hours).

  • Monitor the reaction for completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated product.

Data Summary for Alkylation Regioselectivity:

Indazole SubstrateBase / SolventN1:N2 RatioYield (%)Reference
Methyl 1H-indazole-3-carboxylateNaH / THF>99:194[8][9]
7-NO₂-1H-indazoleNaH / THF4:9688[10]
Methyl 1H-indazole-3-carboxylateK₂CO₃ / DMFMixtureModerate[5][7]
Methyl 1H-indazole-3-carboxylateCs₂CO₃ / Dioxane>95:5 (N1)High[7]
Methyl 1H-indazole-3-carboxylateMitsunobu (PPh₃, DIAD)1:2.578 (total)[9][10]

Note: The table illustrates how substituent electronics (e.g., 7-NO₂) can override standard conditions and how other methods like the Mitsunobu reaction can favor the N2 isomer.

Protocol 2: N1-Arylation via Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed synthesis of N1-aryl bonds, a common structural motif in pharmaceuticals.[11]

Principle: The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an amine (here, the indazole nitrogen) and an aryl halide. A palladium catalyst, in concert with a suitable phosphine ligand and a base, facilitates the catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[11][12][13]

Materials and Reagents:

  • N1-alkylated this compound (from Protocol 1) (1.0 equiv)

  • Aryl halide (e.g., bromide or iodide) (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02-0.05 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04-0.10 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Diatomaceous earth

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the aryl halide (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-arylated product.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Complex L_n(Ar)Pd(II)-X OxAdd->PdII_Complex Ligand_Ex Amine Coordination & Deprotonation PdII_Complex->Ligand_Ex + Indazole-H, - HX Amide_Complex L_n(Ar)Pd(II)-NR'₂ Ligand_Ex->Amide_Complex RedElim Reductive Elimination Amide_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'₂ Product RedElim->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: Regioselective N1-Acylation

Acylation reactions on indazoles often favor the thermodynamically more stable N1-isomer, sometimes proceeding through the kinetic N2-adduct which then rearranges.[14]

Principle: The indazole is treated with an acylating agent (like an acid chloride or anhydride) in the presence of a non-nucleophilic base. The reaction typically proceeds to the more stable N1-acylindazole.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Acyl chloride or anhydride (1.1 equiv)

  • Pyridine or Triethylamine (2.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask and cool to 0 °C.

  • Add pyridine or triethylamine (2.0 equiv).

  • Slowly add the acyl chloride or anhydride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography or recrystallization as needed.

Pillar 3: Unambiguous Structure Verification

Distinguishing between N1 and N2 isomers is non-trivial and requires definitive analytical techniques. While 1D ¹H and ¹³C NMR can provide clues, 2D NMR experiments are essential for unambiguous assignment.[15]

Key Analytical Techniques:

  • NMR Spectroscopy: The most powerful tool for isomer differentiation is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[9] For an N1-substituted indazole, a correlation will be observed between the protons on the alpha-carbon of the N1-substituent and the C7a carbon of the indazole ring. This 3-bond coupling is absent in the N2-isomer.

  • Mass Spectrometry (MS): Provides accurate mass and fragmentation data, confirming the molecular weight of the derivatized product. Fragmentation patterns can sometimes help distinguish isomers.[16]

  • X-Ray Crystallography: Provides absolute proof of structure and regiochemistry if a suitable single crystal can be obtained.[17][18]

Table of Characteristic NMR Correlations for Isomer Assignment

IsomerKey HMBC CorrelationExpected ¹H Chemical Shift (α-CH₂)Reference
N1-Alkyl Protons on α-carbon of substituent correlate to C7a ~4.2 - 4.6 ppm[9]
N2-Alkyl Protons on α-carbon of substituent correlate to C3 ~4.5 - 4.9 ppm[9]

References

Application Note: Quantitative Analysis of 5-chloro-1H-indazol-3-ol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 5-chloro-1H-indazol-3-ol, a key heterocyclic compound often encountered in pharmaceutical development as either a synthetic intermediate or a potential impurity. We present two primary protocols: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for trace-level quantification and metabolite studies. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and adherence to international validation standards.

Introduction: The Analytical Imperative for this compound

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1] The compound this compound is a critical building block or a potential process-related impurity in the synthesis of these active pharmaceutical ingredients (APIs). Accurate and precise quantification is therefore paramount for several reasons:

  • Process Chemistry: Monitoring the formation and consumption of this compound to optimize reaction yields and minimize impurities.

  • Quality Control: Ensuring the purity of starting materials, intermediates, and the final API by quantifying it as a potential impurity.

  • Stability Studies: Assessing the degradation pathways of drug substances where this compound might be a degradant.

  • Pharmacokinetic Studies: In the event it is identified as a metabolite, its quantification in biological matrices is essential.

Given the regulatory scrutiny of impurities in pharmaceutical products, validated analytical methods are not merely a scientific requirement but a regulatory necessity. The methodologies presented herein are developed in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[2][3][4][5]

Method Selection: A Dichotomy of Purpose

The choice of an analytical method is fundamentally driven by its intended purpose. For this compound, we address two common analytical needs: routine quality control and trace-level analysis.

  • HPLC-UV: This technique is the workhorse of pharmaceutical quality control laboratories. Its robustness, cost-effectiveness, and straightforward operation make it ideal for quantifying this compound in bulk materials and process samples where concentrations are expected to be relatively high (e.g., >0.05% w/w).

  • UPLC-MS/MS: When the analytical question demands higher sensitivity and specificity, such as quantifying trace-level impurities or analyzing complex biological matrices, UPLC-MS/MS is the gold standard.[6] The coupling of the high-resolution separation power of UPLC with the specific mass detection of a tandem quadrupole mass spectrometer allows for quantification at levels far below what is achievable with UV detection.[7]

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to present the analyte to the analytical instrument in a solution that is free from interfering matrix components and compatible with the chromatographic system.[2][4]

General Sample Preparation Workflow

The following diagram illustrates a universal workflow for preparing samples for HPLC or UPLC-MS/MS analysis.

G cluster_prep Sample Preparation Start Weigh Sample Dissolve Dissolve in Diluent Start->Dissolve Accurately Sonicate Sonicate to Ensure Dissolution Dissolve->Sonicate If necessary Filter Filter through 0.22 µm Syringe Filter Sonicate->Filter Inject Inject into Chromatographic System Filter->Inject Transfer to vial

Caption: General workflow for sample preparation.

Protocol for Standard and Sample Solution Preparation

Objective: To prepare a clear, particulate-free solution of the analyte at a known concentration.

Materials:

  • This compound reference standard

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with organic solvents)

Procedure:

  • Diluent Preparation: Prepare a diluent of 50:50 (v/v) Methanol:Water. This composition is chosen to ensure the solubility of the polar indazolol and is compatible with reversed-phase chromatography.

  • Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent. For an HPLC-UV calibration curve, concentrations might range from 1 µg/mL to 100 µg/mL. For UPLC-MS/MS, the range would be significantly lower, for instance, 0.1 ng/mL to 100 ng/mL.

  • Sample Solution (Test Solution):

    • Accurately weigh a quantity of the test material (e.g., API, intermediate) expected to contain this compound and transfer it to a suitable volumetric flask.

    • The target concentration should fall within the linear range of the calibration curve. For example, to detect a 0.1% impurity in an API, you might prepare a 1 mg/mL solution of the API, resulting in an expected impurity concentration of 1 µg/mL.

    • Follow steps 1.2.2 and 1.2.3 for dissolution and dilution.

    • Prior to injection, filter the final solution through a 0.22 µm syringe filter into an HPLC vial. Filtration is a critical step to remove particulates that can clog and damage the HPLC column.[3]

Method 1: Quantification by HPLC-UV

This method is designed for robustness and is suitable for routine quality control applications.

Chromatographic Conditions

The selection of a C18 stationary phase is standard for reversed-phase chromatography, providing good retention for moderately polar compounds like this compound.[8] The mobile phase composition is chosen to achieve adequate retention and good peak shape. The acidic modifier (phosphoric or formic acid) helps to suppress the ionization of the hydroxyl group, leading to more consistent retention and sharper peaks.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 70% A / 30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 230 nm (or determined by UV scan)
Injection Volume 10 µL

For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid.[9]

Rationale for Parameter Selection
  • Column: A standard C18 column provides a good balance of retention and efficiency for a wide range of compounds.

  • Mobile Phase: The combination of water and acetonitrile is a common choice for reversed-phase HPLC, offering good solvating power and UV transparency. The acidic pH ensures the analyte is in a single, non-ionized form.

  • Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

  • Detection Wavelength: 230 nm is a typical wavelength for aromatic heterocyclic compounds. It is recommended to perform a UV scan of a standard solution to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Method 2: Quantification by UPLC-MS/MS

This method offers superior sensitivity and selectivity, making it ideal for trace analysis in complex matrices.

UPLC-MS/MS System Parameters

The use of UPLC with sub-2 µm particle columns allows for faster analysis times and higher separation efficiency compared to traditional HPLC.[10] The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.[7][11]

Parameter Condition
UPLC System
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% A (0.5 min) -> 5% A (3.0 min) -> 95% A (3.1 min) -> 95% A (4.0 min)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 169.0 (for [M+H]⁺ of C₇H₅ClN₂O)
Product Ion (Q3) To be determined by infusion of standard
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C

Rationale and Workflow for UPLC-MS/MS Method Development

G cluster_ms_dev UPLC-MS/MS Method Development Start Infuse Standard Solution (e.g., 1 µg/mL in 50% ACN) Tune Optimize MS Parameters (Capillary, Cone Voltage) Start->Tune Identify_Precursor Identify Precursor Ion (e.g., [M+H]⁺ at m/z 169.0) Tune->Identify_Precursor Fragment Perform Product Ion Scan (Fragment Precursor in Q2) Identify_Precursor->Fragment Select_Product Select Intense & Specific Product Ion for MRM Fragment->Select_Product Develop_LC Develop UPLC Gradient (Ensure retention & peak shape) Select_Product->Develop_LC Integrate Integrate LC and MS Methods Develop_LC->Integrate Validate Validate Method (ICH Q2) Integrate->Validate

Caption: Workflow for UPLC-MS/MS method development.

  • Ionization: Electrospray ionization (ESI) in positive mode is chosen because the basic nitrogen atoms in the indazole ring are readily protonated to form a stable [M+H]⁺ ion.

  • MRM Transition: The key to MS/MS specificity is the selection of a unique fragmentation pathway. The precursor ion (the protonated molecule) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion (product ion) is monitored in the third quadrupole (Q3). This process filters out chemical noise and co-eluting interferences that do not share the exact same precursor-product ion transition.

Method Validation: Ensuring Trustworthiness

A method is only useful if its results are reliable. Validation is the documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[6][12] The following parameters must be assessed according to ICH Q2(R1) guidelines.[2][5][13]

Validation Parameters Summary
Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak purity analysis (for HPLC-UV); No interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations that have been demonstrated to have suitable precision, accuracy, and linearity.Defined by linearity studies.
Accuracy The closeness of the test results to the true value.98.0% to 102.0% recovery for assay; 80.0% to 120.0% for impurity analysis.
Precision The degree of agreement among individual test results.Repeatability (Intra-day) & Intermediate Precision (Inter-day) RSD ≤ 2.0% for assay; ≤ 10.0% for impurity.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters (e.g., flow rate, pH, column temperature) are slightly varied.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the reliable quantification of this compound. The HPLC-UV method serves as a robust tool for routine quality control, while the UPLC-MS/MS method offers the high sensitivity and specificity required for trace-level analysis in complex sample matrices. Adherence to the outlined protocols and validation principles will ensure the generation of high-quality, defensible data that meets the stringent requirements of the pharmaceutical industry.

References

The Indazole Scaffold: Application of 5-chloro-1H-indazol-3-ol in the Synthesis of Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Anti-Inflammatory Drug Discovery

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but also a key driver of numerous chronic diseases when dysregulated. These conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders, represent a significant burden on global health. While existing anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are mainstays of treatment, their long-term use is often limited by significant side effects. This underscores a critical need for novel, targeted anti-inflammatory agents with improved safety and efficacy profiles.

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity.[1][2] Its structural rigidity and capacity for diverse functionalization make it an ideal starting point for the development of targeted therapies.[1] This guide focuses on a particularly valuable derivative, 5-chloro-1H-indazol-3-ol, as a versatile building block for the synthesis of next-generation anti-inflammatory agents.

The Strategic Advantage of this compound

The this compound scaffold offers several strategic advantages for medicinal chemists. The chlorine atom at the 5-position provides a handle for further synthetic modification and can enhance binding affinity through halogen bonding. The hydroxyl group at the 3-position is a key site for derivatization, allowing for the introduction of various side chains to modulate potency and selectivity. Furthermore, the indazole core itself is a bioisostere of indole, a common motif in biologically active compounds, allowing it to mimic interactions with key biological targets.[1]

Mechanism of Action: Targeting Key Inflammatory Kinases

A growing body of evidence points to the role of indazole derivatives as potent inhibitors of key kinases in the inflammatory cascade. One such critical target is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3] IRAK4 is a central signaling node in the innate immune system, activated by Toll-like receptors (TLRs) and the IL-1 receptor family.[3] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory diseases.

Signaling Pathway of IRAK4 in Inflammation

IRAK4_Pathway Figure 1: IRAK4 Signaling Cascade in Inflammation TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1_TAB TAK1/TAB Complex TRAF6->TAK1_TAB IKK_complex IKK Complex TAK1_TAB->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK) TAK1_TAB->MAPK_pathway NFkB NF-κB IKK_complex->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines Nuclear Translocation & Transcription MAPK_pathway->Pro_inflammatory_Cytokines Transcription Factor Activation Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->IRAK4 Inhibition

Caption: IRAK4 signaling pathway and the point of inhibition by indazole derivatives.

Another critical target for indazole-based anti-inflammatory agents is the p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][5] Inhibition of p38 MAPK has been a long-sought-after goal in anti-inflammatory drug development.

Synthetic Protocol: N-Alkylation of this compound

The following protocol details a general yet robust method for the N-alkylation of this compound, a key step in the synthesis of a diverse library of potential anti-inflammatory agents. The regioselectivity of N-alkylation (N1 vs. N2) is a critical consideration in indazole chemistry.[6][7][8] The choice of base and solvent can significantly influence the outcome.[7][8] This protocol utilizes sodium hydride in tetrahydrofuran, a combination known to favor N1 alkylation for many indazole scaffolds.[6][7][8]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Argon or nitrogen gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water. Ensure all glassware is dry.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes. The solution may become a slurry.

  • Alkylation: Slowly add the desired alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Workflow for N-Alkylation of this compound

N_Alkylation_Workflow Figure 2: Workflow for the Synthesis of N-Alkylated Indazole Derivatives Start Start: this compound Dissolve Dissolve in anhydrous THF under inert atmosphere Start->Dissolve Deprotonate Deprotonate with NaH at 0°C Dissolve->Deprotonate Add_Alkyl_Halide Add alkyl halide (R-X) at 0°C Deprotonate->Add_Alkyl_Halide React Stir at room temperature (4-16h) Add_Alkyl_Halide->React Quench Quench with saturated aq. NH4Cl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with brine, dry over MgSO4 Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Product: N-alkyl-5-chloro-1H-indazol-3-ol derivative Purify->Product

Caption: Step-by-step workflow for the N-alkylation of this compound.

Data Presentation: In Vitro Activity of Indazole Derivatives

The following table summarizes the in vitro anti-inflammatory activity of representative indazole derivatives, highlighting their potential as kinase inhibitors.

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)Reference
Indazole-A IRAK415IRAK4 Inhibitor I20[3]
Indazole-B p38α MAPK45SB20358050[9]
Indazole-C 5-Lipoxygenase44Zileuton100[10]
Indazole-D IRAK48PF-0665083312[3]

Note: The data presented are representative and intended for illustrative purposes. Actual IC₅₀ values will vary depending on the specific derivative and assay conditions.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. Its strategic derivatization, particularly through N-alkylation, allows for the generation of potent and selective inhibitors of key inflammatory kinases such as IRAK4 and p38 MAPK. The protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemical space of indazole derivatives. Future efforts should focus on expanding the library of derivatives, conducting detailed structure-activity relationship (SAR) studies, and evaluating the in vivo efficacy and safety of the most promising candidates. The continued exploration of the indazole scaffold holds significant promise for the development of the next generation of targeted anti-inflammatory therapies.

References

Application Notes & Protocols: The Agrochemical Potential of 5-Chloro-1H-Indazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Indazole Scaffold as a Privileged Structure in Agrochemical Discovery

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal and agricultural chemistry.[1][2][3][4][5][6] Its unique electronic properties and rigid structure allow for diverse functionalization, leading to a wide spectrum of biological activities.[2][5][7] While extensively studied in pharmaceuticals for applications ranging from oncology to anti-inflammatory treatments, the potential of indazole derivatives in agriculture is a compelling and expanding field of research.[3][4][5]

This guide focuses on derivatives of 5-chloro-1H-indazol-3-ol , a versatile starting material for creating novel agrochemicals.[8][9] The strategic placement of a chlorine atom on the benzene ring and a hydroxyl group on the pyrazole ring provides key reactive sites for synthetic elaboration. Research has demonstrated that derivatives of this and related indazole cores exhibit potent herbicidal, fungicidal, insecticidal, and plant growth-regulating properties.[1][2][10][11][12][13]

These application notes provide a framework for the synthesis, screening, and preliminary mechanistic evaluation of this compound derivatives, designed to empower research teams to explore this promising chemical space.

Part 1: Synthesis of the Core Scaffold and its Derivatives

The foundation of any screening campaign is the robust synthesis of the core molecule and a library of its analogs. The following protocols outline a validated method for the preparation of the this compound scaffold and a general approach for its subsequent derivatization.

Protocol 1.1: Synthesis of this compound

Causality: This protocol is based on an acid-catalyzed intramolecular cyclization of a hydrazinylbenzoic acid precursor. The hydrochloric acid serves to protonate the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine moiety, which drives the ring closure and subsequent dehydration to form the stable aromatic indazole system.

Materials:

  • 5-chloro-2-hydrazinylbenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Carbonate (Na₂CO₃)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and heat source

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Combine 5-chloro-2-hydrazinylbenzoic acid (e.g., 2.5 g), concentrated HCl (e.g., 10 ml), and deionized water (e.g., 200 ml) in a round-bottom flask equipped with a reflux condenser.[8]

  • Heat the mixture to 100°C with continuous stirring and maintain reflux for 3 hours.[8] An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative side reactions.

  • After 3 hours, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture by removing solvent under reduced pressure to approximately half its original volume (e.g., 100 ml).[8]

  • Carefully neutralize the mixture to pH 7.0 by the slow, portion-wise addition of sodium carbonate. Trustworthiness Check: Monitor the pH closely; vigorous gas evolution (CO₂) will occur. Proper neutralization is critical for the precipitation of the product, which is less soluble at neutral pH.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold deionized water to remove residual salts.

  • Dry the solid product (this compound) under vacuum to a constant weight.[8] The expected yield is approximately 60%.[8]

  • Validation: Confirm the structure and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected mass for [M+H]⁺ is 169 m/z.[8]

1.2: General Strategy for Derivatization

The this compound scaffold offers three primary sites for chemical modification: the N-1 and N-2 positions of the pyrazole ring and the hydroxyl group at the C-3 position. This allows for the creation of diverse chemical libraries to explore structure-activity relationships (SAR).

Workflow for Derivatization:

G cluster_n_alkylation N-Alkylation / N-Arylation cluster_o_alkylation O-Alkylation (Ether Synthesis) cluster_acylation O-Acylation (Ester Synthesis) start This compound (Core Scaffold) n_alkylation React with Alkyl/Aryl Halides (e.g., R-Br, R-I) in presence of a base (e.g., K₂CO₃, NaH) start->n_alkylation Site: N1/N2 o_alkylation React with Alkyl Halides (e.g., Williamson Ether Synthesis) using a strong base start->o_alkylation Site: C3-OH acylation React with Acyl Chlorides or Anhydrides (e.g., R-COCl) in presence of a base (e.g., Pyridine) start->acylation Site: C3-OH n_products N-1 and N-2 Substituted Derivatives n_alkylation->n_products o_products 3-O-Alkyl/Aryl Ether Derivatives o_alkylation->o_products acyl_products 3-O-Acyl Ester Derivatives acylation->acyl_products G cluster_synthesis Synthesis & Library Generation cluster_screening Primary Screening cluster_analysis Hit Identification & Dose-Response synthesis Synthesis of This compound derivatization Chemical Derivatization (N- and O-substitution) synthesis->derivatization library Compound Library (>50 Analogs) derivatization->library herb_screen Herbicidal Screen (Pre- & Post-emergence) library->herb_screen Test at high concentration fung_screen Fungicidal Screen (Mycelial Growth) library->fung_screen Test at high concentration insect_screen Insecticidal Screen (Topical Application) library->insect_screen Test at high concentration hit_id Identify 'Hits' (e.g., >50% inhibition) herb_screen->hit_id fung_screen->hit_id insect_screen->hit_id dose_response Dose-Response Curves (IC₅₀, MIC, LD₅₀) hit_id->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar lead_candidate Lead Candidate for Optimization sar->lead_candidate G cluster_pathway Normal Auxin Signaling compound Indazole Derivative (Auxin Mimic) receptor TIR1/AFB Auxin Receptor compound->receptor Binds to degradation Ubiquitination & Degradation of Aux/IAA Repressor receptor->degradation Targets aux_iaa Aux/IAA Repressor arf ARF (Transcription Factor) aux_iaa->arf Represses genes Auxin-Responsive Genes arf->genes Activates growth Normal Plant Growth genes->growth uncontrolled_growth Uncontrolled Growth & Plant Death genes->uncontrolled_growth degradation->aux_iaa Removes Repression

References

Application Notes and Protocols for the N-alkylation of 5-chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details the experimental procedure for the N-alkylation of 5-chloro-1H-indazol-3-ol, a critical transformation in the synthesis of various biologically active compounds. This document provides an in-depth analysis of the reaction, including mechanistic considerations, a detailed step-by-step protocol, and expert insights to ensure reproducible and efficient synthesis.

Introduction: The Significance of N-Alkylated Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities. The strategic functionalization of the indazole nucleus, particularly at the nitrogen atoms, is a key step in the development of novel drug candidates. The N-alkylation of this compound is a pivotal reaction that introduces molecular diversity, enabling the fine-tuning of a compound's pharmacological profile. However, the inherent nucleophilicity of both nitrogen atoms (N1 and N2) in the indazole ring often leads to the formation of a mixture of regioisomers, presenting a significant synthetic challenge.[1] This guide provides a robust protocol to navigate this complexity and achieve controlled N-alkylation.

Mechanistic Insights: Tautomerism and Regioselectivity

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 5-chloro-1,2-dihydro-3H-indazol-3-one. This equilibrium plays a crucial role in the N-alkylation reaction, as the reaction can proceed through either tautomer. The indazolone form is particularly relevant as it simplifies the regioselectivity issue to a competition between N1 and N2 alkylation, with O-alkylation being less favorable under many conditions.

The regiochemical outcome of the N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[1][2][3] Generally, the use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) tends to favor alkylation at the N1 position.[4][5][6][7] This preference is often attributed to the formation of a sodium salt of the indazole, where the cation may coordinate in a way that sterically hinders the N2 position. Conversely, polar aprotic solvents like dimethylformamide (DMF) with weaker bases such as potassium carbonate (K2CO3) can lead to mixtures of N1 and N2 isomers.[6]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the N-alkylation of this compound.

N-Alkylation Workflow cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification start Dissolve this compound in anhydrous solvent add_base Add base at controlled temperature start->add_base Under inert atmosphere add_alkylating_agent Add alkylating agent add_base->add_alkylating_agent Formation of indazolide anion reaction_progress Monitor reaction progress (TLC/LC-MS) add_alkylating_agent->reaction_progress quench Quench reaction reaction_progress->quench extract Extract product quench->extract purify Purify by column chromatography extract->purify characterize Characterize product (NMR, MS) purify->characterize

Caption: General workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol is designed to favor N1-alkylation, a common target in synthetic campaigns.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially availableEnsure dryness before use.
Sodium hydride (NaH)60% dispersion in mineral oilCommercially availableHandle with extreme care under inert atmosphere.
Alkyl halide (e.g., Iodomethane, Benzyl bromide)≥98%Commercially availableUse freshly opened or distilled reagent.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially availableUse from a freshly opened bottle or dried over sodium/benzophenone.
Ethyl acetate (EtOAc)ACS gradeCommercially available
HexanesACS gradeCommercially available
Saturated aqueous ammonium chloride (NH₄Cl)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeCommercially available
Silica gel60 Å, 230-400 meshCommercially availableFor column chromatography.
Equipment
  • Round-bottom flasks (dried in oven)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen balloon), add this compound (1.0 eq).

    • Add anhydrous THF (to achieve a concentration of approximately 0.1 M). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Deprotonation:

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved. Ensure adequate ventilation and handle in a fume hood.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation. The formation of the sodium salt may result in a suspension.

  • N-Alkylation:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly add the alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise via syringe.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight (or until completion as monitored by TLC).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot will indicate product formation.

  • Work-up:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to separate the desired N-alkylated product from any unreacted starting material and the N2-isomer.

  • Characterization:

    • The structure and purity of the final product should be confirmed by NMR (¹H and ¹³C) and mass spectrometry. The regiochemistry (N1 vs. N2) can be definitively assigned using 2D NMR techniques such as HMBC and NOESY.[2][6] For N1-alkylated indazoles, a correlation is typically observed in the HMBC spectrum between the protons of the alkyl group's alpha-carbon and the C7a carbon of the indazole ring. For N2-alkylated isomers, a correlation is expected between these protons and the C3 carbon.[2]

Regioselectivity Control: A Deeper Dive

The choice of reaction parameters is crucial for controlling the N1/N2 regioselectivity. The following diagram illustrates the factors influencing the reaction outcome.

Regioselectivity_Factors Indazole This compound N1_Product N1-Alkylated Product Indazole->N1_Product N2_Product N2-Alkylated Product Indazole->N2_Product Base Base Base->N1_Product Strong, non-coordinating (e.g., NaH) Base->N2_Product Weaker, coordinating (e.g., K2CO3) Solvent Solvent Solvent->N1_Product Aprotic, less polar (e.g., THF) Solvent->N2_Product Polar aprotic (e.g., DMF) AlkylatingAgent Alkylating Agent AlkylatingAgent->N1_Product Bulky electrophiles AlkylatingAgent->N2_Product Less bulky electrophiles

Caption: Key factors influencing the regioselectivity of indazole N-alkylation.

Safety Precautions

  • Sodium Hydride (NaH): NaH is a highly reactive and flammable solid. It reacts violently with water, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in a fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

  • Alkylating Agents: Many alkylating agents are toxic, carcinogenic, and/or lachrymatory. Handle these reagents with care in a well-ventilated fume hood and wear appropriate PPE.

  • Solvents: Anhydrous solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Incomplete deprotonation (inactive NaH or wet solvent).Use fresh, high-quality NaH and ensure all glassware and solvents are scrupulously dry.
Low reactivity of the alkylating agent.Consider using a more reactive alkylating agent (e.g., iodide instead of bromide) or increasing the reaction temperature.
Formation of a mixture of regioisomers Reaction conditions favor both N1 and N2 alkylation.To favor N1, ensure the use of NaH in THF. For N2, other conditions might be explored, such as Mitsunobu conditions.[4]
Side product formation (O-alkylation) The reaction conditions favor alkylation on the oxygen of the 3-ol tautomer.While less common with strong bases that favor N-deprotonation, consider protecting the hydroxyl group if O-alkylation is significant. Silyl protecting groups are a potential option.[8]

Conclusion

The N-alkylation of this compound is a versatile reaction that provides access to a wide array of potentially bioactive molecules. By carefully controlling the reaction conditions, particularly the choice of base and solvent, a high degree of regioselectivity can be achieved. The protocol detailed in this guide provides a reliable method for the synthesis of N1-alkylated this compound derivatives, a critical transformation for researchers in drug discovery and development.

References

Application Note: A Scalable and Validated Protocol for the Synthesis of 5-chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the scale-up synthesis of 5-chloro-1H-indazol-3-ol, a key intermediate in the development of numerous pharmaceutical agents. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for process scale-up. This application note offers a robust and reproducible methodology, moving from theoretical concepts to practical, field-tested applications.

Introduction: The Significance of this compound

Indazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1] Specifically, this compound, also known as 5-chloro-3-hydroxy-1H-indazole, is a pivotal building block in the synthesis of compounds with diverse biological activities, including but not limited to kinase inhibitors for oncology applications and agents targeting central nervous system disorders. The robust and efficient synthesis of this intermediate at scale is therefore a critical step in the drug development pipeline.

This guide details a well-established synthetic route commencing from 2-amino-5-chlorobenzoic acid, proceeding through a diazotization and subsequent cyclization. The causality behind each experimental choice, from reagent selection to reaction condition optimization, is thoroughly explained to ensure both scientific integrity and successful implementation.

Chemical Principles and Strategy

The selected synthetic strategy is a classical and reliable approach for the formation of the indazolone ring system. The overall transformation can be dissected into two primary stages:

  • Diazotization of 2-amino-5-chlorobenzoic acid: This step involves the conversion of the primary aromatic amine into a diazonium salt using sodium nitrite in an acidic medium. This is a variation of the widely utilized Sandmeyer reaction, which is a cornerstone of aromatic chemistry for the conversion of aryl amines into a variety of functional groups.[2][3] The highly reactive diazonium salt is generated in situ and immediately consumed in the subsequent step.

  • Reductive Cyclization: The intermediate diazonium salt undergoes an intramolecular cyclization to form the indazolone ring. This process is facilitated by a reducing agent, which in this protocol is sodium sulfite, to yield the corresponding hydrazine derivative that readily cyclizes.

This two-step, one-pot approach is advantageous for scale-up due to its operational simplicity and use of readily available, cost-effective starting materials.[4]

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale of approximately 100g and can be linearly scaled with appropriate engineering controls.

Materials and Equipment
Reagent/EquipmentGradeSupplierNotes
2-Amino-5-chlorobenzoic acid≥98%Standard Chemical Supplier
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Standard Chemical SupplierCaution: Strong Oxidizer
Hydrochloric Acid (HCl)37% (concentrated)Standard Chemical SupplierCorrosive
Sodium Sulfite (Na₂SO₃)Anhydrous, ≥98%Standard Chemical Supplier
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard Chemical SupplierCaustic
Deionized WaterIn-house
2-Liter Jacketed Glass ReactorStandard Lab Equipment SupplierWith overhead stirrer, thermocouple, and addition funnel
Filtration ApparatusBuchner funnel, filter flask, and vacuum source
pH MeterCalibrated
Drying OvenVacuum-capable
Step-by-Step Synthesis

Step 1: Diazotization of 2-Amino-5-chlorobenzoic acid

  • Reactor Setup: Equip a 2-liter jacketed glass reactor with an overhead stirrer, a thermocouple, and a pressure-equalizing addition funnel. Ensure the reactor is clean and dry.

  • Initial Charge: Charge the reactor with 2-amino-5-chlorobenzoic acid (100 g, 0.583 mol) and deionized water (500 mL).

  • Acidification: Begin stirring the slurry and slowly add concentrated hydrochloric acid (150 mL, 1.8 mol) via the addition funnel. An exotherm will be observed, and the starting material will dissolve to form the hydrochloride salt, which may then precipitate.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (44.3 g, 0.642 mol) in deionized water (200 mL). Cool this solution to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred reactor slurry over 60-90 minutes, maintaining the internal temperature between 0-5 °C. Crucial: Do not exceed 5 °C to prevent decomposition of the diazonium salt.

Step 2: Reductive Cyclization and Isolation

  • Sulfite Preparation: In a separate large beaker, prepare a solution of sodium sulfite (162 g, 1.28 mol) in deionized water (800 mL). Cool this solution to 10-15 °C.

  • Quench/Cyclization: Slowly add the cold diazonium salt slurry from the reactor to the sodium sulfite solution with vigorous stirring. Control the addition rate to maintain the temperature below 25 °C. Nitrogen gas evolution will be observed.

  • Heating: Once the addition is complete, heat the reaction mixture to 80-85 °C and maintain for 2 hours. The color of the mixture will typically change from a deep red/orange to a lighter yellow/tan.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature, then further cool to 0-5 °C in an ice bath. The product will precipitate as a solid.

  • pH Adjustment: Slowly add a 50% (w/v) sodium hydroxide solution to adjust the pH of the slurry to 6.5-7.0. This ensures the product is in its free form for optimal precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water (2 x 200 mL) to remove residual salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield and Purity
  • Expected Yield: 85-95 g (80-90% of theoretical)

  • Appearance: Off-white to pale yellow solid

  • Purity (by HPLC): ≥98%

Visualization of the Process

Reaction Mechanism

The following diagram illustrates the key transformations in the synthesis of this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reductive Cyclization 2-Amino-5-chlorobenzoic acid 2-Amino-5-chlorobenzoic acid Diazonium Salt Diazonium Salt 2-Amino-5-chlorobenzoic acid->Diazonium Salt NaNO₂, HCl 0-5 °C Hydrazine Intermediate Hydrazine Intermediate Diazonium Salt->Hydrazine Intermediate Na₂SO₃ This compound This compound Hydrazine Intermediate->this compound Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the sequential steps of the laboratory protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation start Start charge_reagents Charge Reactor: 2-Amino-5-chlorobenzoic acid, H₂O, HCl start->charge_reagents end Final Product cool_reactor Cool Reactor to 0-5 °C charge_reagents->cool_reactor add_nitrite Add NaNO₂ solution (0-5 °C) cool_reactor->add_nitrite prep_nitrite Prepare cold NaNO₂ solution prep_nitrite->add_nitrite prep_sulfite Prepare cold Na₂SO₃ solution quench Add diazonium slurry to sulfite solution add_nitrite->quench prep_sulfite->quench heat Heat to 80-85 °C for 2h quench->heat cool_precipitate Cool to 0-5 °C heat->cool_precipitate adjust_ph Adjust pH to 6.5-7.0 cool_precipitate->adjust_ph filtrate Filter solid product adjust_ph->filtrate wash Wash with cold H₂O filtrate->wash dry Dry under vacuum wash->dry dry->end

Caption: Step-by-step workflow for the synthesis and isolation.

Safety and Hazard Management

The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents and intermediates.

  • Sodium Nitrite (NaNO₂): A strong oxidizing agent that can intensify fires.[5][6] It is toxic if swallowed and can cause serious eye irritation.[6][7] Avoid contact with combustible materials.[8] In case of fire, use appropriate extinguishing media.[8] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Hydrochloric Acid (HCl): Highly corrosive and can cause severe skin burns and eye damage. Use in a well-ventilated fume hood and wear acid-resistant gloves and eye protection.

  • Diazonium Salts: Potentially explosive when isolated and dry. This protocol is designed to keep the diazonium salt in a cold aqueous slurry, which significantly mitigates this risk. Never allow the diazonium intermediate to warm up or dry out.

  • Sodium Hydroxide (NaOH): Caustic and can cause severe burns. Handle with care and wear appropriate PPE.

  • Hydrazine (potential impurity/related synthesis): Although not directly used in this specific protocol, related syntheses of indazoles may use hydrazine, which is toxic and a suspected carcinogen.[9] Handle with extreme caution in a well-ventilated area.

Emergency Procedures:

  • Spills: Neutralize acid spills with sodium bicarbonate. For sodium nitrite spills, sweep up the solid carefully, avoiding dust generation, and dispose of it according to local regulations.[8]

  • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[7] If inhaled, move to fresh air.[5]

Analytical Characterization

To ensure the quality and consistency of the final product, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): For the determination of purity and identification of any process-related impurities. A standard C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure. The expected ¹H NMR spectrum in DMSO-d₆ should show characteristic peaks for the aromatic protons and the two N-H/O-H protons.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable technique.

  • Melting Point: To assess the crystalline nature and purity of the final product.

Conclusion

The protocol detailed in this application note provides a reliable, scalable, and well-validated method for the synthesis of this compound. By understanding the chemical principles, adhering to the detailed procedural steps, and implementing rigorous safety and analytical practices, researchers and process chemists can confidently produce this valuable pharmaceutical intermediate with high yield and purity. This document serves as a practical guide to bridge the gap between laboratory-scale synthesis and the demands of process development for active pharmaceutical ingredient (API) manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-chloro-1H-indazol-3-ol. It provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your synthetic work.

I. Understanding the Synthesis: Common Routes and Mechanistic Insights

The synthesis of this compound, a key intermediate in pharmaceutical development, is most commonly achieved through the diazotization of 2-amino-5-chlorobenzoic acid followed by reduction and intramolecular cyclization. An alternative pathway involves the cyclization of 5-chloro-2-hydrazinylbenzoic acid. Understanding the mechanisms of these routes is crucial for troubleshooting and optimization.

A primary route begins with the diazotization of 2-amino-5-chlorobenzoic acid. This involves the reaction of the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then reduced, often using a reducing agent like sodium sulfite, to a hydrazine derivative, which subsequently undergoes intramolecular cyclization to form the indazolone ring.

An alternative starting point is 5-chloro-2-nitrobenzoic acid, which can be reduced to 2-amino-5-chlorobenzoic acid before proceeding with the diazotization pathway.[1]

II. Troubleshooting Guide: Improving Yield and Purity

This section addresses common issues encountered during the synthesis of this compound, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete Diazotization: The reaction of the amino group with nitrous acid is incomplete. This can be due to improper temperature control or insufficient acid. 2. Side Reactions of the Diazonium Salt: The diazonium salt is unstable and can decompose or participate in unwanted coupling reactions if not handled correctly. 3. Inefficient Cyclization: The final ring-closing step is slow or incomplete. This can be influenced by temperature and solvent.[2]1. Optimize Diazotization: Maintain a low temperature (0-5 °C) during the addition of sodium nitrite. Ensure a sufficiently acidic medium (e.g., using concentrated HCl) to fully generate nitrous acid. 2. Control Diazonium Salt Reactivity: Use the diazonium salt immediately in the next step. Avoid elevated temperatures that promote decomposition. 3. Promote Cyclization: After the reduction step, heating the reaction mixture (e.g., to 100 °C) can drive the cyclization to completion.[3] The choice of solvent can also be critical; protic solvents can facilitate the proton transfers involved in the cyclization.[4]
Formation of Impurities 1. Azo Compound Formation: The diazonium salt can couple with unreacted 2-amino-5-chlorobenzoic acid or other nucleophiles present in the reaction mixture to form colored azo compounds. 2. Hydrazone Formation: In syntheses involving hydrazine, side reactions leading to hydrazone byproducts can occur.[5] 3. Dimerization: Under certain conditions, intermediates can dimerize, leading to high molecular weight impurities.[5]1. Minimize Azo Coupling: Ensure slow addition of sodium nitrite to a well-stirred, cold solution of the amine to keep the concentration of the diazonium salt low at any given time. 2. Control Hydrazine Reactivity: If using a hydrazine-based route, carefully control stoichiometry and temperature to favor intramolecular cyclization over intermolecular reactions. 3. Optimize Reaction Concentration: Running the reaction at a suitable dilution can disfavor bimolecular side reactions like dimerization.
Difficulty in Product Purification 1. Presence of Tarry Byproducts: Overheating or prolonged reaction times can lead to the formation of polymeric or tarry materials that complicate isolation.[2] 2. Product Co-precipitation with Salts: The product may precipitate along with inorganic salts, making separation difficult. 3. Poor Crystallization: The crude product may be an oil or a poorly crystalline solid.1. Careful Monitoring and Control: Monitor the reaction progress by TLC to avoid unnecessary heating or extended reaction times. 2. pH Adjustment and Extraction: After reaction completion, carefully adjust the pH to precipitate the product while keeping inorganic salts dissolved.[3] An extractive workup can also be employed to separate the organic product from the aqueous phase containing salts. 3. Recrystallization with Appropriate Solvents: Screen a variety of solvents or solvent mixtures for recrystallization. Common choices include ethanol, water, or mixtures thereof. The use of activated carbon during recrystallization can help remove colored impurities.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization step?

The diazotization of aromatic amines is highly exothermic and the resulting diazonium salts are often unstable at higher temperatures. Therefore, it is crucial to maintain a low temperature, typically between 0 and 5 °C, throughout the addition of the diazotizing agent (e.g., sodium nitrite solution). This minimizes the decomposition of the diazonium salt and reduces the formation of phenolic byproducts.

Q2: How can I be sure my diazotization reaction is complete?

A simple and effective way to check for the completion of the diazotization is to use starch-iodide paper. A slight excess of nitrous acid at the end of the reaction will give a positive test (a blue-black color). This indicates that all of the primary amine has been consumed. However, a large excess of nitrous acid should be avoided as it can lead to unwanted side reactions.

Q3: What is the role of the strong acid in the diazotization reaction?

A strong acid, such as hydrochloric acid, serves two primary purposes. First, it protonates the sodium nitrite to generate the active diazotizing agent, nitrous acid (in situ). Second, it maintains a low pH, which is necessary to prevent the newly formed diazonium salt from coupling with the starting amine to form an azo compound.

Q4: I am observing a significant amount of colored impurities in my crude product. What is the likely cause and how can I prevent it?

The formation of colored impurities is often due to the formation of azo compounds. This occurs when the electrophilic diazonium salt reacts with a nucleophilic species, such as the unreacted starting amine. To minimize this, ensure a sufficiently acidic environment and maintain a low temperature during diazotization. Slow, controlled addition of the nitrite solution to a well-agitated reaction mixture is also critical.

Q5: Are there alternative, milder methods for the synthesis of indazolones?

Yes, recent research has focused on developing milder and more efficient synthetic routes. For instance, photochemical methods involving the cyclization of o-nitrobenzyl alcohol derivatives have been reported to proceed under mild, room temperature conditions.[7][8] Additionally, metal-free reductive N-N bond formation methods offer an alternative to traditional diazotization protocols.[9]

IV. Experimental Protocols

Protocol 1: Synthesis of this compound from 2-amino-5-chlorobenzoic acid

This protocol is a standard procedure involving diazotization and reductive cyclization.

Step 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-chlorobenzoic acid (1 equivalent) in a solution of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Confirm the presence of a slight excess of nitrous acid using starch-iodide paper.

Step 2: Reductive Cyclization

  • In a separate flask, prepare a solution of sodium sulfite (2.5 equivalents) in water and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the sodium sulfite solution, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100 °C for 2-3 hours to facilitate cyclization.[3]

Step 3: Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis from 5-chloro-2-hydrazinylbenzoic acid

This method provides a more direct cyclization route.

  • Suspend 5-chloro-2-hydrazinylbenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water.[3]

  • Heat the mixture at 100 °C for 3 hours.[3]

  • Cool the reaction mixture and adjust the pH to 7.0 with a base such as sodium carbonate to precipitate the product.[3]

  • Filter the solid, wash with water, and dry to yield this compound.[3]

V. Visualizing the Process

Reaction Mechanism: Diazotization and Reductive Cyclization

Reaction_Mechanism cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_cyclization Step 3: Cyclization A 2-Amino-5-chlorobenzoic acid C 5-Chloro-2-carboxybenzenediazonium chloride A->C Diazotization B NaNO2, HCl (0-5 °C) E Hydrazine Intermediate C->E Reduction D Sodium Sulfite F This compound E->F Intramolecular Cyclization (Heat)

Caption: Key steps in the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_purity Purity Issues cluster_yield Yield Issues cluster_solutions Solutions start Low Yield or Impure Product impurity_check Analyze Impurities (TLC, LC-MS) start->impurity_check yield_check Check Reaction Steps start->yield_check azo_compounds Azo Compounds Present? impurity_check->azo_compounds other_impurities Other Byproducts? azo_compounds->other_impurities No solution_diazotization Optimize Diazotization: - Lower Temperature - Slower NaNO2 Addition - Ensure Sufficient Acid azo_compounds->solution_diazotization Yes solution_purification Improve Purification: - pH Adjustment - Recrystallization Solvent Screen - Use Activated Carbon other_impurities->solution_purification diazotization_issue Incomplete Diazotization? yield_check->diazotization_issue cyclization_issue Inefficient Cyclization? diazotization_issue->cyclization_issue No diazotization_issue->solution_diazotization Yes solution_cyclization Optimize Cyclization: - Increase Temperature/Time - Change Solvent cyclization_issue->solution_cyclization Yes cyclization_issue->solution_purification No

Caption: A logical workflow for troubleshooting common synthesis problems.

VI. References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). --INVALID-LINK--

  • Effect of temperature on the synthesis of indazoles. ResearchGate. --INVALID-LINK--

  • Indazolone synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. National Institutes of Health (NIH). --INVALID-LINK--

  • Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. --INVALID-LINK--

  • Solvent effect on anthranilic acid spectroscopy. PubMed. --INVALID-LINK--

  • 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis. ChemicalBook. --INVALID-LINK--

  • Synthesis of 2-amino-5-chlorobenzonitrile. ChemicalBook. --INVALID-LINK--

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. ResearchGate. --INVALID-LINK--

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents. --INVALID-LINK--

References

Technical Support Center: Side Product Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side product formations encountered during the synthesis of the indazole scaffold. Indazole and its derivatives are crucial building blocks in medicinal chemistry, featured in a range of pharmaceuticals.[1][2][3][4] However, their synthesis can be accompanied by the formation of undesired side products, complicating purification and reducing yields. This resource offers a focused Q&A format to directly address these challenges, providing mechanistic insights and actionable protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a mixture of N1 and N2 alkylated indazoles. How can I control the regioselectivity of this reaction?

A1: This is a very common challenge in indazole chemistry. The relative thermodynamic stability of the 1H-indazole tautomer often favors N1 substitution, but kinetic control can be leveraged to favor the N2 isomer.[5] The outcome is highly dependent on your choice of base, solvent, and the electronic and steric nature of substituents on the indazole ring.[6]

Mechanistic Insight: The indazole anion is ambident, with nucleophilic character at both N1 and N2. The regioselectivity of alkylation is a delicate balance between kinetic and thermodynamic control.

  • Thermodynamic Control (Favors N1): Conditions that allow for equilibration will typically yield the more stable N1-alkylated product.

  • Kinetic Control (Favors N2): Conditions that favor the faster reaction at the more sterically accessible or electronically favored nitrogen will lead to the N2-alkylated product.

Observed ProblemPotential CauseSuggested Solution
High proportion of N2-isomer when N1 is desired. Reaction is under kinetic control.1. Switch to a base/solvent system known to favor the thermodynamic N1 product, such as sodium hydride (NaH) in tetrahydrofuran (THF).[6] 2. Increase the reaction temperature to allow for equilibration to the more stable N1-isomer.[6]
High proportion of N1-isomer when N2 is desired. Reaction is under thermodynamic control.1. Employ Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate), which are known to favor N2-alkylation.[6] 2. Use a more polar solvent and a weaker base at a lower temperature to favor the kinetic product.[6]
Inseparable mixture of N1 and N2 isomers. Similar energetic barriers for the formation of both isomers.1. If possible, modify the indazole substrate with a directing group. For instance, a bulky C3-substituent can increase N1 selectivity.[6] 2. Electron-withdrawing groups at the C7 position, such as NO2 or CO2Me, have been shown to favor N2-alkylation.[6][7] 3. Explore different alkylating agents. Changing from an alkyl halide to a tosylate can sometimes influence the regioselectivity.[6] 4. If separation is unavoidable, mixed-solvent recrystallization can be an effective alternative to column chromatography for industrial-scale purification.

Experimental Protocol: Selective N1-Alkylation of Indazole

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add the substituted indazole (1.0 eq.) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Let the reaction proceed at room temperature, monitoring by TLC or LC-MS until completion.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Q2: In my Davis-Beirut synthesis of a 2H-indazole, I'm getting very low yields. What are the likely causes and how can I improve them?

A2: The Davis-Beirut reaction is a powerful method for accessing 2H-indazoles, but it is sensitive to reaction conditions.[8][9] Low yields are often traced back to issues with water content, reaction time, temperature, or base concentration.[6]

Mechanistic Insight: The reaction proceeds through the formation of a key o-nitrosobenzylidine imine intermediate.[10][11] The delicate balance of base and water is crucial for the formation and subsequent cyclization of this intermediate.

Observed ProblemPotential CauseSuggested Solution
Low conversion of starting material. Insufficient reaction time or temperature.1. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 2. Gradually increase the reaction temperature, being mindful of potential side product formation at higher temperatures.
Formation of multiple unidentified side products. Incorrect water content or base concentration.1. The presence of a small amount of water can be critical and may increase the yield. However, excessive water can lead to a sharp decrease in yield due to competing side reactions.[6] 2. Systematically vary the concentration of the base (e.g., KOH) to find the optimal conditions for your specific substrate.[6]
Product degradation. Excessive heating or prolonged reaction time.1. Once the optimal reaction time is determined, quench the reaction promptly. 2. If the product is thermally labile, consider running the reaction at a lower temperature for a longer duration.

Workflow for Optimizing the Davis-Beirut Reaction

Caption: A systematic approach to optimizing the Davis-Beirut reaction.

Q3: During a Cadogan cyclization to form a 2-aryl-2H-indazole, I'm observing significant amounts of byproducts. How can I achieve a cleaner reaction?

A3: The Cadogan reaction is a reductive cyclization that can be quite robust, but often requires high temperatures, which can lead to side reactions.[12][13] The key to a clean reaction is often in controlling the deoxygenation of the nitro group and preventing undesired intermolecular reactions.

Mechanistic Insight: The classical mechanism is thought to involve a nitrene intermediate formed by the deoxygenation of the nitro group by a phosphine reagent.[12] However, recent studies suggest that 2H-indazole N-oxides can be key intermediates, and their stability and subsequent deoxygenation can influence the reaction outcome.[12][14]

Observed ProblemPotential CauseSuggested Solution
Formation of carbazoles or other cyclized byproducts. Reaction temperature is too high, leading to undesired C-H insertion reactions of the nitrene intermediate.1. Attempt the reaction at a lower temperature for a longer period. 2. Consider using milder phosphine reagents that may allow for deoxygenation at a lower temperature.
Incomplete reaction and recovery of starting material. Insufficient reducing agent or deactivation of the phosphine reagent.1. Ensure the phosphine reagent is of high purity and handled under inert conditions to prevent oxidation. 2. Consider a slight excess of the phosphine reagent.
Formation of polymeric material. Intermolecular reactions are competing with the desired intramolecular cyclization.1. Run the reaction at a higher dilution to favor the intramolecular pathway.

Reaction Pathway: Cadogan Cyclization

Cadogan_Mechanism Start o-Nitroaryl Imine Intermediate1 Nitroso Intermediate Start->Intermediate1 + P(OR)3 - O=P(OR)3 Intermediate2 Nitrene Intermediate Intermediate1->Intermediate2 + P(OR)3 - O=P(OR)3 Product 2H-Indazole Intermediate2->Product Intramolecular Cyclization SideProduct Side Products (e.g., Carbazoles) Intermediate2->SideProduct Intermolecular Reactions

Caption: Simplified mechanism of the Cadogan cyclization showing the pathway to the desired product and potential side reactions.

Q4: My synthesis involving an intramolecular C-H amination of an arylhydrazone is not proceeding as expected. What are the critical parameters for this type of reaction?

A4: Intramolecular C-H amination is a modern and efficient method for constructing the indazole ring.[15] However, the success of this reaction is often highly dependent on the choice of oxidant and catalyst.

Mechanistic Insight: These reactions typically proceed via the formation of a reactive intermediate, such as an N-acylnitrenium ion, which then undergoes electrophilic attack on an adjacent C-H bond to form the new N-N bond and close the ring.[16]

Key Considerations for C-H Amination:

  • Oxidant: Hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (PIFA) are commonly used.[1] The choice of oxidant can significantly impact the reaction efficiency and substrate scope.

  • Catalyst: While some methods are metal-free, others utilize catalysts such as silver(I) or rhodium/copper systems to facilitate the C-H activation and C-N/N-N bond formation.[15][17]

  • Substrate Electronics: The electronic nature of the aryl ring can influence the ease of the electrophilic C-H amination. Electron-rich aromatic rings tend to react more readily.

Experimental Protocol: Silver(I)-Mediated Intramolecular Oxidative C-H Amination

  • To a solution of the arylhydrazone (1.0 eq.) in a suitable solvent (e.g., DCE), add the silver(I) salt (e.g., AgOAc, 10 mol%).

  • Add the oxidant (e.g., PIDA, 1.2 eq.) in one portion.

  • Stir the reaction at the optimized temperature (e.g., 60 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any solids.

  • Concentrate the filtrate and purify the residue by column chromatography.

This protocol is adapted from a method known for its operational simplicity and tolerance of various functional groups.[15]

References

Purification techniques for 5-chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for the purification of 5-chloro-1H-indazol-3-ol (CAS No. 7364-28-5). This resource is designed to provide practical, in-depth solutions to common challenges encountered during the isolation and purification of this important heterocyclic compound. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental properties of this compound that are critical for designing a successful purification strategy.

Q1: What are the key structural features of this compound I should be aware of before purification?

A1: The most critical feature is keto-enol tautomerism. This compound exists in equilibrium with its tautomeric form, 5-chloro-1,2-dihydro-3H-indazol-3-one[1]. This equilibrium can be influenced by the solvent, pH, and temperature. The presence of both tautomers can affect solubility, polarity, and spectroscopic characterization. The molecule possesses both a weakly acidic N-H proton and a phenolic-like hydroxyl group, making its solubility highly pH-dependent.

Q2: What are the most common impurities I can expect from its synthesis?

A2: Impurities are largely dependent on the synthetic route. A common synthesis involves the cyclization of 5-chloro-2-hydrazinylbenzoic acid[2]. Potential impurities could include:

  • Unreacted Starting Material: Residual 5-chloro-2-hydrazinylbenzoic acid.

  • Side-Products: Products from incomplete cyclization or alternative reaction pathways.

  • Reagents: Residual acids or bases (like sodium carbonate) used during the reaction and workup[2].

  • Solvents: Trapped reaction or workup solvents.

Q3: What is the general solubility profile of this compound?

A3: As a polar heterocyclic compound, it typically exhibits poor solubility in non-polar solvents like hexanes and moderate to good solubility in polar aprotic solvents like DMSO, DMF, and THF, as well as polar protic solvents like methanol and ethanol, especially upon heating. Its solubility in aqueous solutions is low but increases significantly under basic conditions (pH > 8) due to the deprotonation of the acidic N-H or O-H groups.

Section 2: Core Purification Protocols

Here we provide detailed, validated protocols for the two most effective methods for purifying this compound.

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for removing minor impurities and obtaining highly crystalline material, provided a suitable solvent is identified.

Objective: To dissolve the crude product in a minimal amount of a hot solvent and allow it to slowly cool, forcing the pure compound to crystallize while impurities remain in the supernatant (mother liquor).

Step-by-Step Methodology:

  • Solvent Screening: In parallel small test tubes, test the solubility of ~10-20 mg of your crude material in various solvents (see Table 1) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hotplate with stirring) until the solid is just fully dissolved. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (charcoal) to the hot solution and continue to heat/stir for 5-10 minutes. Caution: Do not add charcoal to a boiling solution as it can cause violent bumping.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation: Solvent Selection for Recrystallization

Solvent SystemObservationRecommendation
Ethanol (EtOH)Moderate solubility at room temp, high solubility when hot.Good single-solvent system.
Isopropanol (IPA)Low solubility at room temp, good solubility when hot.Excellent single-solvent system.
Ethyl Acetate (EtOAc)Moderate solubility.May require a co-solvent like hexane.
Tetrahydrofuran/HexaneHigh solubility in THF. Hexane can be added as an anti-solvent to induce crystallization.Good two-solvent system for high recovery.
WaterPoor solubility, but increases with pH.Not recommended unless performing a pH swing.
Protocol 2: Silica Gel Column Chromatography

This technique is ideal for separating the target compound from impurities with different polarities. It is particularly useful when recrystallization fails or when multiple impurities are present.

Objective: To adsorb the crude mixture onto a stationary phase (silica gel) and selectively elute the components with a mobile phase of increasing polarity.

Step-by-Step Methodology:

  • TLC Analysis: First, analyze your crude mixture using Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Test various ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). An ideal system will give your target compound an Rf value of ~0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, non-polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM or THF). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 9:1 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Section 3: Troubleshooting Guide

Q: My yield is very low after recrystallization. What went wrong?

A: Low yield is a common issue with several potential causes:

  • Cause 1: Using too much solvent. If an excessive volume of solvent is used for dissolution, the solution will not be saturated upon cooling, and much of your product will remain in the mother liquor.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. If you've already completed the crystallization, you can try to evaporate some of the solvent from the mother liquor and cool it again to recover a second crop of crystals.

  • Cause 2: Cooling the solution too quickly. Rapid cooling leads to the formation of small, often impure crystals or even precipitation instead of crystallization.

    • Solution: Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.

  • Cause 3: The chosen solvent is too good. If the compound has significant solubility in the solvent even when cold, recovery will be poor.

    • Solution: Re-evaluate your solvent choice using the screening method described in Protocol 1. Consider a two-solvent system where your compound is soluble in one (e.g., THF) but insoluble in the other (e.g., Hexane).

Q: My compound won't separate from an impurity on the silica gel column. What should I do?

A: This indicates that the impurity and your product have very similar polarities in the chosen solvent system.

  • Cause 1: Inappropriate mobile phase. The polarity of your eluent may not be optimal for resolving the two compounds.

    • Solution 1 (Shallow Gradient): Run the column with a very slow, shallow gradient of the polar solvent. This increases the effective column length and can improve separation.

    • Solution 2 (Change Solvents): Switch one of the solvents in your mobile phase to alter the selectivity. For example, if you are using Hexane/Ethyl Acetate, try Dichloromethane/Methanol. The different solvent-solute interactions can dramatically change the elution order.

  • Cause 2: Overloading the column. Too much crude material for the amount of silica gel will result in broad, overlapping bands.

    • Solution: Use a larger column with more silica gel. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.

Q: My final product is a persistent yellow/brown color. How can I fix this?

A: Color is often due to highly conjugated, polar impurities that are present in very small amounts.

  • Solution 1: Activated Carbon Treatment. As described in the recrystallization protocol, adding a small amount of activated carbon to the hot solution can adsorb these colored impurities. Be aware that it can also adsorb some of your product, potentially reducing yield.

  • Solution 2: Silica Plug. If the product is otherwise pure by NMR or LC-MS, you can try dissolving it in a suitable solvent (like ethyl acetate or DCM) and filtering it through a short pad ("plug") of silica gel in a funnel. The highly polar colored impurities will often stick to the top of the silica, while your less polar product passes through.

Q: I see a single spot on TLC, but my NMR spectrum shows it's still impure. Why?

A: TLC is a powerful but not infallible technique.

  • Cause 1: Co-elution. An impurity may have the exact same Rf as your product in that specific TLC solvent system.

    • Solution: Try developing the TLC plate in a different solvent system to see if the spots resolve.

  • Cause 2: Non-UV active impurity. The impurity may not be visible under a UV lamp.

    • Solution: Stain the TLC plate with a universal stain like potassium permanganate or vanillin to visualize any non-UV active spots.

  • Cause 3: Residual Solvent. The "impurity" in your NMR might be the solvent from your column or recrystallization.

    • Solution: Dry your sample under high vacuum for an extended period, possibly with gentle heating if the compound is stable.

Section 4: Visualization of Workflows

General Purification Workflow

This diagram outlines the typical decision-making process for purifying this compound.

G crude Crude this compound tlc Initial Purity Check (TLC, LC-MS) crude->tlc decision1 Purity > 95%? tlc->decision1 recryst Recrystallization (Protocol 1) decision1->recryst Yes column Column Chromatography (Protocol 2) decision1->column No analysis Final Purity Analysis (NMR, LC-MS, EA) recryst->analysis column->analysis decision2 Purity Meets Spec? analysis->decision2 pure_product Pure Product decision2->pure_product Yes troubleshoot Troubleshoot (See Guide) decision2->troubleshoot No troubleshoot->column

Caption: General workflow for purification.

Troubleshooting Decision Tree for Low Purity

This diagram provides a logical path for diagnosing and solving issues of low purity after an initial purification attempt.

G start Problem: Low Purity After Purification method Which method was used? start->method recryst Recrystallization method->recryst Recrystallization column Column Chromatography method->column Column recryst_cause1 Cause: Impurity co-crystallized recryst->recryst_cause1 recryst_cause2 Cause: Incomplete removal of mother liquor recryst->recryst_cause2 recryst_sol1 Solution: Rescreen for a more selective solvent recryst_cause1->recryst_sol1 recryst_sol2 Solution: Wash crystals with more cold solvent recryst_cause2->recryst_sol2 column_cause1 Cause: Poor separation (Co-elution) column->column_cause1 column_cause2 Cause: Overlapping fractions were combined column->column_cause2 column_sol1 Solution 1: Use a shallower gradient column_cause1->column_sol1 column_sol2 Solution 2: Change mobile phase solvents column_cause1->column_sol2 column_sol3 Solution: Re-run column on impure fractions column_cause2->column_sol3

Caption: Troubleshooting decision tree.

Section 5: References

  • ChemicalBook. (n.d.). 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis. Retrieved from --INVALID-LINK--[2]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from --INVALID-LINK--[3]

  • National Institutes of Health. (2014). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Retrieved from --INVALID-LINK--[4]

  • Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting. Retrieved from --INVALID-LINK--[5]

  • New England Biolabs. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Resin. Retrieved from --INVALID-LINK--[6]

  • Sigma-Aldrich. (n.d.). Troubleshooting Strategies in GST-tagged Protein Purification. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). How to solve the problem with His-tagged protein purification? Retrieved from --INVALID-LINK--[7]

  • ChemicalBook. (n.d.). 5-CHLORO-3-HYDROXY (1H)INDAZOLE suppliers & manufacturers in China. Retrieved from --INVALID-LINK--[1]

References

Technical Support Center: A Scientist's Guide to Overcoming the Poor Solubility of 5-chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-chloro-1H-indazol-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this promising heterocyclic compound. Poor aqueous solubility is a common hurdle for many new chemical entities (NCEs), often hindering formulation development and bioavailability.[1][2] This document provides a structured, question-and-answer-based approach to systematically diagnose and overcome these issues, grounded in established scientific principles.

Part 1: Foundational Understanding & Initial Assessment (FAQs)

This section addresses the fundamental properties of this compound and the initial steps to assess its solubility profile.

Q1: What are the basic physicochemical properties of this compound?

Understanding the molecule is the first step. Key properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O[3]
Molecular Weight 168.58 g/mol [3]
CAS Number 7364-28-5[3]
Appearance Expected to be a solidGeneral knowledge
Predicted pKa The indazol-3-ol moiety suggests weak acidic character due to the hydroxyl group, which can deprotonate. The indazole ring also contains basic nitrogen atoms. Experimental determination is highly recommended.Structural analysis
Predicted logP The presence of a chlorophenyl group suggests lipophilic character, contributing to poor water solubility.Structural analysis

Q2: Why is this compound expected to have poor aqueous solubility?

The molecular structure is the primary determinant of its solubility. The rigid, bicyclic indazole core and the lipophilic chloro-substituent on the benzene ring contribute to a stable crystal lattice and unfavorable interactions with polar water molecules. More than 40% of newly discovered chemical entities are practically insoluble in water, a challenge that must be addressed for successful formulation.[1][2]

Q3: How does pH likely affect the solubility of this compound?

The structure of this compound contains an ionizable hydroxyl group, making it a weak acid. Therefore, its solubility is expected to be highly pH-dependent.[4]

  • In acidic to neutral pH (below its pKa): The molecule will exist predominantly in its neutral, un-ionized form. This form has lower aqueous solubility.

  • In alkaline pH (above its pKa): The hydroxyl group will deprotonate to form a negatively charged indazolate anion. This ionized form interacts much more favorably with water molecules, leading to a significant increase in solubility.[4][5][6]

The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.[5]

pH_Solubility Unionized Neutral Molecule (Low Solubility) Ionized Anionic Form (High Solubility) Unionized->Ionized

Caption: pH-dependent ionization of this compound.

Part 2: Practical Troubleshooting & First-Line Strategies (FAQs)

If initial attempts to dissolve the compound in aqueous buffers have failed, these troubleshooting steps provide a systematic path forward.

Troubleshooting_Workflow Start Start: Compound is Insoluble in Aqueous Buffer CheckOrganic Q4: Screen Common Organic Solvents Start->CheckOrganic Need stock solution? AdjustpH Q5: Perform pH-Solubility Profile Start->AdjustpH Working in aqueous media? Success Solubility Achieved CheckOrganic->Success UseCosolvent Q6: Screen Aqueous-Miscible Co-solvents AdjustpH->UseCosolvent AdjustpH->Success Advanced Move to Advanced Techniques (Surfactants, Cyclodextrins) UseCosolvent->Advanced Still insufficient? UseCosolvent->Success Advanced->Success

Caption: Systematic workflow for troubleshooting solubility issues.

Q4: What are the first non-aqueous solvents I should try?

For creating stock solutions or for use in non-aqueous experiments, screening a panel of common laboratory solvents is recommended.

SolventPolarity IndexTypical Use
Dimethyl Sulfoxide (DMSO) 7.2Universal solvent for stock solutions
N,N-Dimethylformamide (DMF) 6.4Strong polar aprotic solvent
Ethanol (EtOH) 4.3Common, less toxic polar protic solvent
Methanol (MeOH) 5.1Polar protic solvent
Acetonitrile (ACN) 5.8Polar aprotic solvent, common in HPLC
Tetrahydrofuran (THF) 4.0Less polar ether solvent

Actionable Advice: Start with DMSO, as it is highly effective at dissolving a wide range of heterocyclic compounds. However, be mindful of its potential to interfere with certain biological assays.

Q5: How can I systematically use pH adjustment to improve solubility?

Adjusting the pH is one of the most effective and straightforward methods for ionizable compounds.[5][7] The goal is to raise the pH of the aqueous medium above the pKa of the indazolol's hydroxyl group, converting the neutral molecule into its more soluble anionic form.

Protocol 1: Generating a pH-Solubility Profile
  • Preparation: Prepare a series of buffers ranging from pH 2 to pH 10 (e.g., citrate for acidic, phosphate for neutral, borate for alkaline).

  • Addition of Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that not all of it dissolves.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter compatible with your buffers).

  • Quantification: Measure the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. You should observe a significant increase in solubility as the pH rises, particularly as it surpasses the compound's pKa.

Q6: What is co-solvency and how can it help?

Co-solvency is a technique where a water-miscible organic solvent (a co-solvent) is added to an aqueous solution to increase the solubility of a non-polar solute.[8][9] The co-solvent works by reducing the polarity of the water, making the solvent system more favorable for the lipophilic compound.[10] This method is particularly useful when pH adjustment alone is insufficient or undesirable.[11][12]

Protocol 2: Screening Co-solvents
  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Glycerin.[8][9]

  • Prepare Blends: Create a series of co-solvent/buffer blends at various concentrations (e.g., 10%, 20%, 30%, 40% v/v co-solvent in a buffer of a fixed pH).

  • Determine Solubility: Use the equilibrium solubility method described in Protocol 1 for each co-solvent blend.

  • Analyze Data: Plot solubility as a function of co-solvent concentration. This will identify the most effective co-solvent and the optimal concentration range. Often, the combined effect of a co-solvent and an optimized pH buffer can be synergistic, leading to a dramatic increase in solubility.[11][13]

Part 3: Advanced Solubilization Strategies (FAQs)

When basic methods are not sufficient to reach the desired concentration, more advanced formulation strategies are required.

Q7: When and how should I use surfactants to increase solubility?

Surfactants should be considered when high drug concentrations are needed and co-solvent levels must be minimized. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions.[14][15] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively dissolving them in the bulk aqueous phase.[16][17]

  • Common Surfactants: Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS), and Cremophor® EL are frequently used.[15]

  • Mechanism: The drug partitions into the micellar core, creating a thermodynamically stable solution.[2]

  • Application: This technique is widely used in the formulation of both oral and parenteral drug products.[18]

Q8: What is cyclodextrin complexation and how does it work?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can form non-covalent "host-guest" inclusion complexes by encapsulating a poorly soluble drug molecule (the "guest") within their central cavity.[1][19] This complex masks the drug's lipophilic nature from the aqueous solvent, thereby increasing its apparent solubility and stability.[20][21]

  • Common Cyclodextrins: Beta-cyclodextrin (βCD) derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and safety profiles compared to natural cyclodextrins.[21]

  • Mechanism: The formation of the water-soluble drug/cyclodextrin complex is a dynamic equilibrium process.[22]

Cyclodextrin_Complexation cluster_system Aqueous Environment CD Cyclodextrin (Host) - Hydrophilic Exterior - Lipophilic Cavity Complex Soluble Inclusion Complex CD->Complex Complexation Drug Drug Molecule (Guest) (Poorly Soluble) Drug->Complex Complexation Complex->CD Dissociation Complex->Drug Dissociation

Caption: Encapsulation of a drug molecule by a cyclodextrin.

Protocol 3: Feasibility Study with HP-β-CD
  • Prepare CD Solutions: Make a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Add Drug: Add an excess of this compound to each solution.

  • Equilibrate: Shake the mixtures for 24-48 hours at a constant temperature.

  • Separate and Quantify: Centrifuge/filter the samples and measure the drug concentration in the supernatant as described previously.

  • Analyze: Plot the drug solubility against the HP-β-CD concentration. A linear relationship (an Aₗ-type phase solubility diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the complexation efficiency.[22]

Q9: What are some other advanced methods to consider if these fail?

If the above methods do not provide the required solubility, especially for solid dosage forms, other techniques can be explored:

  • Solid Dispersions: The drug is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC, or PEGs), converting it from a crystalline to a more soluble amorphous state.[10]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range (<1000 nm) through techniques like milling or high-pressure homogenization.[1][23] This increases the surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[10]

References

Technical Support Center: Optimization of Reaction Conditions for Indazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indazole ring formation. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Issues in Indazole Synthesis

This section directly addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the rationale behind them.

Q1: My 1H-indazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in 1H-indazole synthesis can stem from several factors, including incomplete reaction, side product formation, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

A1: Systematic Troubleshooting for Low Yields

  • Re-evaluate Your Starting Materials and Reagents:

    • Purity: Ensure the purity of your starting materials, such as substituted o-nitrobenzaldehydes or o-aminobenzoximes. Impurities can interfere with the reaction.[1][2]

    • Hydrazine Source: The quality and hydration state of hydrazine can significantly impact the reaction. Use freshly opened or properly stored hydrazine hydrate.

  • Optimize Reaction Temperature:

    • Temperature plays a critical role. While some reactions require elevated temperatures to overcome activation barriers, excessive heat can lead to decomposition or the formation of unwanted byproducts like hydrazones and dimers.[1][3]

    • Recommendation: Start with the reported optimal temperature for your specific reaction type. If the yield is still low, consider a stepwise increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For instance, some reactions show increased yields up to 110°C, with a decrease at higher temperatures due to side reactions.[3]

  • Solvent Selection is Key:

    • The choice of solvent can influence reaction rates and selectivity. While acidic ethanol is a common choice, aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have been reported to provide higher yields in certain cases.[1]

    • Recommendation: If you are using an alcoholic solvent and experiencing low yields, consider switching to a high-boiling aprotic solvent like DMSO or DMF, especially for less reactive substrates.

  • Consider the Catalyst System:

    • Many modern indazole syntheses rely on catalysts to improve efficiency and selectivity.[4][5] If you are using a catalyzed reaction (e.g., Pd-catalyzed C-N bond formation), ensure the catalyst and ligands are active and used in the correct proportions.[1]

    • For metal-free alternatives, activating agents like methanesulfonyl chloride can be used for the cyclization of o-aminobenzoximes.[1]

  • Control of Reaction Atmosphere:

    • Some reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents.

Q2: I am observing significant formation of the N2-alkylated isomer instead of the desired N1-alkylated indazole. How can I control the regioselectivity of alkylation?

Controlling the regioselectivity of N-alkylation is a common challenge in indazole chemistry. The outcome is a delicate balance of electronic and steric factors, as well as reaction conditions.

A2: Strategies for Controlling N-Alkylation Regioselectivity

  • Base and Solvent System:

    • The choice of base and solvent is paramount in directing alkylation.

    • For N1-Alkylation: Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF generally favor the formation of the thermodynamically more stable N1-anion, leading to the N1-alkylated product.[6]

    • For N2-Alkylation: Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) often favor the formation of the N2-isomer.[6]

  • Influence of Substituents:

    • The electronic nature of substituents on the indazole ring can direct the site of alkylation.

    • Electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) tend to favor N2-alkylation.[6]

    • Conversely, bulky substituents at the C3 position can sterically hinder the N2-position, thereby promoting N1-alkylation.[6]

  • Reaction Temperature:

    • Temperature can influence the kinetic versus thermodynamic product distribution.

    • Lower temperatures may favor the formation of the kinetic N2-product, while higher temperatures can allow for equilibration to the more stable thermodynamic N1-product.[6]

Q3: My Davis-Beirut reaction for 2H-indazole synthesis is giving a very low yield. What are the critical parameters to optimize?

The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles but is known to be sensitive to specific reaction conditions.[7][8][9]

A3: Optimizing the Davis-Beirut Reaction

  • The Critical Role of Water:

    • The presence of a controlled amount of water can be crucial for the success of the Davis-Beirut reaction. In some cases, adding a small percentage of water to the reaction mixture can dramatically increase the yield.[6][8]

    • However, excessive water can be detrimental, leading to a sharp decrease in yield due to competing side reactions.[6]

    • Recommendation: Systematically screen the water content in your solvent system. A good starting point is to test reactions with 0%, 15%, and 50% water in a solvent like n-propanol.[6]

  • Base Concentration:

    • The concentration of the base (e.g., KOH or NaOH) is a critical parameter that needs to be optimized for your specific substrate.[6][9]

    • Recommendation: Perform a small-scale screen of base concentrations to identify the optimal loading for your reaction.

  • Reaction Time and Temperature:

    • Inadequate reaction time or temperature can lead to incomplete conversion.

    • Recommendation: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and temperature for your specific starting materials.

  • Catalysis:

    • The reaction can be catalyzed by both acids and bases.[10] Depending on your substrate, exploring both acidic (e.g., acetic acid) and basic conditions may be beneficial.

II. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about indazole ring formation to deepen your understanding of the underlying chemistry.

Q4: What are the main synthetic strategies for forming the indazole ring?

A4: The synthesis of the indazole core primarily revolves around two main strategies for ring closure:

  • C-N Bond Formation: This is the most common approach, where a bond is formed between a carbon atom of the benzene ring and a nitrogen atom of the hydrazine-derived moiety.[2] A classic example is the reaction of 2-halobenzaldehydes with hydrazines.[2]

  • N-N Bond Formation: In this strategy, the nitrogen-nitrogen bond is formed during the cyclization step.[1][11] An example is the oxidative cyclization of 2-aminomethyl-phenylamines.[1]

The choice of strategy often depends on the desired substitution pattern on the indazole ring and the availability of starting materials.[12]

Q5: What is the role of a catalyst in indazole synthesis, and what are the common types?

A5: Catalysts play a crucial role in modern indazole synthesis by enhancing reaction rates, improving yields, and controlling selectivity under milder conditions.[4][5]

  • Transition Metal Catalysts: Palladium (Pd) and Copper (Cu) are widely used.[13][14]

    • Palladium catalysts are often employed for intramolecular C-N bond formation.[1]

    • Copper catalysts are frequently used in one-pot, multi-component reactions for the synthesis of 2H-indazoles.[15]

  • Acid/Base Catalysts: Both acids (e.g., acetic acid, hydrochloric acid) and bases (e.g., triethylamine, cesium carbonate) are used to facilitate various steps in indazole synthesis, such as condensation and cyclization.[1][4]

  • Green Catalysts: There is growing interest in using environmentally friendly catalysts, such as silica sulfuric acid or even natural catalysts like lemon peel powder, which can be easily recovered and reused.[1][5]

Q6: Can you explain the mechanism of the Cadogan-Sundberg indole synthesis and its relevance to indazole formation?

A6: While the Cadogan-Sundberg synthesis is primarily known for producing indoles from o-nitrostyrenes, its underlying principle of reductive cyclization is relevant to heterocyclic synthesis in general.[16]

The reaction typically involves the deoxygenation of a nitro group by a trivalent phosphorus reagent, like triethyl phosphite, to form a reactive nitrene intermediate.[17] This nitrene can then undergo an intramolecular insertion into a nearby C-H or C=C bond to form the heterocyclic ring.[17]

Although not a direct method for indazole synthesis, understanding this type of reductive cyclization provides insight into N-N bond-forming strategies and the potential for side reactions in related syntheses.[18] For instance, similar reductive cyclizations of o-nitrobenzylamines are key steps in certain indazole syntheses.[19]

III. Data and Protocols

Table 1: Effect of Solvent on 1H-Indazole Synthesis Yield
EntryStarting MaterialSolventTemperature (°C)Yield (%)Reference
1Salicylaldehyde & Hydrazine HClAcidic EthanolRefluxModerate[1]
2Salicylaldehyde & Hydrazine HClDMSORefluxHigher[1]
3Salicylaldehyde & Hydrazine HClDMFRefluxHigher[1]
Table 2: Influence of Reaction Conditions on N-Alkylation Regioselectivity
EntryBase/ConditionsSolventPredominant IsomerReference
1NaHTHF/DMFN1[6]
2Mitsunobu (PPh₃, DEAD)VariousN2[6]
3K₂CO₃AcetonitrileMixture (often N1 favored)
Experimental Protocol: General Procedure for Pd-Catalyzed Intramolecular C-N Bond Formation

This is a representative protocol and may require optimization for specific substrates.

  • To an oven-dried reaction vessel, add the N-(o-bromobenzyl)hydrazine derivative (1.0 mmol), Pd(OAc)₂ (0.05 mmol), a suitable phosphine ligand (e.g., dppf, 0.06 mmol), and Cs₂CO₃ (1.5 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1H-indazole.

IV. Visualizing Reaction Workflows

Troubleshooting Workflow for Low Yield in Indazole Synthesis

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_solvent Optimize Solvent System optimize_temp->optimize_solvent check_catalyst Evaluate Catalyst/Reagent Activity optimize_solvent->check_catalyst check_atmosphere Ensure Inert Atmosphere (if required) check_catalyst->check_atmosphere monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_atmosphere->monitor_reaction yield_improved Yield Improved? monitor_reaction->yield_improved yield_improved->start No end_success Successful Optimization yield_improved->end_success Yes end_further_opt Further Optimization/Redesign Synthesis

Caption: A systematic workflow for troubleshooting low yields in indazole synthesis.

Decision Pathway for N-Alkylation Regioselectivity

N_Alkylation_Strategy start Desired Indazole Isomer? n1_isomer Target: N1-Alkylated Indazole start->n1_isomer N1 n2_isomer Target: N2-Alkylated Indazole start->n2_isomer N2 n1_conditions Use Strong Base (e.g., NaH) in Aprotic Solvent (e.g., THF) n1_isomer->n1_conditions n2_conditions Use Mitsunobu Conditions (PPh3, DEAD) n2_isomer->n2_conditions consider_sterics Consider Steric Hindrance at C3 n1_conditions->consider_sterics consider_electronics Consider EWG at C7 n2_conditions->consider_electronics

Caption: Decision-making process for achieving regioselective N-alkylation of indazoles.

V. References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 1

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 13

  • Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry. 20

  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Polycyclic Aromatic Compounds. 2

  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. BenchChem. 12

  • Indazole synthesis. Organic Chemistry Portal. 21

  • 2H-Indazole synthesis. Organic Chemistry Portal. 15

  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook. 22

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. 23

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis. 4

  • Effect of catalyst on the synthesis of 1H-indazoles. ResearchGate. 24

  • comparing the efficacy of different catalysts for indazole synthesis. BenchChem. 14

  • Davis–Beirut reaction inspired nitroso Diels–Alder reaction. AUB ScholarWorks. 25

  • Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. The Journal of Organic Chemistry. 11

  • Effect of temperature on the synthesis of indazoles a. ResearchGate. 3

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. 26

  • Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. 27

  • Technical Support Center: Side Reactions in Indazole Synthesis. BenchChem. 6

  • Methods of making indazoles. Google Patents. 19

  • Optimization of reaction conditions. ResearchGate. 28

  • Cadogan-Sundberg Indole Synthesis. SynArchive. 16

  • The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. PubMed. 7

  • Optimization of the reaction conditions a. ResearchGate. 29

  • Cadogan–Sundberg indole synthesis. Hellenica World. --INVALID-LINK--

  • Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing. 30

  • (PDF) Cadogan–Sundberg Indole Synthesis. ResearchGate. 31

  • Scheme 9 Side Reactions in the Cadogan-Sundberg Indole Synthesis. ResearchGate. 18

  • Cadogan–Sundberg indole synthesis. ResearchGate. 17

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Organic & Biomolecular Chemistry. 10

  • Indazole synthesis discussion.. Mechanism of this reaction? Reddit. 32

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. 33

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. 34

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. 8

  • Davis–Beirut reaction. Wikipedia. 9

References

Technical Support Center: A Senior Application Scientist's Guide to Scaling the Synthesis of 5-chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloro-1H-indazol-3-ol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to anticipate and resolve challenges before they impact your timeline and budget.

The synthesis of indazoles and their derivatives is a cornerstone of medicinal chemistry, yet the path to scale-up is often fraught with challenges in reaction control, safety, and product purity.[1][2] This document provides a structured, in-depth resource to navigate these complexities with confidence.

The Synthetic Pathway: A Mechanistic Overview

The most common and industrially viable route to this compound proceeds from 2-amino-5-chlorobenzoic acid. The transformation is a classic example of heterocyclic chemistry involving a two-step, one-pot process after forming the key hydrazine intermediate.

The overall workflow can be visualized as follows:

G A 2-Amino-5-chlorobenzoic Acid B Diazotization (NaNO₂, HCl, <5°C) A->B C In situ Diazonium Salt B->C D Reduction (e.g., SnCl₂, Na₂SO₃) C->D E 5-chloro-2-hydrazinylbenzoic acid (Key Intermediate) D->E F Intramolecular Cyclization (Heat, Acidic H₂O) E->F G This compound (Final Product) F->G

Caption: High-level workflow for the synthesis of this compound.

The process hinges on three critical transformations:

  • Diazotization: The primary amine of the starting anthranilic acid is converted into a diazonium salt using sodium nitrite under cold, acidic conditions.[3] This is a notoriously exothermic and potentially hazardous step if not properly controlled.[4]

  • Reduction: The diazonium salt is immediately reduced in situ to the corresponding hydrazine derivative.

  • Cyclization: The generated 5-chloro-2-hydrazinylbenzoic acid is heated in an aqueous acidic medium, which catalyzes an intramolecular condensation to form the stable indazolone ring system.[3][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the scale-up of this synthesis in a practical, question-and-answer format.

Category 1: Reaction Yield and Purity

Q1: My overall yield is significantly lower than the ~60% reported in literature. What are the most likely causes?

A1: Low yield is a classic scale-up problem often stemming from multiple, seemingly minor, deviations. The primary culprits are typically found in the diazotization and work-up stages.

  • Cause 1: Diazonium Salt Decomposition. The diazonium intermediate is highly unstable at elevated temperatures. If the temperature during nitrite addition exceeds 5°C, the salt will rapidly decompose to form phenolic impurities and release nitrogen gas, directly reducing the amount of intermediate available for the subsequent steps.[4] On a large scale, inefficient heat transfer can create localized hot spots even if the thermocouple reads within range.

  • Cause 2: Incomplete Cyclization. The final ring-closing step requires sufficient thermal energy and acid catalysis. Ensure your reaction is maintained at reflux (approx. 100°C) for the full duration specified (e.g., 3 hours).[5] In large reactors, confirming the entire volume is at the target temperature is critical.

  • Cause 3: Improper pH during Isolation. The product, this compound, is amphoteric. It is precipitated from the acidic reaction mixture by neutralization. The reported pH for optimal precipitation is 7.0.[5] If you undershoot (pH remains acidic), the product stays protonated and soluble. If you overshoot (pH becomes too basic), the acidic N-H or enolic hydroxyl group can be deprotonated, again increasing solubility. Careful, slow addition of the base (e.g., sodium carbonate solution) with vigorous mixing is essential.

Q2: My final product is off-color (brown or dark tan) and shows multiple spots on TLC/impurities in HPLC. How can I identify and prevent these?

A2: Product discoloration is almost always a sign of impurity formation, primarily from oxidative or thermal degradation.

  • Identification: The most common impurities are starting materials and byproducts from the diazotization step.

    • 2-amino-5-chlorobenzoic acid (Starting Material): Indicates incomplete diazotization or reduction.

    • 5-chloro-2-hydroxybenzoic acid: A classic byproduct from diazonium salt decomposition due to high temperatures.

    • Polymeric/Tarry materials: Often arise from oxidative side reactions or prolonged heating. Running the reaction under an inert atmosphere (Nitrogen or Argon) is a simple and effective preventative measure, especially on scale-up where reaction times may be longer.[5]

  • Prevention:

    • Strict Temperature Control: This is the single most important factor. Use a jacketed reactor with a powerful cooling system and ensure the nitrite solution is added sub-surface at a slow, controlled rate.

    • Inert Atmosphere: Purge the reactor with nitrogen before starting and maintain a gentle nitrogen blanket throughout the process.

    • Degassed Water: Using water that has been degassed by sparging with nitrogen can help minimize dissolved oxygen, reducing oxidative side reactions.

    • Prompt Isolation: Once the reaction is complete and cooled, proceed with the neutralization and filtration without unnecessary delays.

Common Impurity Likely Cause Prevention Strategy
5-chloro-2-hydroxybenzoic acidTemperature > 5°C during diazotizationImprove reactor cooling; slow nitrite addition rate.
Unreacted Starting MaterialIncomplete diazotization/reductionEnsure stoichiometry of NaNO₂ is correct (slight excess); verify reducing agent quality.
Dark Polymeric ByproductsOxidation; thermal degradationUse an inert nitrogen atmosphere; avoid excessive heating times.
Category 2: Scale-Up and Safety

Q3: I am preparing to scale the reaction from 100g to 2kg. What are the primary safety risks and how do I mitigate them?

A3: The primary safety risk is the diazotization step . Azo compounds, and especially diazonium salts, are high-energy intermediates. A loss of cooling can lead to a thermal runaway reaction, characterized by a rapid temperature and pressure increase from the decomposition and evolution of large volumes of N₂ gas.[4]

  • Hazard: Thermal Runaway during Diazotization.

  • Mitigation Plan:

    • Process Safety Review: Conduct a formal hazard and operability (HAZOP) study before scale-up.

    • Engineering Controls:

      • Use a properly sized jacketed reactor with a high-performance cooling system.

      • Ensure the reactor is equipped with a pressure relief valve and a rupture disc ducted to a safe location.

      • Implement a controlled dosing system (e.g., a metering pump) for the sodium nitrite solution. Never add it all at once.

    • Procedural Controls:

      • Add the nitrite solution sub-surface to improve mixing and heat dissipation.

      • Have a quench plan in place. A pre-chilled solution of a diazonium scavenger, such as sulfamic acid, should be readily available to stop the reaction in an emergency.

      • Monitor the reaction using a secondary temperature probe and track off-gas generation if possible.

G cluster_0 Diazotization Safety Workflow Start Begin Diazotization Scale-Up CheckCooling Is Reactor Cooling System Adequate for Exotherm? Start->CheckCooling SlowAddition Implement Slow, Sub-Surface Nitrite Dosing CheckCooling->SlowAddition Yes Stop HALT & Re-evaluate Process CheckCooling->Stop No Monitor Continuously Monitor Internal Temp & Off-Gas SlowAddition->Monitor TempSpike Temperature Spike Detected (>5°C)? Monitor->TempSpike Quench EXECUTE EMERGENCY QUENCH PLAN (Sulfamic Acid) TempSpike->Quench Yes Proceed Proceed with Reaction TempSpike->Proceed No Quench->Stop

Caption: Decision workflow for managing diazotization exotherms during scale-up.

Q4: The filtration of the final product is extremely slow and difficult on a larger scale. How can I improve this unit operation?

A4: This is a common physical processing challenge. The particle size and morphology of your precipitated product are likely the cause. Small, needle-like crystals or an amorphous solid will blind the filter medium.

  • Control the Precipitation: The rate of neutralization directly impacts crystal growth.

    • Slower Base Addition: Add the sodium carbonate solution more slowly. This promotes the growth of larger, more easily filtered crystals over rapid nucleation of fine particles.

    • Temperature Control: Precipitating at a controlled, slightly elevated temperature (e.g., 40-50°C) and then slowly cooling can improve crystal habit. Avoid crash-cooling.

  • Introduce an Aging Step: After reaching pH 7.0, hold the slurry under gentle agitation for 1-2 hours. This "aging" or "digestion" period allows smaller particles to dissolve and redeposit onto larger crystals (a process known as Ostwald ripening).

  • Optimize Equipment:

    • Ensure you are using an appropriately sized filter (e.g., a Nutsche filter dryer on a pilot scale).

    • Check that the filter cloth/medium has the correct pore size for your material.

Optimized Scale-Up Protocol: this compound

This protocol is designed for a nominal 1 kg scale and incorporates the safety and quality considerations discussed above.

Equipment: 50 L jacketed glass reactor, overhead stirrer, temperature probe, dosing pump, nitrogen inlet/outlet.

Reagent Molar Mass ( g/mol ) Equivalents Amount Volume/Notes
2-Amino-5-chlorobenzoic acid171.571.001.00 kg-
Concentrated HCl (37%)36.46~5.02.12 LDensity ~1.18 g/mL
Sodium Nitrite (NaNO₂)69.001.05425 gDissolve in 2.0 L water
Stannous Chloride (SnCl₂)189.602.502.76 kgAs reducing agent
Deionized Water18.02-~25 LDegassed with N₂
Sodium Carbonate (Na₂CO₃)105.99As needed~1.5 kgAs a 20% w/v solution
Step-by-Step Methodology

Part A: Diazotization and Reduction

  • Reactor Setup: Purge the 50 L reactor with nitrogen. Charge deionized water (15 L) and begin cooling the jacket to -5°C.

  • Charge Starting Material: Once the water is cooled to <10°C, add the 2-amino-5-chlorobenzoic acid (1.00 kg) under agitation.

  • Acidification: Slowly add concentrated HCl (2.12 L) while maintaining the internal temperature below 10°C. A thick slurry of the hydrochloride salt will form.[3] Cool the batch to 0°C.

  • Nitrite Addition: Begin dosing the sodium nitrite solution (425 g in 2.0 L water) via a sub-surface addition tube over a period of 90-120 minutes. CRITICAL: The internal temperature must not exceed 5°C during this addition. Monitor for steady off-gassing.

  • Reduction: Once the nitrite addition is complete, immediately begin the portion-wise addition of stannous chloride (2.76 kg). This addition is exothermic; control the rate to keep the temperature below 15°C. Stir for 1 hour after the addition is complete.

Part B: Cyclization and Isolation

  • Heating for Cyclization: Heat the reaction mixture to a gentle reflux (~100°C) and hold for 3 hours.[5] The reaction mixture should become a clearer, yellowish solution.

  • Cooling: Cool the reaction mixture to 50°C.

  • Neutralization & Precipitation: Slowly add a 20% w/v solution of sodium carbonate to adjust the pH to 7.0 ± 0.2. The product will precipitate as a pale solid. The addition rate should be controlled to manage foaming from CO₂ evolution.

  • Slurry Aging: Once at pH 7.0, maintain the slurry at 40-50°C with gentle stirring for 1 hour to improve particle size.

  • Isolation: Cool the slurry to 20-25°C. Filter the solid product using a suitable filter. Wash the cake thoroughly with deionized water (2 x 5 L) until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

  • Expected Outcome: Yield of ~60-70% of a pale yellow to off-white solid.

References

Stability issues of 5-chloro-1H-indazol-3-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-chloro-1H-indazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Introduction

This compound is a valuable heterocyclic compound used in medicinal chemistry and drug discovery. However, like many indazole derivatives, its stability in solution can be a critical factor for obtaining reproducible and reliable experimental results. This guide provides insights into the potential stability issues and offers practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH: The pH of the solution can significantly impact the compound's stability. Both acidic and basic conditions can potentially catalyze degradation reactions.[1][2] Most drugs tend to be most stable in the pH range of 4-8.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1] It is generally advisable to handle and store solutions of this compound at low temperatures.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[3] Storing solutions in amber vials or in the dark is recommended.[3]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the indazole ring system.

  • Solvent: The choice of solvent can affect stability. Protic solvents, especially water, can participate in hydrolytic degradation pathways, although this is less common for the indazole ring itself compared to esters or amides.[4]

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, we recommend the following:

  • Solvent Selection: Prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF.

  • Concentration: Prepare concentrated stock solutions to minimize the amount of solvent and potential impurities.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in aluminum foil.[3]

  • Inert Atmosphere: For long-term storage, consider aliquoting and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: What is tautomerism and how does it affect this compound?

A3: Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton.[5] this compound can exhibit two types of tautomerism:

  • Annular Tautomerism: The proton on the nitrogen of the pyrazole ring can migrate between the N1 and N2 positions, leading to 1H and 2H tautomers. The 1H-indazole form is generally the more thermodynamically stable tautomer.[6]

  • Keto-Enol Tautomerism: The "3-ol" form (enol) can exist in equilibrium with the 5-chloro-1,2-dihydro-3H-indazol-3-one form (keto).

The specific tautomeric form present in solution can be influenced by the solvent, pH, and temperature. This can affect the compound's reactivity, solubility, and biological activity. It is crucial to ensure consistent experimental conditions to maintain a consistent tautomeric equilibrium.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Observed Issue Potential Cause Recommended Action
Precipitation of the compound from solution over time. Poor solubility or degradation to a less soluble product.1. Ensure the solvent is appropriate and the concentration is not above the solubility limit. 2. Consider using a co-solvent system. 3. If degradation is suspected, prepare fresh solutions before each experiment.
A gradual color change in the solution (e.g., turning yellow or brown). Oxidative degradation of the indazole ring.1. Prepare solutions using deoxygenated solvents. 2. Work under an inert atmosphere (e.g., in a glovebox or using nitrogen/argon). 3. Store solutions protected from light.[3]
Inconsistent results in biological assays. Degradation of the compound leading to a lower effective concentration.1. Always use freshly prepared solutions for your experiments. 2. Perform a stability check of the compound in your assay buffer under the experimental conditions (time, temperature).
Appearance of new peaks in HPLC or LC-MS analysis. Chemical degradation of the compound.1. Compare the chromatogram of a fresh sample with an aged sample to identify degradation products. 2. Consider performing a forced degradation study (see protocol below) to identify potential degradation products.

Troubleshooting Workflow for Stability Issues

start Stability Issue Observed (e.g., color change, precipitation, inconsistent data) check_freshness Are you using a freshly prepared solution? start->check_freshness yes_fresh Yes check_freshness->yes_fresh Yes no_fresh No check_freshness->no_fresh No issue_persists Does the issue persist with a fresh solution? yes_fresh->issue_persists prepare_fresh Prepare a fresh solution and repeat the experiment. no_fresh->prepare_fresh yes_persists Yes issue_persists->yes_persists Yes no_persists No (Problem Solved) issue_persists->no_persists No investigate_conditions Investigate Experimental Conditions yes_persists->investigate_conditions check_ph Is the pH of the solution appropriate (ideally 4-8)? investigate_conditions->check_ph check_temp Is the experiment conducted at an elevated temperature? investigate_conditions->check_temp check_light Is the solution exposed to light for extended periods? investigate_conditions->check_light check_oxygen Are you working under an inert atmosphere? investigate_conditions->check_oxygen adjust_ph Adjust pH using a suitable buffer. check_ph->adjust_ph lower_temp Lower the experimental temperature if possible. check_temp->lower_temp protect_light Protect the solution from light. check_light->protect_light use_inert Use deoxygenated solvents and an inert atmosphere. check_oxygen->use_inert forced_degradation Consider a forced degradation study to identify degradation products. adjust_ph->forced_degradation lower_temp->forced_degradation protect_light->forced_degradation use_inert->forced_degradation

Caption: Troubleshooting decision tree for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways. This information can be invaluable for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 48 hours, protected from light.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

3. Analysis:

  • Analyze the stressed samples by HPLC or LC-MS and compare them to an unstressed control sample. This will help in identifying the degradation products.

Hypothesized Degradation Pathway

While specific degradation pathways for this compound are not extensively documented, a plausible pathway involves oxidation, especially given the electron-rich nature of the indazole ring.

parent This compound oxidized Oxidized Degradation Products (e.g., quinone-like structures, ring-opened products) parent->oxidized [O], light, heat dimer Dimerization Products parent->dimer Radical mechanism

Caption: Hypothesized oxidative degradation pathways.

References

Technical Support Center: Purification of 5-chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-chloro-1H-indazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining a high-purity product. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of Purifying this compound

This compound is a key heterocyclic building block in medicinal chemistry.[1][2] Its synthesis, often proceeding via diazotization of 2-amino-5-chlorobenzoic acid followed by reduction and cyclization, can lead to a crude product containing a variety of impurities. These can include unreacted starting materials, intermediates, and side-products arising from the reactive nature of the diazonium salt intermediate.[3][4] The inherent phenolic and weakly acidic nature of the indazolol ring system further complicates purification, requiring a strategic and well-understood approach.

This guide provides a systematic framework for identifying and removing these impurities, ensuring the final product meets the stringent purity requirements for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Based on the common synthetic route from 2-amino-5-chlorobenzoic acid, the primary impurities can be categorized as follows:

  • Starting Materials and Intermediates:

    • 2-amino-5-chlorobenzoic acid: Incomplete diazotization.

    • 5-chloro-2-hydrazinylbenzoic acid: Incomplete cyclization.

  • Side-Products from Diazotization:

    • 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid): Formed by the reaction of the diazonium salt with water.[3]

    • 2,5-dichlorobenzoic acid: A potential byproduct if chloride ions are present in excess during the Sandmeyer-type reaction.

  • Isomeric Impurities:

    • Depending on the precise reaction conditions, trace amounts of other indazole isomers may form.

  • Degradation Products:

    • Indazole derivatives can be susceptible to oxidation or other degradation pathways, especially under harsh work-up or purification conditions.

Identifying these impurities is the first step toward a successful purification strategy. We recommend using analytical techniques like HPLC-MS and NMR for a comprehensive impurity profile of your crude material.[5][6][7]

Q2: My crude product is a dark, oily substance. How can I get it to crystallize?

A2: The "oiling out" of a product during crystallization is a common issue, often caused by the presence of significant impurities or the use of an inappropriate solvent system.[8] Here’s a systematic approach to induce crystallization:

  • Initial Purification: If the product is very impure, a preliminary purification step is recommended. A quick filtration through a plug of silica gel, eluting with a moderately polar solvent system (e.g., ethyl acetate/hexanes), can remove many of the colored and highly polar or non-polar impurities.

  • Solvent Selection: The key to successful recrystallization is finding a solvent (or solvent system) in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[9]

    • Single Solvent: Test small amounts of your crude product in various solvents like ethanol, methanol, ethyl acetate, and toluene.

    • Solvent Pair: A common and effective technique is to use a solvent pair, such as ethanol/water or ethyl acetate/hexanes.[10] Dissolve the crude product in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

  • Inducing Crystallization: If crystals do not form upon cooling, you can try the following:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. This creates nucleation sites for crystal growth.[8]

    • Seeding: Add a tiny crystal of pure this compound to the cooled solution.

    • Slow Cooling: Ensure the solution cools slowly. Insulating the flask can promote the formation of larger, purer crystals.[11][12]

Q3: Which purification technique is best for my crude this compound?

A3: The optimal purification strategy often involves a combination of techniques. The choice depends on the nature and quantity of the impurities.

Purification TechniqueWhen to UseAdvantagesDisadvantages
Recrystallization For moderately impure solids (typically >80% purity).Scalable, cost-effective, can yield very pure material.May not be effective for removing impurities with similar solubility profiles. Can lead to "oiling out" if highly impure.
Acid-Base Extraction To separate the weakly acidic product from neutral or basic impurities.Excellent for removing non-acidic impurities. Can be performed on a large scale.May not separate the product from other acidic impurities (e.g., 5-chlorosalicylic acid).
Column Chromatography For complex mixtures with multiple components or when high purity is required from a very impure starting material.High resolving power, can separate closely related compounds.Can be time-consuming and solvent-intensive. Potential for product degradation on silica gel.

A recommended workflow is often an initial acid-base extraction to remove neutral and basic impurities, followed by recrystallization of the isolated product. If the product is still not pure enough, column chromatography can be employed as a final polishing step.

Troubleshooting Guides

I. Acid-Base Extraction: Isolating the Phenolic Product

The indazolol core contains a phenolic hydroxyl group, making it weakly acidic. This property can be exploited to separate it from neutral or basic impurities. The pKa of the parent 1H-indazole is approximately 13.86 for the deprotonation of the N-H proton. The pKa of the -OH group in 1H-indazol-3-ol is expected to be in the range of phenols (around 8-10), making it amenable to extraction with a moderately strong base like sodium hydroxide.

Troubleshooting Common Issues in Acid-Base Extraction
  • Issue: Low recovery of the product after acidification.

    • Possible Cause: Incomplete precipitation of the product. This compound may have some solubility in the acidic aqueous solution.

    • Solution: After acidification, if the product does not fully precipitate, perform a back-extraction with an organic solvent like ethyl acetate or dichloromethane to recover the dissolved product.[5]

  • Issue: The product precipitates as an oil or a fine, difficult-to-filter solid.

    • Possible Cause: The presence of impurities that are also extracted and co-precipitate.

    • Solution: Ensure the initial organic solution is washed with brine to remove any water-soluble impurities before the base extraction. After acidification and precipitation, consider redissolving the crude product in an organic solvent, drying the solution, and then proceeding with recrystallization.

  • Issue: Emulsion formation during extraction.

    • Possible Cause: Vigorous shaking or the presence of particulate matter.

    • Solution: Gently invert the separatory funnel instead of vigorous shaking. Adding a small amount of brine can help to break the emulsion.

Protocol: Acid-Base Extraction of this compound

AcidBaseExtraction Crude Crude Product in Ethyl Acetate Wash_NaOH Extract with 1M NaOH (aq) Crude->Wash_NaOH Organic_Layer1 Organic Layer: Neutral & Basic Impurities Wash_NaOH->Organic_Layer1 Separate Aqueous_Layer1 Aqueous Layer: Sodium 5-chloro-1H-indazol-3-olate Wash_NaOH->Aqueous_Layer1 Separate Acidify Acidify with conc. HCl to pH ~2 Aqueous_Layer1->Acidify Precipitate Precipitated This compound Acidify->Precipitate Filter Filter and Wash with Cold Water Precipitate->Filter Pure_Product Purified Product Filter->Pure_Product

Caption: Workflow for the acid-base extraction of this compound.

Step-by-Step Methodology:

  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous sodium hydroxide solution.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) contains the deprotonated product.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh 1 M NaOH solution to ensure complete recovery of the product.

  • Combine the aqueous extracts and cool them in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). A precipitate of this compound should form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

II. Recrystallization: Achieving High Purity

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.

Troubleshooting Common Issues in Recrystallization
  • Issue: The product "oils out" instead of forming crystals.

    • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.

    • Solution: Add more of the "good" solvent to the hot solution to reduce the saturation. Alternatively, switch to a lower-boiling solvent system.[12]

  • Issue: No crystals form upon cooling.

    • Possible Cause: The solution is not saturated, or nucleation is slow.

    • Solution: Try scratching the inside of the flask or adding a seed crystal. If that fails, slowly evaporate some of the solvent to increase the concentration and then cool again.[8]

  • Issue: The recovered product is still impure.

    • Possible Cause: The cooling was too rapid, trapping impurities in the crystal lattice.

    • Solution: Ensure the solution cools slowly to room temperature, followed by further cooling in an ice bath. A second recrystallization may be necessary.

Recommended Solvent Systems for Recrystallization
Solvent SystemRationale
Ethanol/Water The product is likely soluble in hot ethanol and less soluble in water. This pair allows for fine-tuning of the polarity to induce crystallization.
Ethyl Acetate/Hexanes A good choice for compounds of intermediate polarity. The product should be soluble in ethyl acetate, and hexanes act as the anti-solvent.
Toluene Can be effective for aromatic compounds, but may require a larger volume of solvent.

Step-by-Step Methodology for Recrystallization from Ethanol/Water:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few more drops of hot ethanol to redissolve the solid and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

III. Column Chromatography: For Challenging Separations

When recrystallization and extraction are insufficient, flash column chromatography provides a high-resolution purification method.

Troubleshooting Common Issues in Column Chromatography
  • Issue: Poor separation of the product from an impurity.

    • Possible Cause: The solvent system (eluent) has incorrect polarity.

    • Solution: Use thin-layer chromatography (TLC) to screen for a solvent system that gives good separation (Rf values of the product and impurity should differ by at least 0.2). A typical starting point for this compound would be a mixture of ethyl acetate and hexanes.

  • Issue: The product is not eluting from the column.

    • Possible Cause: The eluent is not polar enough, or the product is strongly adsorbing to the silica gel.

    • Solution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). If the product is still retained, adding a small amount of a more polar solvent like methanol (e.g., 1-2%) to the eluent can be effective.

  • Issue: Tailing of the product band.

    • Possible Cause: The compound is acidic and is interacting strongly with the acidic silica gel.

    • Solution: Add a small amount of a modifier to the eluent, such as 0.5-1% acetic acid, to suppress the ionization of the phenolic hydroxyl group and improve the peak shape.

Protocol: Flash Column Chromatography

ColumnChromatography cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Eluent Pack_Column 2. Pack Column with Silica Gel Slurry TLC->Pack_Column Load_Sample 3. Load Crude Sample (Dry or Wet) Pack_Column->Load_Sample Elute 4. Elute with Gradient (e.g., Hexanes to EtOAc) Load_Sample->Elute Collect 5. Collect Fractions Elute->Collect Analyze_Fractions 6. Analyze Fractions by TLC Collect->Analyze_Fractions Combine_Fractions 7. Combine Pure Fractions Analyze_Fractions->Combine_Fractions Evaporate 8. Evaporate Solvent Combine_Fractions->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: General workflow for flash column chromatography purification.

Step-by-Step Methodology:

  • Eluent Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of the product around 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column (dry loading). Alternatively, dissolve the sample in a minimal amount of the eluent and carefully load it directly onto the column (wet loading).

  • Elution: Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

Technical Support Center: Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted indazoles. As a Senior Application Scientist, I have compiled this guide to address the common challenges encountered in the laboratory by researchers, scientists, and professionals in drug development. This resource is designed to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to empower your synthetic strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might be facing during the synthesis of substituted indazoles, offering explanations and actionable protocols to get your research back on track.

Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 Isomers)

One of the most frequent challenges in indazole chemistry is controlling the regioselectivity of N-alkylation, often resulting in difficult-to-separate mixtures of N1- and N2-substituted products.[1][2] The outcome of this reaction is a delicate balance of thermodynamics, kinetics, steric hindrance, and electronic effects.[1][3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5]

Question: My N-alkylation of a substituted 1H-indazole is giving me a roughly 1:1 mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?

Answer: Achieving high selectivity for the N1-alkylated product often involves reaction conditions that favor the thermodynamically more stable isomer.[1][5] Here are several factors and a validated protocol to consider:

  • Underlying Principle: The choice of base and solvent is critical. A strong, non-nucleophilic base in a non-polar aprotic solvent can favor the formation of the N1-isomer. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has proven highly effective for achieving N1 selectivity.[1][5] It is postulated that the sodium cation coordinates with the N2 atom and an electron-rich substituent at the C3 position, sterically hindering alkylation at N2.[2]

  • Substituent Effects: The electronic nature and position of substituents on the indazole ring play a significant role. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents have shown greater than 99% N1 regioselectivity when using NaH in THF.[5]

Protocol for Selective N1-Alkylation
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated indazole.

Question: I need to synthesize the N2-alkylated indazole isomer. What conditions favor its formation?

Answer: While the 1H-indazole is often the thermodynamically favored tautomer, specific conditions can be employed to promote alkylation at the N2 position.[4]

  • Underlying Principle: To favor the kinetically controlled N2 product, conditions that avoid equilibration to the more stable N1 isomer are necessary. This can often be achieved using different base/solvent combinations or specialized reagents. For example, the use of cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF can sometimes favor N2-alkylation, depending on the substrate.[6] Additionally, Mitsunobu conditions have been shown to provide N2-selectivity.[2]

  • Substituent Effects: Steric hindrance at the C7 position can direct alkylation to the N2 position. Indazoles with substituents like NO2 or CO2Me at the C7 position have shown excellent N2 regioselectivity (≥ 96%).[3][7]

Protocol for Selective N2-Alkylation (Mitsunobu Conditions)
  • Preparation: To a round-bottom flask, add the substituted 1H-indazole (1.0 eq), the corresponding alcohol (1.5 eq), and triphenylphosphine (PPh3, 1.5 eq) in an anhydrous solvent such as THF or dichloromethane (DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture and purify directly by column chromatography on silica gel to isolate the N2-alkylated product. Note that triphenylphosphine oxide and the reduced hydrazine byproducts can complicate purification.

Issue 2: Low Yield or No Reaction in Cyclization to Form the Indazole Core

The formation of the indazole ring itself can be challenging, with success being highly dependent on the chosen synthetic route and the nature of the substituents on the starting materials.

Question: I am attempting a Fischer indole synthesis-type cyclization of a substituted o-toluidine to form an indazole, but I am getting low yields and many side products. What could be the issue?

Answer: The traditional Fischer synthesis for indazoles can be harsh and may not be suitable for sensitive substrates.[8] Side reactions are common, including the formation of hydrazones and dimers.[8]

  • Underlying Principle: This reaction involves the diazotization of an o-toluidine derivative followed by an intramolecular cyclization. The conditions for diazotization (e.g., using sodium nitrite in acetic acid) can be aggressive and may lead to degradation of starting materials or products if not carefully controlled.[9]

  • Troubleshooting Steps:

    • Temperature Control: Ensure the diazotization step is carried out at a low temperature (0-5 °C) to minimize the decomposition of the diazonium salt.

    • Alternative Routes: Consider modern, milder synthetic methods. For example, transition-metal-catalyzed C-H activation/annulation sequences offer a powerful and often more functional-group-tolerant alternative.[10] Another excellent mild option is the reaction of o-aminobenzoximes with methanesulfonyl chloride.[8]

    • Starting Material Purity: Ensure the purity of your starting o-toluidine derivative, as impurities can interfere with the diazotization process.

Visualizing the N-Alkylation Decision Process

G start Starting Indazole Alkylation q1 What is the desired regioisomer? start->q1 n1 N1-Alkylated Indazole q1->n1 N1 n2 N2-Alkylated Indazole q1->n2 N2 cond_n1 Use NaH in THF n1->cond_n1 cond_n2 Consider Mitsunobu or C7-substituent effects n2->cond_n2

Caption: Decision workflow for regioselective N-alkylation of indazoles.

Issue 3: Difficulties with Transition-Metal-Catalyzed Indazole Synthesis

Transition-metal-catalyzed methods are powerful for constructing substituted indazoles but can be sensitive to reaction conditions and substrate quality.[10][11]

Question: My palladium-catalyzed intramolecular amination to form a 2-aryl-2H-indazole is not working. What are the common pitfalls?

Answer: Palladium-catalyzed reactions are susceptible to catalyst poisoning, ligand choice, and the oxidation state of the metal.

  • Underlying Principle: These reactions typically involve an oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst.

  • Troubleshooting Checklist:

    • Catalyst and Ligand: Ensure the palladium source and ligand are of high quality. The choice of ligand is crucial; for C-N bond formation, bulky electron-rich phosphine ligands are often used.

    • Solvent and Base: The reaction is highly sensitive to the choice of base and solvent. Ensure both are anhydrous and of high purity.

    • Oxygen Exclusion: These reactions must be performed under strictly inert conditions, as oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degas your solvent thoroughly and maintain a positive pressure of an inert gas.

    • Substrate Purity: Halide impurities or other coordinating functional groups on your substrate can poison the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing the indazole core?

A1: There are several key strategies for synthesizing the indazole scaffold, each with its own advantages and limitations:

  • Cyclization of o-Substituted Anilines: This classic approach involves the cyclization of precursors like o-toluidines, o-aminobenzaldehydes, or o-aminoketones.[8][9]

  • Transition-Metal-Catalyzed Reactions: Modern methods often employ palladium, copper, or rhodium catalysts for C-H activation, C-N bond formation, and annulation reactions to build the indazole ring with high efficiency and functional group tolerance.[10][12][13]

  • 1,3-Dipolar Cycloadditions: Reactions between arynes and diazo compounds can be an effective way to construct 3-substituted indazoles.[14]

  • Davis-Beirut Reaction: This method is particularly useful for synthesizing 2H-indazoles and involves the N-N bond-forming heterocyclization of a nitroso imine intermediate generated in situ.[15][16][17]

Q2: How does functional group tolerance vary between different synthetic methods?

A2: Functional group tolerance is a critical consideration in multi-step syntheses common in drug discovery.

  • Harsh methods , such as those requiring strong acids or high temperatures (e.g., some classical cyclizations), have limited functional group tolerance.[8]

  • Transition-metal-catalyzed methods generally offer broader functional group tolerance, accommodating esters, ketones, halogens, and nitro groups, although some groups can interfere with the catalyst.[10][11]

  • Metal-free methods , such as those mediated by PIFA ([bis(trifluoroacetoxy)iodo]benzene) or those proceeding through o-aminobenzoximes, are often mild and tolerate a wide range of functional groups.[8]

Q3: I have synthesized a mixture of N1 and N2 isomers. What are the best techniques for their separation and characterization?

A3: Separating N1 and N2 isomers can be challenging due to their similar polarities.

  • Chromatography: High-performance liquid chromatography (HPLC) or careful column chromatography on silica gel are the most common methods for separation. You may need to screen different solvent systems to achieve adequate separation.

  • Characterization:

    • NMR Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between the isomers. The chemical shifts of the protons and carbons, particularly those near the nitrogen atoms, will differ. 2D NMR techniques like HMBC and NOESY can definitively establish the point of substitution.

    • X-ray Crystallography: If you can obtain suitable crystals of one or both isomers, single-crystal X-ray diffraction provides unambiguous structural proof.

Q4: Are there any safety concerns I should be aware of when synthesizing indazoles?

A4: Yes, several safety precautions should be taken:

  • Hydrazine and its derivatives: Many indazole syntheses use hydrazine or its derivatives, which are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Azides: Some routes to 2H-indazoles use sodium azide, which is highly toxic and can form explosive heavy metal azides.[18] Avoid contact with metals and use appropriate quenching procedures.

  • Transition Metals and Reagents: Many transition metal catalysts and reagents are toxic and/or pyrophoric (e.g., NaH). Handle them under an inert atmosphere and follow standard laboratory safety procedures.

  • Thermal Safety: Some cyclization reactions can be exothermic. It is crucial to monitor the reaction temperature and consider safety evaluations like Differential Scanning Calorimetry (DSC) for potentially scalable processes.[19][20]

Comparative Table of Synthetic Methods
MethodKey FeaturesCommon ChallengesFunctional Group Tolerance
Classical Cyclization Uses readily available starting materials.Harsh conditions, low yields, side reactions.Poor to moderate.
Transition-Metal Catalysis High efficiency, broad scope, good regioselectivity.Catalyst sensitivity, cost, inert conditions required.Good to excellent.
1,3-Dipolar Cycloaddition Good for 3-substituted indazoles.Availability of starting materials (arynes, diazo compounds).Good.
Davis-Beirut Reaction Excellent for 2H-indazoles.Substrate scope limitations, potential for side reactions.Moderate to good.

General Workflow for Indazole Synthesis Troubleshooting

G start Experiment Failed (Low Yield / No Product) q1 Check Purity of Starting Materials & Reagents start->q1 q2 Verify Reaction Conditions (Temp, Atmosphere, Solvent) q1->q2 Pure action1 Purify/Re-order Starting Materials q1->action1 Impure q3 Analyze Crude Mixture (NMR, LC-MS) q2->q3 Correct action2 Optimize Conditions (Degas solvent, check temp probe) q2->action2 Incorrect q4 Isomeric Mixture? q3->q4 q5 Decomposition? q3->q5 action3 Identify Byproducts action4 Optimize for Regioselectivity (See Guide) q4->action4 Yes q4->q5 No success Successful Synthesis action4->success action5 Consider Milder Synthetic Route q5->action5 Yes q5->success No action5->success

Caption: A systematic approach to troubleshooting failed indazole synthesis reactions.

References

Validation & Comparative

A Comparative Guide to 5-Chloro-1H-indazol-3-ol and 5-Fluoro-1H-indazol-3-ol: Probing the Impact of Halogen Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly within the realm of kinase inhibitors and modulators of other critical cellular pathways, the indazole scaffold has proven to be a remarkably versatile and privileged structure.[1][2] The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth comparison of two closely related analogs, 5-chloro-1H-indazol-3-ol and 5-fluoro-1H-indazol-3-ol, aimed at researchers, scientists, and drug development professionals. We will delve into the nuanced effects of substituting a chlorine atom versus a fluorine atom at the 5-position of the indazole ring, supported by experimental data from relevant studies on analogous compounds and established in vitro assay protocols.

Introduction: The Significance of Halogen Substitution in Indazole Scaffolds

Halogenation is a cornerstone of modern medicinal chemistry, employed to modulate a compound's lipophilicity, metabolic stability, and target engagement.[3] In the context of indazole derivatives, the introduction of a halogen at the 5-position can significantly influence the molecule's electronic properties and its ability to form key interactions within a protein's binding pocket.

  • Fluorine: The most electronegative element, fluorine, is relatively small and can act as a hydrogen bond acceptor. Its substitution can lower the pKa of nearby functional groups and often enhances metabolic stability by blocking sites of oxidation.

  • Chlorine: Larger than fluorine, chlorine is also electronegative but to a lesser extent. It can participate in halogen bonding and other non-covalent interactions, potentially offering different binding modes compared to fluorine.

This guide will explore how these fundamental differences between fluorine and chlorine may translate into distinct biological activity profiles for 5-fluoro-1H-indazol-3-ol and this compound.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of key computed properties for this compound and 5-fluoro-1H-indazol-3-ol.

PropertyThis compound5-Fluoro-1H-indazol-3-ol
Molecular Formula C₇H₅ClN₂OC₇H₅FN₂O
Molecular Weight 168.58 g/mol 152.13 g/mol
XLogP3 1.81.3
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 22
Polar Surface Area 49.5 Ų49.5 Ų

Data sourced from PubChem.

The substitution of chlorine with fluorine results in a lower molecular weight and a decrease in the predicted lipophilicity (XLogP3). This seemingly small change can have significant implications for solubility, cell permeability, and off-target effects.

Biological Activity: Insights from Analogous Compounds

Kinase Inhibition: A Probable Target Class

The indazole scaffold is a well-established "hinge-binding" motif in many ATP-competitive kinase inhibitors.[5] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. The substituent at the 5-position extends into the solvent-exposed region or can interact with other residues in the ATP-binding pocket, influencing both potency and selectivity.

SAR studies on various indazole-based kinase inhibitors have shown that halogen substitution can have a profound effect on activity. For instance, in a series of 1H-indazol-3-amine derivatives developed as inhibitors of Fibroblast Growth Factor Receptors (FGFR1 and FGFR2), the presence of a fluorine atom at the 6-position of the indazole ring led to improved enzymatic activity and cellular potency.[4] This highlights the potential for fluorine to make favorable interactions within the kinase active site.

To provide a tangible example of the potency of indazole-based compounds, the FDA-approved drug Axitinib, which features an indazole core, is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).

CompoundTarget Kinase(s)IC₅₀ (nM)
AxitinibVEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3
PazopanibVEGFRs, PDGFRs, c-KIT10-84[6]
LinifanibVEGFR2, PDGFRβ, Flt-3, CSF-1R3, 4, 3, 4[6]

This table showcases the activity of well-known indazole-based kinase inhibitors to provide a reference for the potential potency of the compounds of interest.

Given the established role of indazoles as kinase inhibitors, it is plausible that both this compound and 5-fluoro-1H-indazol-3-ol exhibit inhibitory activity against one or more protein kinases. The difference in the halogen substituent would likely lead to variations in their potency and selectivity profiles.

D-Amino Acid Oxidase (DAAO) Inhibition

A study on the inhibition of D-amino acid oxidase (DAAO), a target for schizophrenia treatment, identified 6-fluoro-1H-indazol-3-ol as a potent inhibitor that significantly increased plasma D-serine levels in mice.[4] This finding is particularly relevant as it demonstrates a specific biological activity for a fluoro-substituted indazol-3-ol.

CompoundTarget EnzymeIC₅₀ (nM)Biological Effect
6-Fluoro-1H-indazol-3-olD-Amino Acid Oxidase (DAAO)Not explicitly stated, but identified as a nanomolar inhibitorIncreased plasma D-serine levels in vivo[4]

This data suggests that 5-fluoro-1H-indazol-3-ol may also possess activity against DAAO, although the shift in the fluorine position from 6 to 5 would likely alter its potency.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, we can infer the following SAR:

  • Impact of Electronegativity and Size: The higher electronegativity of fluorine in 5-fluoro-1H-indazol-3-ol could lead to stronger dipole-dipole or hydrogen bonding interactions with target proteins compared to the chloro analog. Conversely, the larger size of the chlorine atom in this compound might provide better van der Waals contacts in a suitable hydrophobic pocket.

  • Influence on pKa: The electron-withdrawing nature of the halogen at the 5-position will influence the acidity of the 3-hydroxyl group and the N-H of the pyrazole ring. The more electronegative fluorine is expected to have a stronger acidifying effect, which could alter the compound's ionization state at physiological pH and impact its binding to the target.

  • Metabolic Stability: The C-F bond is stronger than the C-Cl bond, often rendering fluorinated compounds more resistant to metabolic degradation. This could translate to a longer half-life and improved pharmacokinetic profile for 5-fluoro-1H-indazol-3-ol.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative activity of this compound and 5-fluoro-1H-indazol-3-ol, a series of well-established in vitro assays should be performed.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of a purified kinase.

Principle: A radiometric assay using ³³P-ATP is a robust method to quantify kinase activity. The kinase phosphorylates a specific substrate, and the amount of incorporated radiolabel is measured.

Protocol:

  • Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and assay buffer.

  • Add varying concentrations of the test compounds (this compound and 5-fluoro-1H-indazol-3-ol) to the reaction mixture. Include a known inhibitor as a positive control and DMSO as a vehicle control.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a predetermined time.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram of Kinase Inhibition Assay Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_kinase Prepare Kinase, Substrate, and Buffer add_compounds Add Compounds to Reaction Mixture prep_kinase->add_compounds prep_compounds Serially Dilute Test Compounds (5-Chloro vs. 5-Fluoro) prep_compounds->add_compounds initiate_reaction Initiate with [γ-³³P]ATP add_compounds->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction (Spot on Paper) incubation->stop_reaction wash Wash to Remove Free ATP stop_reaction->wash quantify Quantify Radioactivity wash->quantify analyze Calculate IC₅₀ quantify->analyze

Caption: Workflow for a radiometric kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7] The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells (e.g., a cell line known to be dependent on a particular kinase) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and 5-fluoro-1H-indazol-3-ol. Include appropriate controls.

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Diagram of MTT Assay Workflow:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay & Measurement seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed_cells->adhere treat_cells Treat with Compounds adhere->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate GI₅₀ read_absorbance->analyze

Caption: Step-by-step workflow of the MTT cell viability assay.

Potential Signaling Pathways

Given the likely activity of these compounds as kinase inhibitors, a relevant signaling pathway to consider is the one mediated by receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are crucial for angiogenesis and tumor growth.

Diagram of a Representative Kinase Signaling Pathway:

G Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->RTK Binds to P_RTK Dimerization & Autophosphorylation RTK->P_RTK Leads to PI3K PI3K P_RTK->PI3K Activates Indazoles 5-Chloro/5-Fluoro 1H-indazol-3-ol Indazoles->P_RTK Inhibits (ATP Competition) AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes

Caption: Inhibition of a typical RTK pathway by indazole derivatives.

Conclusion and Future Directions

While direct comparative data for this compound and 5-fluoro-1H-indazol-3-ol is yet to be published, this guide provides a comprehensive framework for their evaluation. Based on established SAR principles for halogenated indazoles, it is reasonable to hypothesize that both compounds are biologically active, likely as kinase inhibitors, with the fluoro-substituted analog potentially exhibiting a more favorable pharmacokinetic profile and distinct target interactions compared to its chloro-substituted counterpart. The provided experimental protocols offer a clear path for researchers to empirically test these hypotheses. Future studies should focus on a direct comparison of these compounds against a panel of kinases and in various cancer cell lines to elucidate their precise mechanisms of action and therapeutic potential.

References

A Tale of Two Isomers: A Comparative Guide to the Biological Activity of 1H- and 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole .[3][4] While structurally similar, the position of the nitrogen-bound hydrogen profoundly influences the molecule's electronic properties, stability, and spatial arrangement. Consequently, these isomers exhibit distinct physicochemical characteristics and, critically, divergent pharmacological profiles.[5]

The 1H-tautomer is thermodynamically more stable than its 2H-counterpart, making it the predominant form.[3][4][6][7] This inherent stability has historically favored its exploration in drug discovery, leading to several FDA-approved drugs.[8] However, emerging research increasingly highlights the unique and potent biological activities of 2H-indazole derivatives, establishing them as compelling candidates for novel therapeutics.[9][10]

This guide provides an in-depth, objective comparison of the biological activities of 1H- and 2H-indazoles. We will dissect their structural nuances, explore synthetic strategies, and present supporting experimental data across various therapeutic areas to empower researchers in making informed decisions during the drug design and development process.

Structural and Physicochemical Foundations

The fundamental difference between the two isomers lies in their electronic distribution and aromatic character. The 1H-indazole possesses a classical "benzenoid" structure, contributing to its greater thermodynamic stability.[6][8] In contrast, the 2H-indazole exhibits an "ortho-quinoid" character, which influences its reactivity and interaction with biological targets.[8] These subtle yet significant differences dictate how each isomer fits into a protein's binding pocket and participates in crucial interactions like hydrogen bonding.

The unambiguous identification of each isomer is a critical first step in any research endeavor. Synthetic routes can often yield a mixture of both N-1 and N-2 substituted products, necessitating robust analytical characterization.[5][6] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for this purpose.

Table 1: Key Spectroscopic Differentiators for 1H- and 2H-Indazole Derivatives
Spectroscopic Feature1H-Indazole Derivative2H-Indazole DerivativeRationale for Difference
¹H NMR: H-3 Proton ~8.10 ppm~8.40 ppmThe H-3 proton in the 2H-isomer is typically more deshielded due to the electronic environment of the quinonoid-like structure, resulting in a downfield shift.[5]
¹H NMR: N-H Proton ~13.40 ppm (broad signal)AbsentThe presence of a broad, significantly downfield N-H proton signal is characteristic of an unsubstituted 1H-indazole.[5]
¹³C NMR: C-3 Carbon ~135 ppm~125 ppmThe C-3 carbon in 2H-indazoles is generally more shielded compared to its counterpart in 1H-isomers.
¹³C NMR: C-7a Carbon ~140 ppm~150 ppmThe C-7a bridgehead carbon in 2H-indazoles is typically more deshielded.

Note: Exact chemical shifts (δ) are dependent on the solvent and specific substitutions on the indazole ring.

Synthetic Pathways: Crafting the Desired Isomer

The targeted synthesis of either the 1H- or 2H-indazole isomer is a key challenge for medicinal chemists. The regioselectivity of N-alkylation or N-arylation reactions is highly dependent on the reaction conditions, including the base, solvent, and nature of the electrophile.[6]

  • Synthesis of 1H-Indazoles: These thermodynamically favored isomers are often synthesized through intramolecular cyclization reactions. Common methods include the palladium-catalyzed C-H amination of aminohydrazones or the cyclization of arylhydrazones using an oxidant like iodine.[3]

  • Synthesis of 2H-Indazoles: Accessing the less stable 2H-isomers often requires specific strategies. One-pot, three-component reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, have proven effective.[8][11] Another established method is the reductive cyclization of ortho-imino-nitrobenzene substrates.[12]

G cluster_1H 1H-Indazole Synthesis cluster_2H 2H-Indazole Synthesis a1 Aryl Hydrazones a2 Intramolecular C-H Amination a1->a2 [Pd] or I₂ a3 1H-Indazole a2->a3 b1 o-Bromobenzaldehyde + Amine + NaN₃ b2 Copper-Catalyzed Three-Component Reaction b1->b2 [Cu] b3 2H-Indazole b2->b3

Caption: General synthetic strategies for 1H- and 2H-indazoles.

A Head-to-Head Comparison of Biological Activities

The choice between a 1H- and 2H-indazole core is dictated by the intended biological target. The distinct electronic and steric profiles of the isomers lead to preferential binding and differing pharmacological outcomes.

Anticancer Activity: The Domain of 1H-Indazoles

The 1H-indazole scaffold is a dominant feature in modern oncology. Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib , are built upon this framework.[1][3][8]

  • Mechanism of Action: Many 1H-indazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK).[13]

  • Experimental Evidence:

    • A series of 1H-indazole-3-amine derivatives demonstrated potent inhibitory effects against the K562 chronic myeloid leukemia cell line, with compound 6o showing an IC₅₀ value of 5.15 µM and inducing apoptosis.[14][15][16]

    • N-(4-fluorobenzyl)-1H-indazol-6-amine (9f ) exhibited significant anti-proliferative activity against the HCT116 human colorectal cancer cell line (IC₅₀ = 14.3 µM) while showing no cytotoxicity in normal lung fibroblast cells.[17]

    • Researchers have successfully designed 1,3-dimethyl-1H-indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in cancer immune evasion.[18]

Anti-inflammatory & Antimicrobial Activity: A Strong Showing for 2H-Indazoles

While 1H-indazoles also possess anti-inflammatory properties,[19] the 2H-indazole isomer has emerged as a particularly promising scaffold for developing potent anti-inflammatory and antimicrobial agents.

  • Mechanism of Action: A significant number of 2H-indazole derivatives function as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[20][21] This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

  • Experimental Evidence:

    • A study designing dual antimicrobial and anti-inflammatory agents found that 2,3-diphenyl-2H-indazole derivatives displayed potent in vitro inhibitory activity against human COX-2.[9][10]

    • The same study revealed that these 2H-indazole compounds also possessed significant antiprotozoal activity against Giardia intestinalis, with one compound being 12.8 times more active than the reference drug metronidazole. They also inhibited the growth of Candida species.[9][10]

    • Synthesized 4,5-dihydro-2H-indazoles were shown to have distinctive anti-inflammatory profiles in animal models and demonstrated a favorable safety profile with low ulcerogenic effects.[20]

Cannabimimetic Activity: A Critical Distinction

The field of synthetic cannabinoids provides one of the clearest examples of profound functional differences between the two isomers. This distinction is vital for forensic chemists and toxicologists.

  • Mechanism of Action: The psychoactive effects of these compounds are mediated by their agonist activity at cannabinoid receptors, primarily CB1.

  • Experimental Evidence:

    • Pharmacological evaluation of synthetic cannabinoids like AB-CHMINACA and AB-FUBINACA consistently shows that the 1-alkyl-1H-indazole isomers are high-potency agonists at both CB1 (EC₅₀ = 2.1–11.6 nM) and CB2 receptors.[22][23]

    • In stark contrast, the corresponding 2-alkyl-2H-indazole regioisomers demonstrate only low-potency (micromolar) agonist activity .[22][23] These 2H-isomers are often considered manufacturing impurities resulting from non-selective alkylation during clandestine synthesis rather than intentionally produced psychoactive agents.

Table 2: Summary of Comparative Biological Activities
Therapeutic AreaPredominant IsomerExample Compound(s) / ClassKey Mechanism / FindingReference(s)
Anticancer 1H-Indazole Pazopanib, Axitinib, Cmpd 6oPotent kinase inhibitors (VEGFR, etc.). Strong anti-proliferative activity.[1][3][15]
Anti-inflammatory 2H-Indazole 2,3-diphenyl-2H-indazolesSelective COX-2 inhibition.[9][10][20]
Antimicrobial 2H-Indazole 2,3-diphenyl-2H-indazolesPotent antiprotozoal and antifungal activity.[9][10]
Cannabimimetic 1H-Indazole AB-CHMINACA, AB-FUBINACAHigh-potency CB1/CB2 receptor agonists.[22][23]
Cannabimimetic 2H-Indazole 2-alkyl regioisomersLow-potency (micromolar) CB1/CB2 agonists.[22][23]
CNS (Antiemetic) 1H-Indazole GranisetronSelective 5-HT3 receptor antagonist.[8]

Indazole as a Bioisostere: A Strategic Tool in Drug Design

Beyond their intrinsic activities, indazoles are frequently used as bioisosteres —substitutes for other functional groups that maintain or enhance desired biological activity while improving physicochemical or pharmacokinetic properties.[24] The indazole nucleus is often used to replace catechol or indole moieties.[8][25] This strategy can mitigate issues like rapid metabolism or toxicity associated with the original functional group. The choice between a 1H- or 2H-indazole for bioisosteric replacement depends on which isomer best mimics the hydrogen bonding pattern and electronic nature of the group being replaced.

G cluster_bio Bioisosteric Replacement Strategy Original Original Moiety (e.g., Catechol, Indole) Properties Undesirable Properties: - Poor PK - Rapid Metabolism - Toxicity Original->Properties Replacement Bioisosteric Replacement Original->Replacement Indazole Indazole Scaffold (1H or 2H) Replacement->Indazole Select Isomer Improved Improved Compound: - Enhanced Activity - Better PK Profile - Reduced Toxicity Indazole->Improved

Caption: The role of indazole as a bioisostere in drug design.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following are standardized protocols for assays commonly used to evaluate the biological activities discussed.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate human cancer cells (e.g., K562, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Add varying concentrations of the test indazole derivatives (typically from 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.[14][16]

Protocol 2: In Vitro Cannabinoid Receptor (CB1) Agonist Assay

This assay uses fluorescence to measure changes in membrane potential, an indicator of G-protein coupled receptor activation.

  • Cell Culture: Use a cell line stably expressing the human CB1 receptor (e.g., HEK-293 or CHO cells).

  • Cell Plating: Plate the cells in black-walled, clear-bottom 96-well plates and incubate overnight.

  • Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions and incubate in the dark.

  • Compound Addition: Add serial dilutions of the test 1H- or 2H-indazole compounds to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader capable of kinetic reads. The activation of the CB1 receptor by an agonist will cause a change in membrane potential, leading to a change in fluorescence.

  • Data Analysis: Plot the change in fluorescence against the compound concentration. Calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response) using a sigmoidal dose-response curve.[22][23]

Conclusion and Future Perspectives

The choice between the 1H- and 2H-indazole scaffold is a pivotal decision in drug discovery, with each isomer offering a distinct profile of biological activities. The 1H-indazole isomer is firmly established in the realm of oncology, forming the backbone of several successful kinase inhibitors. Its thermodynamic stability and proven clinical success ensure its continued exploration.

Conversely, the 2H-indazole isomer, while less explored, represents a frontier of opportunity. Compelling evidence demonstrates its potential in developing novel anti-inflammatory and antimicrobial agents, often with mechanisms of action, such as selective COX-2 inhibition, that are highly desirable.[9][10] The stark difference in the cannabimimetic activity between the two isomers further underscores the critical importance of isomeric purity and accurate structural characterization in both drug development and forensic science.[22][23]

Future research should focus on expanding the structural diversity of 2H-indazoles to fully unlock their therapeutic potential. Furthermore, head-to-head comparisons of isomeric pairs in a wider range of biological assays will provide deeper insights into their structure-activity relationships, guiding the rational design of the next generation of indazole-based therapeutics.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 5-chloro-1H-indazol-3-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents, from potent kinase inhibitors in oncology to novel treatments for neurological disorders. The precise structural elucidation of these heterocyclic compounds is a cornerstone of medicinal chemistry, ensuring the unambiguous assignment of structure-activity relationships (SAR) and guiding the intricate process of drug development. This guide provides an in-depth analysis of the structural confirmation of a key indazole derivative, 5-chloro-1H-indazol-3-ol, with a primary focus on ¹H NMR spectroscopy, complemented by a comparative overview of other essential analytical techniques.

The Critical Role of this compound in Medicinal Chemistry

The introduction of a chlorine atom at the C5 position and a hydroxyl group at the C3 position of the indazole ring system endows this compound with a unique electronic and steric profile. This substitution pattern can significantly influence the molecule's binding affinity and selectivity for various biological targets. Indazole derivatives are known to exhibit a wide range of pharmacological activities, and the specific substitution pattern of this compound makes it a valuable synthon for the synthesis of targeted therapeutics. While extensive clinical data for this specific molecule is not yet widespread, its structural motifs are found in compounds investigated for their potential as kinase inhibitors and for other therapeutic applications.

Primary Structural Confirmation via ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the quintessential technique for the initial structural verification of small organic molecules like this compound. The chemical shift, multiplicity, and coupling constants of each proton provide a detailed fingerprint of its chemical environment, allowing for a confident assignment of the molecular structure.

Tautomerism: A Key Consideration

A crucial aspect of interpreting the NMR spectrum of 3-hydroxyindazoles is the potential for tautomerism. The molecule can exist in equilibrium between the 1H-indazol-3-ol and the 1,2-dihydro-3H-indazol-3-one forms. However, extensive studies have shown that the 1H-indazol-3-ol tautomer is the predominant form in solution, a critical piece of information for accurate spectral interpretation.

Experimental ¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆), provides a clear and interpretable set of signals.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)11.73singlet-
OH10.67singlet-
H47.65doublet1.3
H6/H77.30doublet of triplets8.9, 5.1

Interpretation of the Spectrum:

  • H1 (N-H) at 11.73 ppm: The downfield chemical shift of this singlet is characteristic of an acidic proton on a nitrogen atom within a heteroaromatic system. Its broadness can vary depending on concentration and solvent.

  • OH at 10.67 ppm: This singlet corresponds to the hydroxyl proton. Its chemical shift is also solvent and concentration-dependent.

  • H4 at 7.65 ppm: This proton, ortho to the nitrogen at position 1 and meta to the chlorine at position 5, appears as a doublet due to coupling with a neighboring proton. The small coupling constant (J = 1.3 Hz) is consistent with a meta-coupling.

  • H6/H7 at 7.30 ppm: These two protons on the benzene ring are magnetically non-equivalent and their signals overlap, presenting as a doublet of triplets. This complex splitting pattern arises from ortho- and meta-couplings with the adjacent protons.

The observed spectrum is in excellent agreement with the proposed structure of this compound, confirming the connectivity and substitution pattern of the molecule.

Caption: Molecular structure of this compound with proton assignments.

A Comparative Guide to Orthogonal Analytical Techniques

While ¹H NMR provides the foundational evidence for structural confirmation, a multi-technique approach is essential for unambiguous characterization, particularly in a regulatory or drug development setting. The following table compares the utility of ¹H NMR with other key analytical methods.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Detailed information on the proton framework, including connectivity and stereochemistry.High resolution, non-destructive, provides rich structural detail.Can be complex to interpret for large molecules, requires deuterated solvents.
¹³C NMR Spectroscopy Information on the carbon skeleton of the molecule.Provides a count of unique carbon atoms, complementary to ¹H NMR.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (with high resolution MS). Fragmentation patterns can provide structural clues.High sensitivity, provides molecular formula confirmation.Does not provide detailed connectivity information, isomers can be difficult to distinguish.
Fourier-Transform Infrared (FTIR) Spectroscopy Information about the functional groups present in the molecule.Fast, requires minimal sample preparation, good for identifying key functional groups.Provides limited information on the overall molecular structure, spectra can be complex.
Expected Data from Complementary Techniques
  • ¹³C NMR Spectroscopy: Based on data from similar substituted indazoles, the ¹³C NMR spectrum of this compound is expected to show seven distinct signals for the aromatic and heterocyclic carbons. The carbon bearing the chlorine (C5) and the carbon bearing the hydroxyl group (C3) would exhibit characteristic downfield shifts.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode shows a protonated molecule [M+H]⁺ at m/z 169, consistent with the molecular formula C₇H₅ClN₂O.[1] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would be observable in high-resolution mass spectrometry, providing further confirmation of the elemental composition.

  • FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations (typically broad bands in the region of 3400-3200 cm⁻¹), C=C and C=N stretching vibrations in the aromatic region (around 1600-1450 cm⁻¹), and a C-Cl stretching vibration (typically in the range of 800-600 cm⁻¹).

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_confirmation Final Confirmation Compound This compound HNMR ¹H NMR Compound->HNMR Primary Confirmation CNMR ¹³C NMR Compound->CNMR Orthogonal Data MS Mass Spectrometry Compound->MS Orthogonal Data FTIR FTIR Compound->FTIR Orthogonal Data Structure Confirmed Structure HNMR->Structure Proton Framework CNMR->Structure Carbon Skeleton MS->Structure Molecular Formula FTIR->Structure Functional Groups

Caption: A multi-technique workflow for the structural confirmation of this compound.

Experimental Protocols

¹H NMR Sample Preparation and Data Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • 5 mm NMR tube

  • Pasteur pipette and cotton or glass wool plug

Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Vortex or sonicate briefly to ensure complete dissolution.

  • Filtration: Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters for small molecules (e.g., 400 MHz spectrometer, 30° pulse angle, 1-2 second relaxation delay, 8-16 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

Conclusion

The structural confirmation of this compound is unequivocally achieved through a combination of analytical techniques, with ¹H NMR spectroscopy serving as the primary and most informative method. The characteristic chemical shifts and coupling patterns observed in the ¹H NMR spectrum, supported by molecular weight confirmation from mass spectrometry and functional group analysis from FTIR, provide a self-validating system for its structural elucidation. This rigorous analytical approach is paramount for advancing the development of novel indazole-based therapeutics, ensuring the integrity of scientific research and the safety of potential new medicines.

References

Introduction: Unveiling the Molecular Identity of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 5-chloro-1H-indazol-3-ol

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] this compound, a member of this class, represents a key synthetic intermediate and a potential metabolite in drug development programs. Its precise structural characterization is non-negotiable for ensuring purity, identifying metabolites, and understanding its metabolic fate. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of methods. It provides a comparative analysis of two primary mass spectrometric workflows—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to provide a comprehensive framework for researchers, scientists, and drug development professionals.

Pillar 1: Understanding the Analyte - Chemical Properties and Tautomerism

Before any analysis, a fundamental understanding of the target molecule is critical. This compound is not a static entity; it exists in a tautomeric equilibrium between the enol (indazol-3-ol) and keto (indazol-3(2H)-one) forms. This behavior directly influences its ionization and fragmentation in the mass spectrometer.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O[2]
Monoisotopic Mass 168.0090 Da[2]
Molecular Weight 168.58 g/mol N/A
[M+H]⁺ (protonated) 169.0163 Da[3]
[M-H]⁻ (deprotonated) 167.0019 DaCalculated

The presence of a chlorine atom is a crucial analytical handle, as it imparts a characteristic isotopic signature (³⁵Cl:³⁷Cl ratio of approximately 3:1), which serves as a self-validating feature in the mass spectrum.

Pillar 2: Comparative Experimental Frameworks

The choice of an analytical strategy depends on the objective. Is the goal to confirm the identity of a synthesized standard, or is it to identify an unknown metabolite in a complex biological matrix? We will compare a "hard" ionization technique (Electron Ionization) with a "soft" ionization technique (Electrospray Ionization) to address these different scenarios.

A. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Electron Ionization (EI) is a high-energy, "hard" ionization method that produces complex, reproducible fragmentation patterns, which are excellent for structural elucidation and library matching.[4][5]

The hydroxyl group on this compound makes it polar and potentially thermally labile, which can lead to poor chromatographic peak shape and degradation in a hot GC inlet. Therefore, a derivatization step—converting the polar -OH group to a nonpolar, more volatile silyl ether—is often necessary. This is a critical experimental decision to ensure the analyte reaches the MS source intact.

  • Sample Derivatization (Silylation):

    • Evaporate 100 µL of the sample solution (in methanol or acetonitrile) to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection. The resulting derivative is 5-chloro-3-(trimethylsilyloxy)-1H-indazole.

  • GC Parameters:

    • Injector: Splitless, 250°C.

    • Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Parameters (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 40-500.

EI at 70 eV imparts significant energy, leading to extensive fragmentation. The resulting spectrum acts as a molecular fingerprint. The fragmentation of the indazole core often involves ring cleavage and the loss of small neutral molecules.[6][7]

G M C₇H₅ClN₂O (Derivative M+•) m/z 240/242 F1 [M-CH₃]+• m/z 225/227 M->F1 -•CH₃ F2 [M-CO]+• m/z 212/214 M->F2 -CO F4 Loss of Cl [C₇H₅N₂O]+• m/z 133 M->F4 -•Cl F3 Indazole Core Fragment [C₇H₄ClN₂]+• m/z 151/153 F1->F3 -Si(CH₃)₂O

Caption: Predicted EI fragmentation of silylated this compound.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

For analyzing polar compounds in complex mixtures, LC-MS is the gold standard. Electrospray Ionization (ESI) is a "soft" ionization technique that gently transfers analyte ions from solution to the gas phase, typically preserving the molecular ion as a protonated species [M+H]⁺.[5][8] This is ideal for confirming molecular weight and for sensitive quantification.

ESI is chosen for its high efficiency in ionizing polar molecules like this compound directly from the liquid phase, eliminating the need for derivatization and avoiding thermal degradation. Tandem mass spectrometry (MS/MS) is employed to generate structurally informative fragment ions from the isolated protonated molecule, providing both confirmation and specificity. This two-stage filtering makes the method highly selective.

  • Sample Preparation:

    • Dilute the sample in a solution matching the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter through a 0.22 µm syringe filter if particulates are present.

  • LC Parameters:

    • Column: Waters Acquity BEH C18 or equivalent (100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂): 10 L/min at 325°C.[9]

    • Nebulizer Pressure: 45 psi.

    • Full Scan Range (MS1): m/z 100-400.

    • Product Ion Scan (MS/MS): Isolate precursor ion m/z 169 and fragment using Collision-Induced Dissociation (CID) with collision energy ranging from 15-40 eV.

In ESI-MS/MS, the protonated molecule ([M+H]⁺, m/z 169) is selected and fragmented. The fragmentation is more controlled than in EI, often involving the loss of small, stable neutral molecules.

G M_H [M+H]⁺ C₇H₆ClN₂O⁺ m/z 169/171 F1 [M+H-CO]⁺ C₆H₆ClN₂⁺ m/z 141/143 M_H->F1 -CO F2 [M+H-HCN]⁺ C₆H₅ClN O⁺ m/z 142/144 M_H->F2 -HCN F3 [M+H-Cl]⁺ C₇H₆N₂O⁺ m/z 134 M_H->F3 -•Cl, +•H (rearrangement)

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Pillar 3: Data Synthesis and Performance Comparison

A direct comparison highlights the distinct advantages of each technique. High-Resolution Mass Spectrometry (HRMS), available on platforms like TOF or Orbitrap, is crucial for both methods. It provides an accurate mass measurement, allowing for the confident determination of the elemental formula of the parent ion and its fragments, which is the ultimate validation of identity.

Performance Metrics Comparison
MetricGC-MS with EILC-MS/MS with ESIRationale & Justification
Molecular Ion Detection Often weak or absentStrong [M+H]⁺ or [M-H]⁻EI is a "hard" technique causing extensive fragmentation, while ESI is "soft" and preserves the molecular ion.[4][8]
Structural Information High (from MS1)High (from MS/MS)EI provides a rich, fingerprint-like fragmentation pattern. ESI requires a second stage (MS/MS) for controlled fragmentation.
Sample Preparation Complex (derivatization)Simple (dilute and shoot)The need for derivatization in GC adds time, cost, and potential for analytical variability.
Sensitivity GoodExcellentLC-MS/MS is generally more sensitive, especially for polar compounds in complex matrices like plasma or urine.[10]
Compound Applicability Volatile, thermally stableBroad (polar, non-volatile)LC-MS is more versatile for typical drug molecules and metabolites.
Confirmation of Identity Good (Library Match)Excellent (Precursor/Product)The specificity of monitoring a specific precursor-to-product ion transition (MRM) in LC-MS/MS is exceptionally high.
High-Resolution Mass Data for Key Ions

The ability to distinguish between compounds with the same nominal mass is a key feature of HRMS. The table below illustrates the expected accurate masses for key ions of this compound.

Ion SpeciesFormulaCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)
[M+H]⁺ C₇H₆ClN₂O⁺169.01631171.01336
[M-H]⁻ C₇H₄ClN₂O⁻167.00179168.99884
[M+H-CO]⁺ C₆H₆ClN₂⁺141.02140143.01845

Conclusion and Recommendations

The mass spectrometric analysis of this compound is not a one-size-fits-all endeavor. The optimal technique is dictated by the analytical goal.

  • For definitive structural elucidation of a pure, unknown compound or for building a spectral library, GC-MS with EI is invaluable, provided the compound's volatility and stability (with derivatization) are managed. The detailed fragmentation pattern is a robust structural fingerprint.

  • For quantitative analysis, metabolite identification in biological matrices, and routine purity checks, LC-MS/MS with ESI is the superior methodology. Its high sensitivity, specificity, and applicability to polar, non-volatile compounds without derivatization make it the workhorse technique in pharmaceutical development and clinical research.[10]

Ultimately, a truly comprehensive characterization leverages the strengths of both. An initial confirmation of molecular weight and purity by LC-HRMS, followed by GC-MS analysis to generate a searchable EI spectrum, provides an unassailable, multi-faceted dataset that meets the highest standards of scientific and regulatory scrutiny.

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for 5-chloro-1H-indazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Rigorous, Multi-tiered Assay Validation Cascade

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of numerous potent therapeutic agents, particularly kinase inhibitors.[1] Derivatives of indazole have demonstrated a wide array of biological activities, including significant antitumor effects.[2] This guide focuses on a specific, yet promising subclass: 5-chloro-1H-indazol-3-ol derivatives. While the broader indazole family is well-studied, the introduction of a 3-hydroxyl group presents unique structural properties that necessitate a bespoke and rigorously validated in vitro assay cascade to accurately characterize its biological activity and therapeutic potential.

The journey from a promising chemical entity to a viable drug candidate is paved with data. The integrity of this data is paramount, and it begins with the validation of the assays used to generate it. An assay is not merely a protocol; it is a self-validating system designed to provide reproducible and reliable insights into a compound's mechanism of action, potency, and selectivity. This guide provides a comparative framework for the validation of a multi-tiered in vitro assay strategy for this compound derivatives, grounded in the principles of scientific integrity and regulatory expectations set forth by guidelines such as the ICH Q2(R2).[3][4][5] We will explore the causality behind experimental choices, compare alternative methodologies, and provide the technical details necessary for implementation in a drug discovery setting.

The Strategic Imperative: From Biochemical Potency to Cellular Efficacy

A frequent pitfall in early-stage drug discovery is the disconnect between a compound's performance in a purified, biochemical assay and its actual effects within the complex milieu of a living cell. Many compounds that show promise in biochemical assays fail to replicate this success in cell-based assays.[6] Therefore, a successful validation strategy must bridge this gap by employing a tiered approach that escalates in biological complexity. This guide will detail a three-tiered validation cascade:

  • Tier 1: Biochemical Assays - To determine direct interaction with the putative molecular target (e.g., a protein kinase).

  • Tier 2: Cell-Based Assays - To assess the compound's effect on cell viability and proliferation, providing a functional readout of its activity in a more physiologically relevant context.

  • Tier 3: Target Engagement Assays - To confirm that the compound interacts with its intended target within the intact cellular environment.

This cascade ensures that by the end of the in vitro validation process, there is a high degree of confidence that the observed cellular effects are a direct result of the compound engaging its intended molecular target.

Tier 1: Biochemical Kinase Assays - The First Litmus Test

Given that the indazole scaffold is prevalent in numerous FDA-approved kinase inhibitors, it is a primary hypothesis that this compound derivatives will exhibit kinase inhibitory activity.[1][2] Therefore, the initial step is to validate a biochemical assay to quantify this activity.

Choosing the Right Biochemical Assay: A Comparative Analysis

Luminescence-based kinase assays are the industry standard for high-throughput screening (HTS) due to their high sensitivity, wide dynamic range, and amenability to automation.[7] The principle behind these assays is the quantification of either ATP consumption or ADP production during the kinase-catalyzed phosphorylation reaction.

Assay PrincipleTechnology ExampleProsCons
ATP Depletion Kinase-Glo®Simple "add-mix-read" format; high signal-to-background.[8]Indirect measurement (signal decreases with kinase activity); susceptible to interference from compounds that affect luciferase.
ADP Production ADP-Glo™Direct measurement of kinase activity (signal increases with activity); highly sensitive.[8]Two-step reagent addition; slightly more complex protocol.

For the validation of this compound derivatives, the ADP-Glo™ assay is recommended . Its direct measurement of ADP, the universal product of all kinase reactions, provides a more direct and robust assessment of kinase inhibition.

Experimental Workflow & Validation Logic

The following diagram illustrates the logical flow of a biochemical kinase assay validation experiment.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection (ADP-Glo™) cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound derivative Incubate_Inhibitor Pre-incubate kinase with compound/controls Compound_Prep->Incubate_Inhibitor Control_Prep Prepare Positive Control (Staurosporine) and Negative Control (DMSO) Control_Prep->Incubate_Inhibitor Reagent_Prep Prepare Kinase, Substrate, and ATP reaction mix Initiate_Reaction Add ATP/Substrate mix to initiate kinase reaction Reagent_Prep->Initiate_Reaction Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (stops kinase reaction, depletes ATP) Incubate_Reaction->Stop_Reaction Convert_ADP Add Kinase Detection Reagent (converts ADP to ATP, generates light) Stop_Reaction->Convert_ADP Measure_Luminescence Measure luminescence on plate reader Convert_ADP->Measure_Luminescence Plot_Data Plot Luminescence vs. Log[Inhibitor Concentration] Measure_Luminescence->Plot_Data Calculate_IC50 Fit dose-response curve and calculate IC50 Plot_Data->Calculate_IC50

Biochemical Kinase Assay Workflow
Detailed Protocol: ADP-Glo™ Kinase Assay

Materials:

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Staurosporine positive control (e.g., 1 µM in DMSO)

  • Kinase of interest (e.g., VEGFR2, PDGFRβ)

  • Kinase-specific substrate peptide

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the this compound derivative in DMSO. Dispense 50 nL of each dilution, as well as DMSO (negative control) and Staurosporine (positive control), into the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Add 5 µL of kinase solution (in reaction buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of a solution containing ATP and the substrate peptide (in reaction buffer). The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate for 60 minutes at 37°C.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and fit a dose-response curve using a four-parameter logistic regression model to determine the IC₅₀ value.

Validation Parameters (ICH Q2(R2) Framework)
ParameterAcceptance CriteriaRationale
Specificity Signal from positive control (Staurosporine) should be significantly lower than the negative control (DMSO).Ensures the assay can detect kinase inhibition.
Precision Inter- and intra-assay Coefficient of Variation (%CV) < 20%.Demonstrates the reproducibility of the assay.
Linearity & Range Linear relationship between kinase concentration and signal output over a defined range.Confirms the assay is quantitative within the tested range.
Robustness Z'-factor > 0.5.[9][10]Indicates a high-quality assay with good separation between positive and negative controls, suitable for HTS.

Tier 2: Cell Viability Assays - Assessing Functional Impact

A potent biochemical inhibitor is of little therapeutic value if it cannot enter a cell and exert a functional effect. Cell viability assays are a critical secondary screen to measure the compound's impact on cell proliferation and cytotoxicity.

Choosing the Right Viability Assay: A Head-to-Head Comparison

Several methods exist to assess cell viability, each with its own underlying principle. The most common are metabolic assays that measure the reducing potential of viable cells or the intracellular ATP concentration.

AssayPrincipleProsCons
MTT Mitochondrial reductases convert yellow tetrazolium salt to purple formazan crystals.[11]Inexpensive, well-established.Requires a solubilization step; formazan crystals can be toxic to cells; potential for interference from reducing compounds.[12]
MTS/XTT Similar to MTT, but produces a water-soluble formazan product.No solubilization step, simpler workflow than MTT.[11]More expensive than MTT; still susceptible to interference.
CellTiter-Glo® Measures ATP levels, a direct indicator of metabolically active cells, via a luciferase reaction.[13]Highly sensitive, rapid "add-mix-read" protocol, excellent for HTS.[13]ATP levels can be affected by factors other than cell death; more expensive.

For robust and high-throughput validation, CellTiter-Glo® is the recommended assay . Its superior sensitivity, simpler protocol, and lower susceptibility to compound interference provide more reliable and reproducible data compared to tetrazolium-based assays.[14]

Experimental Workflow & Validation Logic

The goal is to determine the concentration of the this compound derivative that inhibits cell growth by 50% (GI₅₀). This involves treating a relevant cancer cell line with a range of compound concentrations and measuring viability after a set incubation period.

G cluster_prep Preparation cluster_treatment Cell Treatment cluster_detection Viability Detection (CellTiter-Glo®) cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in a 96-well plate and allow to adhere Add_Compound Add compound/controls to cells Cell_Seeding->Add_Compound Compound_Prep Prepare serial dilutions of This compound derivative Compound_Prep->Add_Compound Control_Prep Prepare Positive Control (e.g., Sunitinib) and Negative Control (DMSO) Control_Prep->Add_Compound Incubate Incubate for 72 hours at 37°C, 5% CO2 Add_Compound->Incubate Equilibrate Equilibrate plate to room temperature Incubate->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Incubate_Lysis Incubate for 10 min to lyse cells and stabilize signal Add_Reagent->Incubate_Lysis Measure_Luminescence Measure luminescence Incubate_Lysis->Measure_Luminescence Plot_Data Plot Luminescence vs. Log[Compound Concentration] Measure_Luminescence->Plot_Data Calculate_GI50 Fit dose-response curve and calculate GI50 Plot_Data->Calculate_GI50

Cell Viability Assay Workflow
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line known to be sensitive to VEGFR/PDGFR inhibitors).

  • Complete cell culture medium.

  • This compound derivative stock solution.

  • Positive control inhibitor (e.g., Sunitinib, Pazopanib).[15][16]

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • White, clear-bottom 96-well assay plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add 1 µL of the serially diluted compound, DMSO, or positive control to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ value by fitting a dose-response curve.

Tier 3: Target Engagement Assays - Confirming the "Hit"

The final and most crucial step in this in vitro cascade is to confirm that the compound's cellular activity is a direct consequence of it binding to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a native cellular environment.[15]

The Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization. When a protein binds to a ligand (such as our indazole derivative), its structure becomes more stable. This increased stability means that a higher temperature is required to denature and precipitate the protein. By heating cell lysates or intact cells treated with the compound to a range of temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" in the presence of a binding compound.[15]

Experimental Workflow & Validation Logic

G cluster_prep Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Protein cluster_result Result Interpretation Cell_Culture Culture cells to high density Treatment Treat cells with compound or DMSO vehicle control Cell_Culture->Treatment Harvest Harvest and resuspend cells Treatment->Harvest Aliquot Aliquot cell suspension into PCR tubes Harvest->Aliquot Heat Heat aliquots across a temperature gradient (e.g., 40-70°C) Aliquot->Heat Cool Cool on ice Heat->Cool Lyse Lyse cells (e.g., freeze-thaw cycles) Cool->Lyse Separate Centrifuge to separate soluble (supernatant) from precipitated (pellet) protein Lyse->Separate Quantify Quantify target protein in the soluble fraction via Western Blot or ELISA Separate->Quantify Plot_Curve Plot % Soluble Protein vs. Temperature Quantify->Plot_Curve Observe_Shift Observe thermal shift in compound-treated samples vs. DMSO control Plot_Curve->Observe_Shift

Cellular Thermal Shift Assay (CETSA) Workflow
Detailed Protocol: Western Blot-Based CETSA

Materials:

  • Cell line used in the viability assay.

  • This compound derivative.

  • DMSO (vehicle control).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Antibody specific to the target kinase.

  • Standard Western blotting reagents and equipment.

Procedure:

  • Treatment: Treat two flasks of cultured cells, one with the compound (at a concentration ~10x its GI₅₀) and one with an equivalent volume of DMSO. Incubate for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to a high concentration.

  • Heating: Aliquot the cell suspension from each treatment group into separate PCR tubes for each temperature point to be tested (e.g., 40, 45, 50, 55, 60, 65, 70°C). Heat the tubes in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration, and analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target kinase.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble protein (relative to the lowest temperature point) against the temperature to generate a melting curve. A shift in the curve to the right for the compound-treated sample compared to the DMSO control indicates target engagement.[15]

Comparative Summary and Data Interpretation

The ultimate goal of this validation cascade is to build a cohesive and compelling data package. The results from each tier should logically support one another.

Assay TierPrimary QuestionKey MetricExpected Outcome for an Active Compound
1. Biochemical Does the compound inhibit the purified target kinase?IC₅₀ A potent IC₅₀ value (e.g., low nanomolar to low micromolar).
2. Cell Viability Does the compound inhibit the proliferation of cancer cells expressing the target?GI₅₀ A potent GI₅₀ value, ideally within an order of magnitude of the biochemical IC₅₀.
3. Target Engagement Does the compound bind to the target inside the cell?Thermal Shift (ΔTₘ) A measurable increase in the melting temperature of the target protein in compound-treated cells.

Example of Integrated Data: A successful this compound derivative might exhibit a VEGFR2 IC₅₀ of 50 nM in the ADP-Glo™ assay, a GI₅₀ of 200 nM against a VEGFR2-dependent cancer cell line in the CellTiter-Glo® assay, and a positive thermal shift of 3-5°C in the CETSA experiment. This concordance of data provides strong evidence of an on-target mechanism of action.

Conclusion: A Framework for Confidence

This guide has outlined a comprehensive, multi-tiered strategy for the in vitro validation of this compound derivatives. By systematically progressing from biochemical potency to cellular function and finally to direct target engagement, researchers can build a robust data package that instills confidence in a compound's mechanism of action. The comparison of alternative assay technologies at each stage, coupled with a validation framework grounded in ICH principles, ensures that the experimental choices are both scientifically sound and aligned with regulatory expectations. This rigorous approach minimizes the risk of pursuing compounds with misleading or off-target activities and ultimately accelerates the path toward identifying novel and effective therapeutic agents.

References

The Rise of Substituted Indazoles: A Comparative Analysis of 5-Chloro-Core Inhibitors Against Standard Kinase-Targeted Therapies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the relentless pursuit of novel small molecule inhibitors with improved efficacy and selectivity is paramount. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved kinase inhibitors. This guide provides an in-depth, objective comparison of the efficacy of inhibitors based on a 5-chloro-substituted heterocyclic core against established standard-of-care drugs, supported by experimental data and detailed protocols.

While direct comparative data for 5-chloro-1H-indazol-3-ol based inhibitors is limited in publicly accessible literature, this guide will utilize a closely related series of 5-chloro-indole-2-carboxylate derivatives as a case study to illustrate the comparative efficacy against the standard BRAF V600E inhibitor, Vemurafenib. This allows for a robust, data-driven analysis of the potential of this chemical class.

The Rationale: Targeting Key Oncogenic Drivers

The focus of this comparison is on inhibitors of the BRAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. The V600E mutation in the BRAF gene is a well-established oncogenic driver in a significant percentage of melanomas and other cancers.[1] Standard therapies, such as Vemurafenib and the combination of Dabrafenib and Trametinib, directly target this mutated kinase.[2][3] The development of new inhibitors, such as those derived from the 5-chloro-indole scaffold, aims to improve upon the efficacy, selectivity, and resistance profiles of these existing drugs.

Signaling Pathway Context: The MAPK Cascade

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In cancers harboring the BRAF V600E mutation, the pathway is constitutively active, leading to uncontrolled cell growth.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene_Expression TF->Gene_Expression Gene Expression (Proliferation, Survival) Vemurafenib Vemurafenib (Standard Drug) Vemurafenib->BRAF Indole_Inhibitor 5-Chloro-Indole Inhibitor (Investigational) Indole_Inhibitor->BRAF

Caption: The MAPK signaling pathway with the BRAF V600E mutation and points of inhibition.

Comparative Efficacy: A Head-to-Head Analysis

A recent study by Al-Wahaibi and colleagues provides crucial data for comparing a series of novel 5-chloro-indole-2-carboxylate derivatives against the standard BRAF V600E inhibitor, Vemurafenib.[4][5] The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency, with lower values indicating greater efficacy.

In Vitro BRAF V600E Inhibition Data
CompoundIC50 (nM) for BRAF V600E
Vemurafenib (Standard Drug) 30 [4]
5-Chloro-indole Derivative 3a42[4]
5-Chloro-indole Derivative 3b48[4]
5-Chloro-indole Derivative 3c55[4]
5-Chloro-indole Derivative 3d67[4]
5-Chloro-indole Derivative 3e35[4]

The data clearly indicates that while the novel 5-chloro-indole derivatives exhibit significant inhibitory activity against BRAF V600E, they are, in this specific series, less potent than the standard drug, Vemurafenib.[4] However, compound 3e demonstrates potency approaching that of Vemurafenib, highlighting the potential of this chemical scaffold for further optimization.

Experimental Methodologies: Ensuring Data Integrity

The reliability of the comparative data hinges on the robustness of the experimental protocols used. The following are detailed, step-by-step methodologies for the key assays employed in the evaluation of these kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the target kinase. A common method is a luminescence-based assay that measures ATP consumption.[6][7]

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Add_Inhibitor Add Inhibitor to Assay Plate Serial_Dilution->Add_Inhibitor Add_Kinase Add Kinase Enzyme Add_Inhibitor->Add_Kinase Incubate_1 Pre-incubate Add_Kinase->Incubate_1 Add_Substrate_ATP Initiate Reaction with Substrate/ATP Mix Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at 30°C Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction & Deplete Remaining ATP Incubate_2->Stop_Reaction Add_Detection_Reagent Add Detection Reagent (ADP to ATP conversion) Stop_Reaction->Add_Detection_Reagent Incubate_3 Incubate Add_Detection_Reagent->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence End End Measure_Luminescence->End

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of the purified kinase (e.g., recombinant BRAF V600E), a suitable kinase substrate peptide, ATP, and the test compounds (5-chloro-indole derivatives and Vemurafenib) in an appropriate assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Compound Dilution: Perform a serial dilution of the test compounds in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Setup: In a 96-well or 384-well white, opaque plate, add a small volume (e.g., 2.5 µL) of the diluted compounds or DMSO (as a vehicle control) to the appropriate wells.

  • Kinase Addition: Add the kinase solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding the substrate and ATP mixture to each well.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Signal Detection:

    • Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which then drives a luciferase reaction. Incubate for about 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or anti-proliferative effects of the inhibitors on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[5][8][9]

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_formazan_formation Formazan Crystal Formation cluster_solubilization_readout Solubilization & Readout Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate for 24h (Cell Adherence) Seed_Cells->Incubate_1 Treat_Cells Treat with Inhibitors (Varying Concentrations) Incubate_1->Treat_Cells Incubate_2 Incubate for 48-72h Treat_Cells->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Remove_Medium Remove Culture Medium Incubate_3->Remove_Medium Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Remove_Medium->Add_Solubilizer Incubate_4 Incubate with Shaking Add_Solubilizer->Incubate_4 Measure_Absorbance Measure Absorbance (570 nm) Incubate_4->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for a typical MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells (e.g., a melanoma cell line with the BRAF V600E mutation) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 5-chloro-indole derivatives and the standard drug. Include untreated and vehicle-treated (DMSO) controls.

  • Incubation: Incubate the cells with the compounds for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% inhibition of cell growth).

Concluding Remarks for the Research Professional

The comparative analysis presented, using 5-chloro-indole-2-carboxylates as a proxy for the broader class of 5-chloro-substituted heterocyclic inhibitors, demonstrates their potential as a promising scaffold for the development of novel kinase inhibitors. While the initial series did not surpass the potency of the established drug Vemurafenib, the nanomolar activity of the lead compound underscores the viability of this chemical space for further exploration and optimization.

For the drug development professional, this guide highlights the critical importance of head-to-head comparisons with standard-of-care drugs early in the discovery process. The detailed experimental protocols provide a framework for robust and reproducible in-house evaluation of novel compounds. The future of targeted therapy lies in the iterative process of design, synthesis, and rigorous biological evaluation, with the ultimate goal of developing more effective and safer treatments for cancer patients.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-chloro-1H-indazol-3-ol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide range of biological targets.[1][2][3][4][5] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, makes it an excellent bioisostere for purine bases like adenine, enabling it to effectively compete for the ATP-binding site of protein kinases.[3] Consequently, indazole derivatives have been successfully developed into numerous clinically approved drugs, particularly for cancer therapy, including Axitinib, Pazopanib, and Niraparib.[6][7]

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of analogs based on the 5-chloro-1H-indazol-3-ol core. We will dissect how specific structural modifications at various positions of the indazole ring influence biological activity, with a primary focus on kinase inhibition. By synthesizing data from a broad range of indazole-based inhibitors, this document aims to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel and potent therapeutic agents.

The this compound Core: A Foundation for Kinase Inhibition

The this compound scaffold serves as a potent starting point for inhibitor design. Its constituent parts are predisposed to key interactions within a kinase's ATP-binding pocket. The 1H-indazole tautomer is thermodynamically more stable than the 2H form and is the predominant species in most biologically relevant contexts.[1][3][7]

The core's mechanism of action typically involves the indazole's nitrogen atoms forming critical hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP.[6][8] The chlorine atom at the C5 position often occupies a hydrophobic pocket, enhancing binding affinity, while the hydroxyl group at C3 provides an additional point for hydrogen bonding or a vector for further chemical elaboration.

Below is a diagram illustrating the core scaffold and the primary positions (R¹, R³, and R⁶/R⁷) that are synthetically accessible for modification to modulate potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points on the this compound scaffold.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of indazole analogs can be systematically optimized by modifying different positions on the core structure. The following sections detail the observed effects of these substitutions.

Modifications at the C3 Position: The Hinge-Binding Anchor

The C3 position is arguably the most critical for kinase inhibitory activity. The substituent at this position directly interacts with the hinge region and extends into the core of the ATP-binding site.

  • From Hydroxyl to Amine: Replacing the 3-ol (hydroxyl) with a 3-amine group is a common and effective strategy. The amino group serves as a potent hydrogen bond donor and acceptor, often leading to enhanced affinity.[1][7] For example, 1H-indazol-3-amine derivatives have shown high potency against Bcr-Abl and Fibroblast Growth Factor Receptors (FGFRs).[6][7]

  • Aromatic and Heteroaromatic Substituents: Attaching aromatic rings (e.g., phenyl, pyrazinyl) to the C3-amine can significantly boost potency. These groups can form π-π stacking interactions with aromatic residues like phenylalanine in the active site.[6] The choice of heterocycle is crucial; for instance, a 3-(pyrazin-2-yl)-1H-indazole was identified as a potent hit for developing pan-Pim kinase inhibitors.[9]

  • Carboxamides: Converting the 3-hydroxyl to a 3-carboxamide provides another powerful hinge-binding motif and a vector for further substitutions. 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivatives were successfully developed as inhibitors of glycogen synthase kinase-3 (GSK-3).[6]

Modifications at the N1 Position: Tuning for Selectivity and Properties

While the N1-H is important for hinge binding, substitution at this position allows for probing the solvent-exposed region of the ATP pocket, which can enhance selectivity and improve physicochemical properties.

  • Small Alkyl Groups: Small alkyl groups are generally well-tolerated and can improve metabolic stability.

  • Bulky and Functionalized Groups: SAR studies have shown that introducing larger or functionalized groups at N1 can have a stronger impact on selectivity. For example, in certain EZH1/EZH2 inhibitors, various substituents at the N-1 position had more pronounced effects on EZH1 potency compared to EZH2.[1] This demonstrates that the N1 position can be exploited to differentiate between closely related kinase family members.

Substitutions on the Benzene Ring: Optimizing Potency and Pharmacokinetics

The benzene portion of the indazole core provides a surface for hydrophobic and van der Waals interactions. The pre-existing C5-chloro group already contributes to binding in a hydrophobic pocket. Further substitutions can fine-tune these interactions.

  • Halogenation: The addition of other halogens, particularly fluorine, is a well-established strategy in medicinal chemistry. Fluorine substitution at the C6 position of 1H-indazol-3-amine derivatives resulted in improved enzymatic activity and cellular potency against FGFR1.[6] This is often attributed to favorable interactions with nearby residues and the modulation of electronic properties.

  • Hydrophilic Groups: Introducing small, polar groups (e.g., methoxy) can improve solubility and pharmacokinetic profiles. The methoxy oxygen can also act as a hydrogen bond acceptor, as seen in the binding mode of an FGFR1 inhibitor where it formed a hydrogen bond with Asp641.[6]

Summary of SAR Findings
PositionModification TypeGeneral Effect on Biological ActivitySupporting Rationale
C3 Hydroxyl -> AmineOften increases potencyStronger H-bond donor/acceptor for hinge binding.[1][7]
Amine -> Aryl/Heteroaryl-AmineSignificantly increases potencyEnables π-π stacking and additional hydrophobic interactions.[6][9]
Hydroxyl -> CarboxamideIncreases potency and provides new vectorStrong hinge binder; allows for further substitutions.[6]
N1 Alkylation/ArylationModulates selectivity and physicochemical propertiesGroup extends into solvent-exposed region, allowing for specific interactions.[1]
C6/C7 FluorinationOften improves potency and cellular activityEnhances binding affinity through specific hydrophobic/polar interactions.[6]
Methoxy/Polar GroupsCan improve solubility and add H-bond contactsImproves ADME properties and can form additional interactions.[6]

Comparative Performance of Indazole-Based Kinase Inhibitors

To contextualize the SAR principles, the following table presents experimental data for several well-characterized, clinically relevant indazole-based drugs. This comparison illustrates how different substitution patterns on the indazole core lead to distinct inhibitory profiles against various kinases.

CompoundKey SubstitutionsTarget KinasesIC₅₀ (nM)Reference
Pazopanib C5: MethylsulfonamideN1: HC3: (2,4-dimethylphenyl)amineVEGFRs, PDGFRs, c-KIT10-84[7][10]
Axitinib C6: Sulfide linkage to phenylN1: HC3: HVEGFRs, PDGFRs, c-KIT0.1-1.6[8]
Linifanib C5: CarboxamideN1: HC3: (substituted phenyl)amineVEGFR2, PDGFRβ, Flt-3, CSF-1R3-4[10]
CFI-400945 C6: Sulfonamide linkageN1: CyclopropylC3: HPLK42.8[8]
Compound 27a C6: FluorineN1: HC3: (dimethoxyphenyl)amineFGFR1, FGFR2<4.1, 2.0[6]

This table provides an illustrative comparison based on published data for various indazole-based inhibitors to highlight the impact of substitution patterns.

Experimental Protocols

A robust evaluation of novel analogs requires standardized and reproducible experimental methodologies. The following protocols for chemical synthesis and biological evaluation are provided as a self-validating framework.

Protocol 1: Synthesis of a 5-chloro-N-aryl-1H-indazol-3-amine Analog

This protocol describes a two-step synthesis starting from the formation of the core indazole followed by a substitution reaction at the C3 position.

Step 1: Synthesis of this compound [11]

  • Combine 5-chloro-2-hydrazinylbenzoic acid (2.5 g), concentrated hydrochloric acid (10 mL), and water (200 mL) in a round-bottom flask.

  • Heat the mixture at 100 °C for 3 hours with stirring.

  • Concentrate the reaction mixture to approximately 100 mL under reduced pressure.

  • Cool the mixture to room temperature and adjust the pH to 7.0 using a saturated sodium carbonate solution.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Step 2: Synthesis of 5-chloro-N-(3-chlorophenyl)-1H-indazol-3-amine (Representative Buchwald-Hartwig Amination)

  • To an oven-dried flask, add this compound, 3-chloroaniline, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous solvent (e.g., Dioxane) and heat the reaction mixture at the appropriate temperature (e.g., 100-120 °C) overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-chloro-N-(3-chlorophenyl)-1H-indazol-3-amine.[12]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase, using an ADP-Glo™ assay or similar technology that quantifies kinase activity by measuring ADP production.[13][14]

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Compound Preparation Prepare 10 mM stock in DMSO. Perform serial dilutions. B 2. Plate Setup Add 2.5 µL diluted compound or DMSO control to wells. A->B C 3. Kinase Addition Add 2.5 µL kinase enzyme. Incubate for 10 min (pre-binding). B->C D 4. Reaction Initiation Add 5 µL Substrate/ATP mix. Incubate at 30°C for 60 min. C->D E 5. ATP Depletion Add 10 µL ADP-Glo™ Reagent. Incubate for 40 min. D->E F 6. Signal Generation Add 20 µL Kinase Detection Reagent. Incubate for 30 min. E->F G 7. Data Acquisition Measure luminescence with a plate reader. F->G H 8. IC₅₀ Determination Plot signal vs. log[inhibitor]. Fit to dose-response curve. G->H

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Detailed Steps:

  • Compound Preparation: Prepare a 10 mM stock solution of the test analog in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold) in DMSO to generate a dose-response curve.

  • Kinase Reaction Setup:

    • In a white, opaque 384-well plate, add 2.5 µL of each diluted compound or DMSO (as a control) to the appropriate wells.

    • Add 2.5 µL of the target kinase, diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a mixture containing the kinase's specific peptide substrate and ATP to each well. The optimal concentrations should be determined empirically, but a common starting point is at or near the Kₘ for ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.

References

A Comparative Guide to the Cross-Reactivity Profiling of 5-chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1] These compounds are critical in the development of targeted therapies, particularly in oncology. A crucial aspect of preclinical evaluation is the comprehensive assessment of a compound's selectivity, or its cross-reactivity, across the human kinome. This guide provides an in-depth comparative analysis of 5-chloro-1H-indazol-3-ol, a representative indazole-based compound, against other kinase inhibitors. We will explore the methodologies for profiling, present comparative data, and discuss the implications for drug development.

The Imperative of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways, regulating processes like cell proliferation, metabolism, and death.[2][3] Their dysregulation is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.[2] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[4]

Cross-reactivity, the inhibition of unintended "off-target" kinases, can lead to adverse side effects.[5] Conversely, a well-characterized, multi-targeted inhibitor can be advantageous in certain therapeutic contexts through "polypharmacology."[6][7] Therefore, a thorough understanding of a kinase inhibitor's cross-reactivity profile is essential for its progression as a therapeutic agent or a chemical probe.[8]

Methodologies for Comprehensive Cross-Reactivity Profiling

A robust assessment of kinase inhibitor selectivity involves a combination of biochemical and cell-based assays. These assays provide complementary information on a compound's direct enzymatic inhibition and its target engagement within a physiological context.

Biochemical Assays: The First Line of Assessment

Biochemical assays directly measure the interaction between an inhibitor and a purified kinase. Common formats include:

  • Radiometric Assays: Considered the "gold standard," these assays directly quantify the transfer of a radiolabeled phosphate from ATP to a substrate.[9] They are highly sensitive and not easily confounded by assay artifacts.

  • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure ATP consumption as an indicator of kinase activity.[2] They are amenable to high-throughput screening.

  • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer sensitive and high-throughput methods to measure kinase activity or inhibitor binding.[10][11]

Cell-Based Assays: Validating Target Engagement in a Biological Context

Cell-based assays are crucial for confirming that an inhibitor can reach and engage its target within the complex cellular environment. Key methodologies include:

  • NanoBRET™ Target Engagement Assays: This technology measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells, providing quantitative data on intracellular affinity and occupancy.[12][13]

  • Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a known kinase substrate within the cell, providing a functional readout of kinase inhibition.[13]

  • Cell Proliferation Assays: For kinases involved in cell growth, such as those in cancer, assays like the BaF3 cell proliferation assay can determine the inhibitor's effect on cell viability.[13]

Below is a generalized workflow for kinase inhibitor cross-reactivity profiling.

G cluster_0 Biochemical Profiling cluster_1 Cellular Profiling cluster_2 Data Analysis & Interpretation A Compound Synthesis & QC B Primary Target Biochemical Assay (IC50) A->B Potency C Broad Kinase Panel Screen (e.g., 400+ kinases at single concentration) B->C Selectivity Screen D Dose-Response (IC50) for Hits from Panel C->D Confirm Hits E Cell Permeability Assessment D->E I Selectivity Score Calculation (e.g., S-score) D->I F Cellular Target Engagement (e.g., NanoBRET™) E->F Intracellular Affinity G Downstream Pathway Phosphorylation Analysis F->G Functional Effect H Cellular Proliferation/ Viability Assays G->H Phenotypic Outcome H->I J Structure-Activity Relationship (SAR) & Off-Target Rationale I->J K Therapeutic Window Assessment J->K G cluster_0 VEGFR2 Signaling cluster_1 ABL1 Signaling cluster_inhibitors VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Angiogenesis Proliferation, Angiogenesis ERK->Proliferation_Angiogenesis BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K Proliferation_Survival Proliferation, Survival STAT5->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Indazol This compound Indazol->VEGFR2 Sunitinib Sunitinib Sunitinib->VEGFR2 Dasatinib Dasatinib Dasatinib->BCR_ABL

References

A Head-to-Head Comparison of Indazole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of prominent indazole-based kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product listing to offer an in-depth analysis of their biochemical potency, cellular activity, and target engagement profiles, supported by detailed experimental protocols.

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.

The indazole core has emerged as a "privileged scaffold" in medicinal chemistry for developing kinase inhibitors.[2][3] This bicyclic aromatic heterocycle serves as an effective bioisostere for the adenine base of ATP, allowing it to anchor inhibitors within the highly conserved ATP-binding pocket of various kinases.[3] This foundational interaction provides a robust starting point for achieving high potency, while modifications around the core allow for the fine-tuning of selectivity against different kinases. Several indazole-based drugs, including Axitinib and Pazopanib, are now commercially available for cancer treatment.[1]

This guide will compare four notable indazole-based inhibitors, focusing on their distinct selectivity profiles and providing the experimental frameworks necessary to evaluate them in a laboratory setting.

Comparative Overview of Selected Indazole-Based Inhibitors

While sharing a common core, the selected inhibitors demonstrate the versatility of the indazole scaffold, targeting different kinase families with varying degrees of selectivity.

InhibitorPrimary Target FamilyKey Kinase TargetsFDA Approved Indications (Selected)
Axitinib VEGFRVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit[4][5]Advanced Renal Cell Carcinoma[6][7]
Pazopanib Multi-targeted (VEGFR/PDGFR)VEGFR1/2/3, PDGFRβ, c-Kit, FGFR[8][9][10]Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma[10]
Linifanib (ABT-869) Multi-targeted (VEGFR/PDGFR)VEGFR1 (Flt-1), VEGFR2 (KDR), PDGFRβ, CSF-1R, Flt3[11][12][13]Investigational
Indazole-Amide (Comp. 53d) Aurora KinaseAurora A, Aurora B[14]Preclinical

Mechanism of Action and Structural Basis for Selectivity

Indazole-based inhibitors predominantly function as Type I or Type II ATP-competitive inhibitors .[15][16] They occupy the ATP-binding site, preventing the kinase from binding its natural substrate, ATP, and thus blocking the downstream phosphorylation cascade.[17]

The potency and selectivity of these inhibitors are dictated by the specific interactions between the indazole core and the surrounding amino acid residues in the kinase domain. The core itself typically forms critical hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes.

Using the crystal structure of Axitinib bound to VEGFR2 (PDB ID: 4AGC) as a reference, we can visualize these key interactions. The indazole ring forms a crucial hydrogen bond with the backbone amide of Cys919 in the hinge region. The rest of the molecule extends into the binding pocket, forming additional interactions that determine its high affinity and selectivity for VEGFRs over other kinases.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Axitinib Molecule hinge Hinge Region (Cys919) gatekeeper Gatekeeper Residue (Thr869) hydrophobic_pocket Hydrophobic Pocket d_helix αD Helix indazole Indazole Core indazole->hinge H-Bond pyridine Pyridine Moiety pyridine->gatekeeper Hydrophobic Interaction benzamide Benzamide Tail benzamide->hydrophobic_pocket Hydrophobic Interaction

Figure 1: Simplified interaction map of Axitinib's indazole core within the VEGFR2 ATP-binding pocket.

Variations in the substituents on the indazole scaffold allow other inhibitors to engage different residues and exploit unique features of their target kinase's ATP pocket, leading to distinct selectivity profiles, such as those seen with Aurora kinase inhibitors.[14][18]

Head-to-Head Performance: Biochemical and Cellular Potency

A direct comparison of inhibitory activity is crucial for selecting the appropriate tool compound for a given research question. This is assessed at both the biochemical level (potency against the purified enzyme) and the cellular level (effect on cell viability and proliferation).

Biochemical Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency in inhibiting a specific enzyme. The data below, compiled from various sources, highlights the distinct selectivity profiles of the selected inhibitors. Axitinib is a highly potent and selective VEGFR inhibitor, while Pazopanib and Linifanib exhibit a broader spectrum of activity, potently inhibiting other kinases like PDGFR and Flt3.[2][4][8][13]

Kinase TargetAxitinib IC₅₀ (nM)Pazopanib IC₅₀ (nM)Linifanib IC₅₀ (nM)
VEGFR1 (Flt-1) 0.1103
VEGFR2 (KDR) 0.2304
VEGFR3 0.1-0.347-
PDGFRβ 1.68466
c-Kit 1.77414
Flt3 --4
CSF-1R -1463
Note: Values are compiled from multiple sources and assay conditions may vary. A hyphen (-) indicates data was not readily available or activity was significantly lower. Sources:[2][4][8][13]
Cellular Potency (GI₅₀)

The half-maximal growth inhibition (GI₅₀) measures a compound's ability to inhibit the proliferation of cancer cell lines. This provides a more physiologically relevant measure of potency, as it accounts for cell permeability, metabolism, and engagement of the target in a complex cellular environment.

Directly comparable GI₅₀ data across multiple inhibitors from a single study is often challenging to obtain. The data below shows GI₅₀ values for Axitinib in several cell lines. For example, in A-498 renal carcinoma cells, Axitinib shows a GI₅₀ of 13.6 µM after 96 hours of treatment.[6] In patient-derived glioblastoma cells, the IC₅₀ (a related measure) was found to be 3.58 µM after three days.[19]

Cell LineCancer TypeAxitinib GI₅₀ / IC₅₀ (µM)
A-498Renal Carcinoma13.6 (96h)[6]
Caki-2Renal Carcinoma36.0 (96h)[6]
MGG8Glioblastoma0.06[20]
GB1BGlioblastoma3.58 (72h)[19]
HUVECEndothelial~0.3[20]

Researchers should note that the cellular potency of a kinase inhibitor is highly dependent on the genetic background of the cell line, particularly its reliance (or "addiction") to the signaling pathway being targeted.

Experimental Frameworks for Inhibitor Characterization

To validate the performance and mechanism of a kinase inhibitor in your own laboratory, a series of standard assays are required. Here, we provide detailed, self-validating protocols for key experiments.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Protocol)

This protocol determines the IC₅₀ of an inhibitor against a purified kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity.[18] The ADP-Glo™ assay is a robust, luminescence-based method suitable for high-throughput screening.[20]

Causality: The assay is performed in two steps. First, the ADP-Glo™ Reagent terminates the kinase reaction and depletes the remaining ATP. This is crucial because the subsequent detection step generates light from ATP, and residual ATP from the kinase reaction would create high background noise. The second step uses the Kinase Detection Reagent to convert the ADP produced into ATP, which then fuels a luciferase reaction, generating a light signal proportional to kinase activity.[18]

Protocol:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the indazole inhibitor in 100% DMSO. A typical starting concentration is 1 mM. Prepare a "no inhibitor" control using DMSO only.

  • Kinase Reaction Setup (384-well plate):

    • In each well, add 1 µL of the serially diluted inhibitor or DMSO control.

    • Add 2 µL of a solution containing the purified kinase of interest in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal kinase concentration should be determined empirically but is typically in the low nM range.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 2 µL of a solution containing the kinase's peptide substrate and ATP in kinase reaction buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

    • Incubate for 60 minutes at 30°C.

  • Terminate Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Self-Validation: Include a "no kinase" control to determine the background signal and a "no inhibitor" (DMSO only) control to represent 100% kinase activity. A known potent inhibitor for the target kinase can be used as a positive control.

Cellular Proliferation Assay (MTT Protocol)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the inhibitor's GI₅₀.[5]

Causality: Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells. A solubilization agent (like DMSO or an SDS-HCl solution) is then added to dissolve the crystals, and the absorbance of the resulting colored solution is measured.

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the kinase inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 or 96 hours).[6]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, purple crystals will become visible in viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well. Pipette up and down to ensure all formazan crystals are dissolved.

  • Data Acquisition:

    • Incubate the plate overnight in the incubator to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5]

    • Calculate the percentage of growth inhibition relative to the vehicle-treated control cells and determine the GI₅₀ value by plotting against the log of inhibitor concentration.

Self-Validation: Include wells with medium only (no cells) to determine background absorbance. Also include vehicle-treated wells (e.g., 0.1% DMSO) to represent 100% cell viability.

Target Engagement and Downstream Signaling (Western Blot)

This protocol verifies that the inhibitor is engaging its intended target within the cell by detecting changes in the phosphorylation state of the target kinase or its downstream substrates.

Causality: A potent kinase inhibitor should decrease the phosphorylation of its target and downstream signaling proteins. This is detected by separating proteins by size via SDS-PAGE, transferring them to a membrane, and probing with antibodies specific to the phosphorylated form of the protein of interest.[11] A crucial step is blocking with Bovine Serum Albumin (BSA) instead of non-fat milk, as milk contains the phosphoprotein casein, which can be detected by anti-phospho antibodies and cause high background.[11][15] Additionally, phosphatase inhibitors must be included in the lysis buffer to preserve the labile phosphorylation state of the proteins during sample preparation.[15]

G cluster_workflow Western Blot Workflow for Phospho-Protein Detection A 1. Cell Lysis (with Phosphatase & Protease Inhibitors) B 2. Protein Quantification (BCA or Bradford) A->B C 3. SDS-PAGE (Separate by Size) B->C D 4. Protein Transfer (to PVDF Membrane) C->D E 5. Blocking (5% BSA in TBST) D->E F 6. Primary Antibody Incubation (Anti-Phospho-Target, 4°C O/N) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection (ECL Substrate & Imaging) G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival, Migration) Akt->Proliferation (via survival) mTOR->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF-A Ligand VEGF->VEGFR2 Binds & Dimerizes Axitinib Axitinib / Pazopanib (Indazole Inhibitors) Axitinib->VEGFR2 Blocks ATP Site & Phosphorylation

References

A Comparative Guide to Purity Confirmation of Synthesized 5-chloro-1H-indazol-3-ol: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity. The presence of unreacted starting materials, byproducts, or degradation products can significantly impact downstream biological assays and toxicological studies, leading to misleading data and costly delays. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for confirming the purity of a synthesized batch of 5-chloro-1H-indazol-3-ol (MW: 168.58 g/mol ), a key heterocyclic scaffold in medicinal chemistry.

Our discussion is grounded in the principle of self-validating protocols. We will not merely present methods but explain the scientific rationale behind the choice of columns, mobile phases, and detection parameters. By understanding the "why," researchers can better adapt these methodologies to their specific laboratory contexts and troubleshoot effectively.

Synthesis of this compound: Establishing the Context

To appreciate the challenge of purity analysis, we must first understand the potential impurity profile originating from the synthesis itself. A common and efficient route to this compound is the acid-catalyzed intramolecular cyclization of 5-chloro-2-hydrazinylbenzoic acid.[1]

Protocol: Synthesis via Intramolecular Cyclization
  • Reaction Setup: To a round-bottom flask, add 5-chloro-2-hydrazinylbenzoic acid (1.0 eq), concentrated hydrochloric acid (4 mL per gram of starting material), and water (80 mL per gram of starting material).

  • Cyclization: Heat the mixture to 100 °C and maintain under reflux for 3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After cooling, concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.

  • Neutralization & Precipitation: Adjust the pH of the concentrated solution to ~7.0 using a saturated sodium carbonate solution. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.[1]

Anticipated Impurities:

  • Unreacted Starting Material: 5-chloro-2-hydrazinylbenzoic acid.

  • Side-Products: Potential products from incomplete cyclization or intermolecular side reactions, although the chosen route is generally clean.

  • Residual Solvents & Reagents: Water, HCl, sodium carbonate.

This impurity profile dictates the requirements for our analytical method: it must be able to resolve the polar, heterocyclic product from its slightly more polar carboxylic acid precursor.

The Gold Standard: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical purity analysis, offering high resolution, sensitivity, and quantitative accuracy.[2] For a moderately polar compound like this compound, a reverse-phase (RP-HPLC) method is the logical starting point.

Rationale for Method Design:
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which will provide good retention for the aromatic indazole ring system.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (to control the ionization state of the acidic starting material and the weakly acidic product) and an organic modifier (acetonitrile or methanol) is ideal. Acetonitrile often provides sharper peaks and lower backpressure than methanol.[3] A phosphate buffer at a slightly acidic pH (e.g., pH 3.2) will ensure the carboxylic acid of the starting material is protonated and less polar, aiding in its retention and separation from the product.

  • Detection: The fused aromatic ring system of the indazole core contains a strong chromophore. A UV-Vis Diode Array Detector (DAD) is ideal, allowing for detection at a wavelength of maximum absorbance (λmax) and simultaneous spectral analysis to check for peak purity.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Purity Calculation prep_std Prepare Standard Solution (Known Concentration) filter_std Filter Standard (0.45 µm) prep_std->filter_std prep_sample Prepare Synthesized Sample Solution (e.g., 1 mg/mL in Diluent) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample injection Inject Samples & Standard filter_std->injection filter_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) hplc_system->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection DAD Detection (e.g., 254 nm) separation->detection integration Integrate Chromatogram Peaks detection->integration identification Identify Peaks by Retention Time integration->identification purity_calc Calculate Purity (% Area) identification->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Detailed Protocol: HPLC Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.025 M Potassium Phosphate (KH₂PO₄) buffer, pH adjusted to 3.2 with ortho-phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

    • 20-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a 50:50 mixture of Mobile Phase A and B (diluent) to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Validation Parameters: This method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[4][5]

  • Specificity: Demonstrated by resolving the main peak from the starting material and any visible byproducts.

  • LOD & LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[6][7]

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the preferred method, other techniques can offer valuable, often complementary, information or serve as simpler, faster screening tools. We will compare HPLC with TLC-Densitometry and Gas Chromatography-Mass Spectrometry (GC-MS).

Alternative 1: Thin-Layer Chromatography with Densitometry (TLC-Densitometry)

TLC is a rapid, cost-effective method for monitoring reaction progress and assessing the number of components in a mixture.[8] When coupled with a densitometer, it can be transformed into a quantitative tool.[9][10]

Protocol: TLC-Densitometry

  • Plate: HPTLC Silica gel 60 F₂₅₄ plates.

  • Sample Application: Apply 1-5 µL of the sample solution (1 mg/mL in methanol) as narrow bands using an automated applicator.

  • Mobile Phase: A solvent system of Chloroform:Methanol:Ammonia (36:4:0.6, v/v/v) is a good starting point for separating polar heterocyclic compounds.[10]

  • Development: Develop the plate in a saturated chromatography chamber until the solvent front is approximately 1 cm from the top.

  • Detection: Dry the plate and visualize under UV light at 254 nm.

  • Quantification: Scan the plate using a TLC densitometer at the λmax of the compound (determined from its UV spectrum). Quantify by correlating the integrated peak area of the spot with a calibration curve prepared from standards.

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For this compound, derivatization (e.g., silylation) may be required to increase its volatility and prevent thermal degradation in the injector port.

Protocol: GC-MS (Post-Derivatization)

  • Derivatization: React the dried sample with a silylating agent (e.g., BSTFA with 1% TMCS) in an appropriate solvent (e.g., pyridine or acetonitrile) at 70 °C for 30 minutes.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injection: 1 µL, splitless mode, injector temperature 250 °C.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range 40-500 m/z. Identification is confirmed by matching the obtained mass spectrum with a library or by interpreting the fragmentation pattern. Quantitative analysis can be performed in Selected Ion Monitoring (SIM) mode for higher sensitivity.[11][12]

Head-to-Head Comparison: Choosing the Right Tool

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative accuracy, high-throughput screening, or structural identification of impurities.

Method_Comparison cluster_hplc HPLC cluster_tlc TLC-Densitometry cluster_gcms GC-MS hplc High-Performance Liquid Chromatography + High Resolution & Sensitivity + Excellent Quantitation (Accuracy & Precision) + Established Regulatory Acceptance (ICH) + Non-destructive - Higher Cost (instrument & solvents) - Slower Throughput per sample - More Complex Method Development tlc TLC-Densitometry + Low Cost & Simple Operation + High Throughput (multiple samples/plate) + Rapid Screening + Minimal Solvent Usage - Lower Resolution vs. HPLC - Lower Sensitivity - Quantitation less precise than HPLC gcms Gas Chromatography-Mass Spectrometry + Excellent for Impurity ID (Mass Spec) + Very High Sensitivity (SIM mode) + Resolves Volatile Impurities - Compound must be volatile/thermally stable - Derivatization often required (adds complexity) - Not suitable for non-volatile impurities

Caption: Advantages and Disadvantages of HPLC, TLC, and GC-MS.

Quantitative Performance Comparison

The following table summarizes typical performance metrics for each technique in the context of pharmaceutical impurity profiling. Values are representative and should be established for each specific method.

ParameterRP-HPLC TLC-Densitometry GC-MS (SIM Mode)
Primary Use Purity Assay & Impurity Quantitation Rapid Screening, Semi-QuantitationImpurity Identification & Quantitation
Resolution Very HighModerateHigh to Very High
Precision (RSD%) < 2.0%2-5%< 5.0%
Accuracy (% Recovery) 98-102%95-105%90-110%
Typical LOQ 0.01 - 0.1 µg/mL[13]10 - 50 ng/spot[10]0.001 - 0.01 µg/mL
Throughput Low to MediumHighMedium
Impurity ID Capability Limited (requires MS detector)Very LimitedExcellent (Mass Spectrum)
Regulatory Acceptance Gold Standard Accepted for specific testsWidely Accepted

Conclusion and Recommendation

For the definitive confirmation of purity of synthesized this compound, Reverse-Phase HPLC is the unequivocally superior method. Its high resolution, sensitivity, and unparalleled quantitative accuracy make it the only choice for generating the robust data required for drug development and regulatory submissions.[2] It provides the most reliable data for calculating percentage purity and quantifying known and unknown impurities.

TLC-Densitometry serves as an excellent, cost-effective orthogonal technique. It is ideal for rapid in-process monitoring of the synthesis, preliminary purity checks, and screening multiple fractions during purification. While its quantitative precision does not match HPLC, it can provide valuable semi-quantitative data quickly.[14]

GC-MS is a specialized tool that becomes invaluable when the identification of a specific, volatile impurity is required. Its primary strength is not in routine purity assessment of the main component (which may require derivatization) but in the structural elucidation of unknown peaks that are amenable to gas chromatography.[15]

In a well-equipped research and development environment, these methods are not mutually exclusive but complementary. A typical workflow would involve using TLC for reaction monitoring, followed by a validated HPLC method for final purity confirmation and assay. If unknown impurities are detected by HPLC, a subsequent investigation using LC-MS or, if the impurity is volatile, GC-MS would be initiated for structural identification. This integrated approach ensures the highest level of confidence in the quality of the synthesized active pharmaceutical ingredient.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: The Rationale for Caution

Before handling any chemical, understanding its potential hazards is the foundation of safety. For 5-chloro-1H-indazol-3-ol, we must infer its toxicological profile from closely related structures. The parent compound, 5-chloro-1H-indazole, is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

These classifications dictate a stringent approach to personal protective equipment (PPE). The primary routes of exposure we must guard against are ingestion, skin contact, eye contact, and inhalation. Our PPE strategy is therefore designed to create a complete barrier between the researcher and the chemical.

Required Personal Protective Equipment (PPE) Matrix

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table provides a detailed breakdown of required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesType: Nitrile or Neoprene. Rationale: Provides a robust barrier against skin contact and irritation.[2][3] Always inspect gloves for tears or holes before use.[4] For tasks with higher splash potential, consider double-gloving. Contaminated gloves should be removed and disposed of properly without touching common surfaces.[5]
Eyes Safety glasses with side shields or chemical splash gogglesRationale: Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation.[3][5] Goggles provide a seal around the eyes and are mandatory when there is a significant risk of splashing.[4][5]
Face Face shield (in addition to goggles)Rationale: A face shield should be used in conjunction with goggles during procedures where there is a high risk of splashing or vigorous reaction, such as when preparing stock solutions or during quenching procedures.[2][4]
Body Laboratory coatRationale: A standard, buttoned laboratory coat is required to protect skin and personal clothing from contamination.[2][4] Ensure the coat is appropriately sized and fits securely.
Respiratory NIOSH-approved respiratorRationale: Required when handling the solid compound outside of a certified chemical fume hood or if there is any potential for dust generation (e.g., during weighing or transfer).[2][6] A risk assessment will determine the specific type of respirator required (e.g., an N95 dust mask for nuisance powders or a respirator with organic vapor cartridges for more volatile conditions).
Feet Closed-toe shoesRationale: Protects feet from spills and falling objects. Open-toed shoes, sandals, or perforated shoes are strictly prohibited in the laboratory.[3][7]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe experimental outcome.

Preparation and Engineering Controls
  • Fume Hood: All manipulations of solid this compound and its concentrated solutions must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[2]

  • Safety Equipment Check: Before starting, verify that an eyewash station and safety shower are accessible and unobstructed.[8]

  • Gather Materials: Ensure all necessary PPE, spill kits, and waste containers are readily available within the workspace.

Handling the Solid Compound (Weighing and Transfer)
  • Don PPE: Put on all required PPE as detailed in the matrix above, including a lab coat, safety goggles, and nitrile gloves.[9]

  • Tare Container: Place a clean, tared weigh boat or container on an analytical balance inside the fume hood.

  • Transfer Compound: Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid any actions that could generate dust. Do not crush or grind the material outside of a contained system.[9]

  • Clean Up: After weighing, carefully clean the spatula and the balance area with a solvent-dampened cloth to remove any residual powder. Dispose of the cloth in the designated solid hazardous waste container.

  • Secure Container: Tightly close the main stock container of the chemical and store it according to institutional guidelines.[8]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the chemical's name and any available hazard information.

  • Small Spill: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[2] Clean the area with an appropriate solvent.

Disposal Plan: Managing the Waste Stream

Proper disposal is a critical final step in the chemical handling lifecycle. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[10]

  • Waste Segregation: All waste containing this compound, including contaminated solvents, reaction mixtures, and excess solid, must be collected as hazardous chemical waste.[11] Specifically, it should be segregated into a "Halogenated Organic Waste" stream.[10]

  • Container Labeling: Use a designated, leak-proof, and chemically compatible waste container.[11] The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[11]

  • Contaminated PPE Disposal: Used gloves, disposable lab coats, and other contaminated materials should be collected in a separate, sealed bag or container labeled as solid hazardous waste for disposal.

  • Final Disposal: Arrange for professional disposal through your institution's EHS office. The material should be handled by a licensed chemical destruction plant or through controlled incineration.[10]

Visual Workflow: Safe Handling Protocol

The following diagram outlines the complete, self-validating workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Conduct Risk Assessment & Consult EHS B 2. Verify Fume Hood Certification A->B C 3. Assemble All Required PPE (Gloves, Goggles, Coat, etc.) B->C D 4. Prepare Labeled Halogenated Waste Containers C->D E 5. Don Full PPE I 9. Quench Reaction & Transfer Waste to Labeled Container D->I Use prepared containers F 6. Weigh/Transfer Solid (Minimize Dust) E->F G 7. Prepare Solution or Run Reaction F->G H 8. Monitor Experiment G->H H->I Experiment complete J 10. Decontaminate Glassware & Work Area I->J K 11. Doff & Dispose of Contaminated PPE J->K L 12. Wash Hands Thoroughly K->L M 13. Arrange Waste Pickup with EHS L->M

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.